RuBi-GABA
Description
Structure
2D Structure
Properties
IUPAC Name |
4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(2+);triphenylphosphane;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.2C10H8N2.C4H9NO2.F6P.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-7(2,3,4,5)6;/h1-15H;2*1-8H;1-3,5H2,(H,6,7);;/q;;;;-1;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFWLLYVSYURHZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H39F6N5O2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of RuBi-GABA Uncaging
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the photolytic release, or "uncaging," of γ-aminobutyric acid (GABA) from the ruthenium-based compound, RuBi-GABA. It details the underlying photochemical mechanism, summarizes key quantitative parameters, provides established experimental protocols, and illustrates the resulting biological signaling pathways.
Core Mechanism of Photorelease
This compound is a caged compound that utilizes a ruthenium-bipyridine-triphenylphosphine complex as a photosensor to render the neurotransmitter GABA temporarily inert.[1][2][3] The uncaging mechanism is predicated on the principles of inorganic photochemistry, specifically the light-induced heterolytic cleavage of a metal-ligand bond.[1][4]
Upon absorption of a photon of appropriate energy (typically in the visible light spectrum), the ruthenium complex transitions to an excited state. This excited state rapidly evolves into a dissociative state, leading to the clean and fast cleavage of the bond between the ruthenium center and the GABA molecule. This single-step photorelease is a key advantage, contributing to faster release kinetics compared to many UV-sensitive organic caging groups. The process releases free, biologically active GABA and the remaining ruthenium complex, often referred to as the "RuBi-cage".
This mechanism is effective for both one-photon excitation using visible light (e.g., 473 nm) and two-photon excitation with near-infrared light (e.g., 800 nm), which allows for enhanced spatial resolution in three dimensions.
Quantitative Photochemical and Pharmacological Properties
The efficiency and utility of a caged compound are defined by several key parameters. This compound and its derivatives are notable for their sensitivity to visible light, which offers greater tissue penetration and reduced phototoxicity compared to UV-sensitive alternatives.
| Parameter | Value | Compound | Notes | Reference(s) |
| Max. Absorption (λ_max) | 447 nm | RuBiGABA-2 | One-photon absorption peak in the visible spectrum. | |
| Molar Absorptivity (ε_max) | 5300 M⁻¹ cm⁻¹ | RuBiGABA-2 | Indicates strong light absorption at the peak wavelength. | |
| Quantum Yield (Φ) | ~0.09 | RuBiGABA-2 | Represents the efficiency of converting absorbed photons into photorelease events. | |
| Effective Uncaging Wavelength | Up to 532 nm | RuBiGABA-2 | Demonstrates a broad action spectrum in the visible range. | |
| Two-Photon Excitation | ~800 nm | This compound | Optimal wavelength for two-photon uncaging experiments. | |
| GABA-A Receptor Antagonism (IC₅₀) | 4.4 mM | This compound | At high concentrations, the caged compound itself can act as a competitive antagonist. |
Experimental Protocols
Protocol for One-Photon Uncaging and Electrophysiological Recording in Brain Slices
This protocol outlines a standard procedure for using this compound to map GABAergic receptors on neurons in acute brain slices.
1. Brain Slice Preparation:
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Anesthetize and decapitate a rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 25 dextrose.
-
Cut 300 µm thick coronal or sagittal slices using a vibratome.
-
Allow slices to recover in oxygenated ACSF at 34°C for 30 minutes, then at room temperature for at least 1 hour before use.
2. Solution Preparation and Perfusion:
-
Prepare a stock solution of this compound. For experiments, add this compound to the ACSF to a final concentration of 5-20 µM. Protect the solution from light to prevent premature uncaging.
-
Transfer a recovered slice to the recording chamber of a microscope and continuously perfuse with the oxygenated this compound-containing ACSF.
3. Electrophysiological Recording:
-
Visualize neurons (e.g., cortical layer 2/3 pyramidal cells) using differential interference contrast (DIC) microscopy.
-
Establish a whole-cell patch-clamp recording. The internal pipette solution may contain (in mM): 130 K-gluconate, 4 KCl, 2 NaCl, 10 HEPES, 0.2 EGTA, 4 ATP-Mg, 0.3 GTP-Tris, 14 phosphocreatine-Tris, and a fluorescent dye like Alexa Fluor 594 for cell morphology visualization.
-
Voltage-clamp the neuron at a holding potential away from the chloride reversal potential (e.g., 0 mV) to record outward GABA-A receptor-mediated currents.
4. Photostimulation (Uncaging):
-
Use a light source coupled to the microscope, such as a 473 nm diode-pumped solid-state (DPSS) laser.
-
Focus the laser beam to a small spot (~1 µm) in the plane of the slice, positioned at various locations around the neuron's soma and dendrites.
-
Deliver brief light pulses (e.g., 0.5-5 ms) to trigger local GABA release.
5. Data Acquisition and Analysis:
-
Record the resulting postsynaptic currents (IPSCs).
-
To confirm the currents are mediated by GABA-A receptors, apply a specific antagonist like gabazine (20 µM) to the bath and observe the blockade of the light-evoked response.
-
Map the amplitude of the response as a function of the uncaging location to determine the spatial distribution of functional GABA receptors.
Biological Signaling Pathway and Applications
The primary biological effect of this compound uncaging is the activation of GABAergic receptors, predominantly the ionotropic GABA-A receptors.
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GABA Binding: Locally photoreleased GABA diffuses across a small volume and binds to postsynaptic GABA-A receptors.
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Channel Gating: Upon binding, the GABA-A receptor, which is a ligand-gated chloride ion channel, undergoes a conformational change and opens.
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Ion Flux: This opening allows chloride ions (Cl⁻) to flow across the neuronal membrane, typically into the cell, driven by the electrochemical gradient.
-
Membrane Hyperpolarization: The influx of negatively charged chloride ions makes the membrane potential more negative (hyperpolarization), moving it further from the threshold for firing an action potential.
-
Inhibition: This hyperpolarization results in synaptic inhibition, reducing the neuron's excitability and making it less likely to fire.
This precise spatio-temporal control over neuronal inhibition enables powerful applications, including high-resolution mapping of GABA receptor locations on dendrites and somas, and the functional silencing of specific neurons within a circuit to probe their role in network activity.
References
- 1. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | GABAB Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
The Dawn of Precision Therapeutics: An In-depth Technical Guide to Ruthenium-Based Caged Compounds
For Researchers, Scientists, and Drug Development Professionals
The field of targeted therapy is on the cusp of a new era with the advent of ruthenium-based caged compounds. These innovative molecules offer an unprecedented level of control in the delivery and activation of therapeutic agents, promising highly localized treatment with minimal side effects. This technical guide provides a comprehensive overview of the discovery, development, and core mechanics of these promising compounds, tailored for researchers, scientists, and professionals in drug development.
Ruthenium(II) polypyridyl complexes have emerged as exceptional photosensitizers and caging groups due to their unique photochemical properties.[1] The core principle of this technology lies in the ability to "cage" a biologically active molecule, rendering it inert until its release is triggered by a specific wavelength of light.[2] This light-activated release mechanism allows for precise spatial and temporal control over drug activity, a significant leap forward from conventional systemic drug administration.[2][3]
Mechanism of Photorelease: A Light-Switch for Therapeutic Action
The photorelease mechanism of ruthenium-based caged compounds is a finely tuned process initiated by the absorption of a photon. This elevates the complex from its ground state to a singlet metal-to-ligand charge transfer (¹MLCT) excited state. Following a rapid intersystem crossing to a longer-lived triplet MLCT (³MLCT) state, the complex can access a dissociative triplet metal-centered (³MC) state.[1] Population of this ³MC state weakens the bond between the ruthenium center and the caged ligand, leading to its dissociation and replacement by a solvent molecule, typically water. This process, known as photosubstitution, is remarkably clean and efficient, often occurring on the nanosecond timescale. The modular nature of ruthenium complexes allows for the tuning of their light-absorption properties, enabling activation by visible or even near-infrared (NIR) light, which offers deeper tissue penetration.
Quantitative Photochemical Data
The efficacy of a ruthenium-caged compound is determined by several key photochemical parameters. These include the maximum absorption wavelength (λmax), the molar extinction coefficient (ε) at that wavelength, and the photolysis quantum yield (Φ), which represents the efficiency of the photorelease process. For applications involving deep tissue penetration, the two-photon absorption (TPA) cross-section (σ₂) is also a critical parameter.
| Compound Class | Caged Ligand (L) | λmax (nm) | ε (M⁻¹cm⁻¹) | Φ (Quantum Yield) | Two-Photon Uncaging | Reference |
| [Ru(bpy)₂(L)Cl]⁺ | Pyridine | 488 | ~5,000 | 0.04 | Yes | |
| [Ru(bpy)₂(L)₂]²⁺ | Glutamate | 450 | ~6,000 | 0.09 | Yes | |
| [Ru(bpy)₂(L)₂]²⁺ | 4-Aminopyridine | 460 | ~7,000 | 0.03 | Yes | |
| [Ru(baptpy)(L)]²⁺ | Various Anticancer Drugs | 625-730 | N/A | 0.005-0.10 | N/A |
Note: "bpy" is 2,2'-bipyridine; "py" is pyridine; "baptpy" is N⁶,N⁶″-di(pyridin-2-yl)-[2,2′:6′,2″-terpyridine]-6,6″-diamine. Values can vary based on the specific ligand, solvent, and experimental conditions.
Experimental Protocols
General Synthesis of a Ruthenium-Based Caged Compound
This protocol is a generalized procedure based on the synthesis of complexes like cis-[Ru(bpy)₂(L)Cl]Cl and should be performed under filtered or red light to prevent premature photolysis.
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Precursor Synthesis : A suitable precursor, such as cis-[Ru(bpy)₂Cl₂], is synthesized from RuCl₃·xH₂O and 2,2'-bipyridine in a high-boiling point solvent like dimethylformamide (DMF).
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Ligand Exchange Reaction : The precursor is dissolved in an appropriate solvent mixture (e.g., acetone/water). The ligand to be caged is then added in excess, and the reaction mixture is heated to facilitate the exchange of a chloride ligand with the target molecule.
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Purification : The resulting crude product is purified using techniques such as column chromatography on alumina or silica gel to isolate the desired caged compound.
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Characterization : The final product is characterized using standard analytical methods, including ¹H NMR spectroscopy, mass spectrometry, and UV-Vis absorption spectroscopy to confirm its identity and purity.
Determination of Photolysis Quantum Yield (Φ)
The quantum yield is a critical measure of the efficiency of the photorelease. It is determined by comparing the rate of photoproduct formation of the sample to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
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Sample Preparation : Two solutions with identical absorbance at the irradiation wavelength (λirr) are prepared: one of the ruthenium-caged compound and one of a chemical actinometer (e.g., ferrioxalate). The absorbance is typically kept low (<0.1) to ensure uniform light absorption.
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Irradiation : Both solutions are irradiated under identical conditions using a laser or a lamp with a monochromator.
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Analysis : The rate of photoproduct formation for both the sample and the actinometer is monitored over time using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation : The quantum yield of the sample (Φsample) is calculated using the equation: Φsample = Φact * (ksample / kact), where Φact is the known quantum yield of the actinometer, and ksample and kact are the rates of photoproduct formation for the sample and actinometer, respectively.
Applications in Photodynamic Therapy (PDT) and Photoactivated Chemotherapy (PACT)
Ruthenium-based compounds are being extensively investigated as photosensitizers for Photodynamic Therapy (PDT) and as prodrugs for Photoactivated Chemotherapy (PACT). In PDT, the excited ruthenium complex transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS) that induce cell death. In PACT, the light-induced release of a cytotoxic ligand is the primary mechanism of action. This dual functionality opens up exciting possibilities for combination therapies. One notable example is the Ru(II) complex TLD1433, which has advanced to Phase 2 clinical trials for the treatment of non-invasive bladder cancer.
Signaling Pathways and Cellular Response
The cytotoxic effects of activated ruthenium compounds can trigger various cellular signaling pathways. For instance, some ruthenium complexes have been shown to interact with histones, leading to epigenetic modifications and impacting pathways distinct from those affected by traditional platinum-based drugs like cisplatin. While cisplatin preferentially triggers p53 and folate biosynthesis pathways, certain ruthenium complexes induce endoplasmic reticulum (ER) stress and trans-sulfuration pathways. Understanding these differential mechanisms is crucial for designing more effective and selective anticancer therapies.
Future Directions and Conclusion
The development of ruthenium-based caged compounds represents a paradigm shift in the design of targeted therapies. The ability to precisely control the activation of therapeutic agents opens up new avenues for treating a wide range of diseases, particularly cancer. Future research will likely focus on the development of new caging groups with improved photophysical properties, such as longer activation wavelengths for deeper tissue penetration and higher quantum yields for increased efficiency. Furthermore, the exploration of novel drug combinations and the elucidation of the intricate cellular responses to these compounds will be critical for their successful translation into the clinic. The continued innovation in this field holds the promise of delivering safer and more effective treatments for patients worldwide.
References
An In-depth Technical Guide to Photolabile Protecting Groups for GABA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photolabile protecting groups (PPGs), or "caged" compounds, for γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The light-mediated release of GABA from these inert precursors offers unparalleled spatiotemporal control, enabling precise investigation of inhibitory circuits and the development of novel therapeutic strategies.
Core Concepts of Photolabile Protecting Groups for GABA
Photolabile protecting groups are chemical moieties that can be attached to a bioactive molecule, such as GABA, rendering it temporarily inactive. The protecting group is designed to be cleaved upon exposure to light of a specific wavelength, thereby releasing the active molecule in a controlled manner. This "uncaging" process allows for the precise delivery of GABA to specific cells or subcellular compartments, mimicking synaptic transmission with high fidelity.[1]
The ideal caged GABA compound should possess several key characteristics:
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High Photolysis Efficiency: A high quantum yield (Φ) and/or two-photon uncaging cross-section (δu) to ensure efficient release of GABA with minimal light exposure, thus reducing potential phototoxicity.[1]
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Wavelength Specificity: Absorbance at wavelengths that are not readily absorbed by biological tissues to allow for deeper tissue penetration and minimize off-target effects. Two-photon excitation, which utilizes near-infrared light, is particularly advantageous in this regard.
-
Biological Inertness: The caged compound should not exhibit any biological activity before photolysis, ensuring that any observed effects are solely due to the photoreleased GABA.
-
Solubility and Stability: The compound must be soluble and stable in physiological solutions to be of practical use in biological experiments.
Quantitative Comparison of Photolabile Protecting Groups for GABA
The selection of an appropriate PPG for a specific application depends on a careful consideration of its photophysical properties. The following table summarizes the key quantitative data for several commonly used and recently developed caged GABA compounds.
| Photolabile Protecting Group | One-Photon Max. Absorption (λmax) | One-Photon Quantum Yield (Φ) | Two-Photon Max. Absorption (λmax) | Two-Photon Uncaging Cross-section (δu) | Reference(s) |
| CDNI-GABA | ~350 nm | 0.6 | ~720 nm | High efficiency reported | [2] |
| DEAC450-GABA | ~450 nm | 0.39 | ~900 nm | Relatively inactive at 720 nm | [3] |
| N-DCAC-GABA | ~400 nm | ~0.05 | ~830 nm | 0.3 (relative 2P action cross-section) | [4] |
| DPNI-GABA | Not specified | Not specified | Not specified | Low receptor antagonism | |
| RuBi-GABA | Visible light | High quantum yield reported | Not typically used for 2P | Not applicable | |
| iDMPO-DNI-GABA | Not specified | Not specified | 700-760 nm | High efficiency reported | |
| bis-CNB-GABA | 262 nm | 0.15 (O-position), 0.032 (N-position) | Not specified | Chemical two-photon effect | |
| MNI-GABA | 336 nm | 0.065-0.085 | ~730 nm | 0.06 GM | |
| BC204 | 300-400 nm | Not specified | Not applicable | Not applicable |
Experimental Methodologies: A General Overview
The application of caged GABA in research typically involves a series of well-defined steps, from the preparation of the biological sample to the analysis of the physiological response. While specific protocols will vary depending on the experimental goals and the chosen caged compound, the following provides a general workflow for a typical uncaging experiment in brain slices.
Preparation of Brain Slices and Caged GABA Solution
Acute brain slices are prepared from the desired brain region of an animal model. The slices are maintained in an artificial cerebrospinal fluid (aCSF) solution that is continuously oxygenated. The caged GABA compound is dissolved in the aCSF to the desired final concentration. It is crucial to protect the caged GABA solution from light to prevent premature uncaging.
Electrophysiological Recording
A target neuron within the brain slice is identified for recording. Whole-cell patch-clamp is a common technique used to record the electrical activity of the neuron. This allows for the precise measurement of changes in membrane potential or current in response to the photoreleased GABA.
Photolysis of Caged GABA
A light source, such as a laser or a high-power LED, is focused on the desired area of the neuron, for example, a specific dendrite or the soma. The wavelength of the light is chosen to match the absorption maximum of the caged GABA compound. For two-photon uncaging, a pulsed near-infrared laser is used. The duration and intensity of the light pulse are carefully controlled to release a specific amount of GABA.
Data Acquisition and Analysis
The electrophysiological response of the neuron to the uncaged GABA is recorded. This may include changes in membrane potential (inhibitory postsynaptic potentials, IPSPs) or membrane current (inhibitory postsynaptic currents, IPSCs). The amplitude, kinetics, and spatial distribution of these responses are then analyzed to understand the function of GABAergic synapses and receptors.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the GABAergic signaling pathway and a typical experimental workflow for GABA uncaging.
Conclusion
Photolabile protecting groups for GABA are invaluable tools for the precise investigation of inhibitory neurotransmission. The continued development of novel caged compounds with improved photophysical and pharmacological properties will undoubtedly lead to new insights into the complex workings of the brain and pave the way for innovative therapeutic interventions for neurological and psychiatric disorders. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers embarking on studies utilizing this powerful technology.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive: RuBi-GABA and the Landscape of Caged GABA Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise spatiotemporal control of neuronal activity is paramount for dissecting the intricate circuitry of the brain and developing targeted therapeutics. Caged compounds, molecules whose biological activity is masked by a photolabile protecting group, have emerged as indispensable tools in this endeavor. Upon illumination with a specific wavelength of light, the "cage" is removed, liberating the active molecule and enabling researchers to probe neuronal function with unparalleled precision. Gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, has been a major focus of caging technology. This technical guide provides an in-depth comparison of RuBi-GABA, a visible light-sensitive caged GABA compound, with other prominent caged GABA analogs. We will delve into their quantitative properties, experimental applications, and the underlying signaling pathways.
Quantitative Comparison of Caged GABA Compounds
The efficacy of a caged compound is determined by several key photophysical and photochemical parameters. These include the quantum yield (Φ), which represents the efficiency of photorelease upon photon absorption, the one-photon absorption maximum (λmax), and the two-photon cross-section (σ2p), a measure of the efficiency of simultaneous absorption of two lower-energy photons. The following tables summarize the available quantitative data for this compound and other commonly used caged GABA compounds.
| Compound | One-Photon Wavelength (λmax) | Quantum Yield (Φ) | Two-Photon Uncaging Wavelength | Two-Photon Cross-Section (σ2p) | Key Features |
| This compound | ~450 nm[1] | ~0.04-0.08 | 720-800 nm | ~0.2 GM at 800 nm | Excitable with visible light, offering deeper tissue penetration and reduced phototoxicity compared to UV-sensitive compounds.[1][2][3] |
| CDNI-GABA | ~350 nm | 0.05 | 720 nm | 0.05 GM at 720 nm | Well-suited for two-photon uncaging with good spatial resolution.[4] |
| DEAC450-GABA | ~450 nm | 0.39 | 900 nm | Data not available | High quantum yield and can be used for wavelength-selective uncaging in combination with other compounds. |
| iDMPO-DNI-GABA | Data not available | Data not available | 700-760 nm | High (exact value not specified) | Designed for high two-photon efficiency and excellent pharmacological behavior. |
Note: Two-photon cross-section values can vary depending on the measurement conditions. GM = Goeppert-Mayer units.
Signaling Pathways and Experimental Workflows
The uncaging of GABA leads to the activation of GABAergic signaling pathways, primarily through the activation of GABA-A and GABA-B receptors.
Caption: GABAergic signaling pathway initiated by the release of GABA.
A typical experimental workflow for utilizing caged GABA compounds involves several key stages, from the preparation of brain tissue to the electrophysiological recording and uncaging of GABA.
References
- 1. Two-photon uncaging of γ-aminobutyric acid in intact brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
RuBi-GABA: A Technical Guide for Neuroscientists
An In-depth Whitepaper on the Core Principles, Applications, and Methodologies of a Visible-Light Activated GABA Caged Compound
For researchers, scientists, and drug development professionals, this guide offers a comprehensive overview of RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine-GABA), a powerful tool for the precise spatiotemporal control of GABAergic inhibition in neural circuits. This document details the photophysical properties, experimental protocols, and underlying signaling pathways associated with this compound, facilitating its effective implementation in neurobiological research.
Core Concepts of this compound
This compound is a caged compound that sequesters the inhibitory neurotransmitter GABA, rendering it biologically inactive until it is released by visible light.[1][2] This "uncaging" process allows for highly localized and temporally precise activation of GABA receptors, mimicking synaptic transmission with remarkable fidelity. Unlike traditional UV-light sensitive caged compounds, this compound offers several key advantages:
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Visible Light Excitation: this compound is activated by blue light (typically around 473 nm), which provides deeper tissue penetration and is less phototoxic than UV light.[1][2]
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Faster Photorelease Kinetics: The inorganic ruthenium-based caging group allows for a rapid, single-photochemical step release of GABA, enabling the study of fast inhibitory processes.[1]
-
High Quantum Yield: this compound exhibits a higher quantum yield compared to many previous generations of caged GABA, meaning less light energy is required for effective uncaging.
-
Excellent Spatial Resolution: The use of focused light allows for the activation of GABA receptors on subcellular compartments, such as specific dendritic spines or axonal segments.
Quantitative Data Presentation
The photophysical and pharmacological properties of this compound and its variants are summarized below. These values are critical for designing and calibrating uncaging experiments.
| Property | Value | Notes |
| Excitation Wavelength (One-Photon) | ~473 nm | Efficient uncaging is achieved with blue laser light. |
| Quantum Yield (Φ) | ~0.09 (for RuBiGABA-2) | A higher quantum yield indicates more efficient GABA release per absorbed photon. |
| Molar Extinction Coefficient (ε) | 5300 M⁻¹cm⁻¹ at 447 nm (for RuBiGABA-2) | This value is crucial for calculating the amount of light absorbed by the compound. |
| Effective Concentration (in vitro) | 5 - 20 µM | Typical concentration for bath application or inclusion in patch pipette solution. |
| Receptor Specificity | Primarily GABA-A receptors | Induces chloride-mediated inhibitory postsynaptic currents. |
| Side Effects | No detectable effect on endogenous GABAergic or glutamatergic transmission at effective concentrations. | At higher concentrations (>20 µM), some antagonistic effects on GABA receptors have been noted. |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound. Below are protocols for two common experimental paradigms: bath application for brain slice electrophysiology and intrapipette application for cell-attached recordings.
Bath Application for Whole-Cell Electrophysiology in Brain Slices
This protocol is designed for mapping GABA receptor distribution and for the optical silencing of neuronal activity.
a. Slice Preparation:
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Prepare acute brain slices (e.g., from mouse visual cortex) of 300 µm thickness using a vibratome.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.
b. Recording Setup:
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant rate.
-
Establish whole-cell voltage-clamp recordings from the neuron of interest (e.g., layer 2/3 pyramidal cells).
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Use a cesium-based intracellular solution to isolate GABA-A receptor-mediated currents.
c. This compound Application:
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Add this compound to the perfusion solution to a final concentration of 5 µM.
-
Allow the slice to incubate in the this compound containing aCSF for at least 10 minutes before starting uncaging experiments.
d. Uncaging Procedure:
-
Use a blue laser (e.g., 473 nm) coupled to the microscope objective.
-
Focus the laser spot on the desired location (e.g., soma, dendrite).
-
Deliver brief laser pulses (0.5 - 5 ms) to uncage GABA. The laser power should be adjusted to elicit physiological responses (e.g., 5-30 mW at the sample).
-
Record the resulting inhibitory postsynaptic currents (IPSCs).
Intrapipette Application for Cell-Attached Recordings
This non-invasive technique is suitable for studying the polarity of GABAergic responses in immature neurons.
a. Pipette Solution:
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Prepare a patch pipette solution containing 20 µM this compound.
b. Recording and Uncaging:
-
Approach a neuron and form a high-resistance (gigaohm) seal in the cell-attached configuration.
-
Position an optic fiber close to the tip of the patch pipette to deliver the uncaging light.
-
Deliver a laser pulse through the optic fiber to uncage GABA within the pipette tip, activating GABA-A receptors in the patched membrane.
-
Record the single-channel or macroscopic currents flowing through the GABA-A receptors.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures can greatly aid in understanding and implementing this compound experiments.
Caption: this compound uncaging and GABA-A receptor signaling pathway.
Caption: A typical experimental workflow for this compound uncaging in brain slices.
Conclusion
This compound has emerged as an invaluable tool in neuroscience, offering a means to dissect the function of inhibitory circuits with unprecedented precision. Its favorable photophysical properties and ease of use make it accessible to a wide range of researchers. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can effectively leverage this compound to advance our understanding of the brain's complex inhibitory landscape.
References
A Technical Guide to Preliminary Studies on RuBi-GABA for Neuronal Silencing
Introduction: The precise control of neuronal activity is fundamental to understanding the complexities of neural circuits. Optogenetics has provided a powerful toolkit for this purpose, with caged compounds emerging as a key technology for the spatiotemporally precise release of neurotransmitters. RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine caged GABA) is a novel caged compound that facilitates the optical silencing of neurons. A significant advantage of this compound is its sensitivity to visible light, which offers deeper tissue penetration, reduced phototoxicity, and faster photorelease kinetics compared to traditional UV-sensitive compounds[1][2][3]. This guide provides an in-depth overview of the preliminary studies utilizing this compound, focusing on its mechanism, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.
Core Mechanism of this compound-Mediated Neuronal Silencing
The principle behind this compound is the temporary inactivation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) by a photolabile "cage"[1]. In its caged form, this compound is biologically inert. Upon illumination with visible light (typically in the blue-green spectrum), the ruthenium-based cage undergoes a photochemical reaction, rapidly releasing active GABA[4].
The released GABA diffuses across the synaptic cleft and binds to postsynaptic GABA receptors, primarily GABA-A receptors. GABA-A receptors are ionotropic receptors that form a chloride ion channel. The binding of GABA opens these channels, leading to an influx of negatively charged chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuronal membrane, increasing the threshold required to fire an action potential. This process, known as shunting inhibition, effectively silences the neuron's activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from preliminary studies on this compound and related compounds.
Table 1: Properties and Application of this compound
| Parameter | Value / Description | Source(s) |
|---|---|---|
| Excitation Type | One-photon (visible light) | |
| Excitation Wavelength | Blue-green spectrum | |
| Effective Concentration | Low micromolar range (e.g., 10.8 µM) | |
| Pharmacological Effects | No detectable side effects on endogenous GABAergic or glutamatergic transmission at effective uncaging concentrations. | |
| Key Advantages | Greater tissue penetration, less phototoxicity, and faster photorelease kinetics compared to UV-sensitive compounds. |
| Two-Photon Uncaging | Inefficient; requires very high concentrations which can be toxic. Popular for one-photon uncaging in two-color experiments. | |
Table 2: Comparative Analysis of Caged Compounds
| Compound | Excitation | Typical Concentration | Effect on GABAergic IPSCs | Source(s) |
|---|---|---|---|---|
| This compound | Visible Light (1-Photon) | ~10 µM | No significant effect at uncaging concentrations. | |
| RuBi-Glutamate | Visible Light / 800 nm (2-Photon) | 300 µM | Significant reduction (~50%). | |
| MNI-Glutamate | UV Light / 720 nm (2-Photon) | 2.5 - 5 mM | Pronounced reduction (~83% at 300 µM, ~97% at 2.5 mM). |
| CDNI-GABA | UV Light / 720 nm (2-Photon) | Not specified | Used for effective 2-photon uncaging of GABA. | |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon preliminary findings. Below is a synthesized protocol for neuronal silencing in brain slices using this compound, based on descriptions in the cited literature.
1. Brain Slice Preparation:
-
Animal Model: Typically, experiments are performed on acute brain slices from mice or rats.
-
Anesthesia and Perfusion: The animal is deeply anesthetized and transcardially perfused with ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (ACSF). A common ACSF composition is (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, and 25 glucose.
-
Slicing: The brain is rapidly removed and sectioned into 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold, oxygenated ACSF.
-
Recovery: Slices are allowed to recover in oxygenated ACSF at 32-34°C for at least 30 minutes, followed by storage at room temperature until use.
2. Electrophysiological Recording:
-
Setup: Slices are transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated ACSF.
-
Cell Identification: Pyramidal neurons in the desired brain region (e.g., neocortex, hippocampus) are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-Cell Patch-Clamp: Whole-cell recordings are established from target neurons. The internal pipette solution typically contains (in mM): 135 K-gluconate, 10 HEPES, 10 Na-phosphocreatine, 4 KCl, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3). A fluorescent dye (e.g., Alexa Fluor 594) can be included to visualize cell morphology.
-
Data Acquisition: Recordings are made using a patch-clamp amplifier. Data is filtered, digitized, and acquired using appropriate software. Neurons are held in current-clamp mode to monitor action potential firing or in voltage-clamp mode to measure GABA-A receptor-mediated currents.
3. This compound Uncaging:
-
Application: this compound is bath-applied to the slice at a concentration sufficient for effective uncaging (e.g., 10-20 µM).
-
Light Source: A laser (e.g., Argon-ion) or a high-power LED coupled to the microscope's optical path is used. For two-color experiments, multiple lasers with fast switching (e.g., via acousto-optical modulators) are employed.
-
Photostimulation: Brief pulses of visible light (e.g., 488 nm) are delivered to a small spot (~5-10 µm diameter) near the recorded neuron's soma or dendrites. The laser power and pulse duration are adjusted to elicit a measurable inhibitory postsynaptic current (IPSC) or potential (IPSP) without causing photodamage.
-
Silencing Protocol: To demonstrate neuronal silencing, action potentials are first elicited in the neuron via current injection through the patch pipette. Then, a light pulse to uncage this compound is delivered just before or during the current injection to show the prevention of action potential firing.
Advanced Application: Two-Color Uncaging
A powerful application of this compound is its use in "two-color" or "two-modality" uncaging experiments, which allow for the independent activation of excitatory and inhibitory pathways. Because this compound is efficiently uncaged by one-photon visible light and is relatively insensitive to two-photon excitation at wavelengths used for other caged compounds (like 720 nm), it can be paired with a UV-sensitive, two-photon excitable caged glutamate (e.g., MNI-Glu or CDNI-Glu). This allows researchers to selectively inhibit a neuron with a flash of blue light (uncaging this compound) and then excite the same or a nearby neuron with a focused pulse of infrared light (uncaging a caged glutamate), providing a sophisticated method for dissecting circuit function.
References
- 1. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (3400) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Applications of RuBi-GABA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RuBi-GABA, a ruthenium-based caged compound for the photoactivated release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). We delve into its synthesis, photophysical properties, and diverse applications in neuroscience research. This document offers detailed experimental protocols for its use in seizure termination, GABA receptor mapping, and optical silencing of neurons. Furthermore, we explore the formulation of this compound into hydrogels for localized delivery. The information is presented to facilitate the adoption and advancement of this powerful tool in neuroscience and drug development.
Introduction
This compound (Ruthenium-bipyridine-triphenylphosphine-caged GABA) is a photolabile compound that allows for the precise spatiotemporal control of GABA release upon illumination with visible light.[1] This capability addresses a significant challenge in neuroscience: the ability to mimic the fast, localized nature of synaptic transmission. Unlike traditional methods of GABA application, this compound offers non-invasive, targeted delivery with high temporal resolution, making it an invaluable tool for studying inhibitory circuits, neuronal excitability, and pathological conditions like epilepsy.[2][3] Its excitation by visible light provides advantages over UV-sensitive caged compounds, including greater tissue penetration and reduced phototoxicity.[3][4]
Core Properties of this compound
The utility of this compound stems from its unique chemical and photophysical characteristics. A hydrophilic version, RuBiGABA-2, has been developed for enhanced solubility and biocompatibility.
Chemical Structure and Synthesis
This compound consists of a ruthenium metal center coordinated to bipyridine and triphenylphosphine ligands, with GABA attached through a photolabile bond. A hydrophilic variant, RuBiGABA-2, has been synthesized in a simple one-pot reaction, enhancing its utility in biological systems.
Synthesis of RuBiGABA-2 (Conceptual Protocol): While the detailed experimental protocol requires access to the full publication by Filevich and Etchenique (2013), the one-pot synthesis would generally involve the reaction of a suitable ruthenium-bipyridine precursor with a protected GABA derivative and a phosphine ligand in an appropriate solvent. The reaction would proceed to form the caged compound, which would then be purified and characterized.
Photophysical Properties
The key feature of this compound and its derivatives is their ability to be "uncaged" by visible light, typically in the blue-green spectrum. The photophysical properties of RuBiGABA-2 are summarized in the table below.
| Property | Value | Reference |
| Maximum Absorption (λmax) | 447 nm | |
| Molar Absorptivity (ε) at λmax | 5300 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.09 |
Applications in Neuroscience
This compound has emerged as a versatile tool for a range of applications in neuroscience research, from fundamental studies of synaptic function to preclinical investigations of neurological disorders.
In Vivo Seizure Termination
A significant application of this compound is in the rapid termination of seizures. Studies in rat models of acute seizures have demonstrated that localized photolysis of this compound can effectively and quickly stop seizure activity.
Experimental Protocol: In Vivo Seizure Termination in a Rat Model
-
Animal Model: Induce acute focal seizures in anesthetized rats using 4-aminopyridine (4-AP).
-
Surgical Preparation: Create a cranial window over the motor cortex and place recording electrodes to monitor electroencephalographic (EEG) activity.
-
This compound Application: Create a reservoir around the cranial window and fill it with a solution of this compound in artificial cerebrospinal fluid (aCSF).
-
Photostimulation: Implant an optical fiber connected to a blue laser (e.g., 473 nm) into the neocortex at the site of 4-AP injection.
-
Uncaging: Upon seizure onset, trigger the laser to deliver a controlled light pulse to uncage GABA.
Quantitative Data from In Vivo Seizure Termination Studies:
| This compound Concentration (mM) | Light Intensity (mW) | Light Duration (s) | Seizure Duration (s) (Mean ± SD) | Reference |
| 0.1 | 15 | 30 | 67.25 ± 3.57 | |
| 0.1 | 20 | 30 | 75.33 ± 10.48 | |
| 0.2 | 10 | 30 | 31.00 ± 6.05 | |
| 0.2 | 15 | 30 | 20.86 ± 7.20 |
GABA Receptor Mapping
The precise spatial control of GABA release from this compound allows for the detailed mapping of GABA receptor distribution on neuronal membranes.
Experimental Protocol: GABA Receptor Mapping in Brain Slices
-
Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or neocortex) from rodents.
-
Recording Setup: Perform whole-cell patch-clamp recordings from neurons of interest.
-
This compound Perfusion: Bath-apply this compound in aCSF.
-
Photostimulation: Use a focused light source (e.g., a laser coupled to a microscope) to deliver brief pulses of light to specific locations on the neuron's soma and dendrites.
-
Data Acquisition: Record the resulting inhibitory postsynaptic currents (IPSCs) to map the functional GABA receptors.
Optical Silencing of Neurons
By activating inhibitory GABA receptors, this compound can be used to silence neuronal activity with high temporal precision, providing a powerful method to investigate the role of specific neurons in neural circuits.
Advanced Formulation: this compound Hydrogels
For sustained and localized delivery, this compound can be encapsulated in a supramolecular hydrogel. This approach is particularly promising for therapeutic applications, such as the long-term control of focal epilepsy.
Protocol for Supramolecular Hydrogel Formation (Generalized)
A supramolecular hydrogel for this compound delivery can be formed using a self-assembling peptide, such as Nap-KY-pF, and an enzyme like alkaline phosphatase (ALP).
-
Component Preparation: Prepare sterile solutions of the peptide precursor (e.g., phosphorylated Nap-KY-pF) and this compound.
-
Mixing: Combine the peptide and this compound solutions.
-
Initiation of Gelation: Add alkaline phosphatase to the mixture. The enzyme will dephosphorylate the peptide precursor, triggering its self-assembly into a hydrogel that entraps the this compound.
-
Application: The resulting hydrogel can be injected in vivo for localized and sustained release of this compound upon photostimulation.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vivo Seizure Termination
Caption: Workflow for in vivo seizure termination using this compound.
Logical Relationship for Hydrogel Formulation
Caption: Logical steps in this compound hydrogel formation.
Conclusion
This compound and its derivatives represent a significant advancement in the field of neuroscience, offering unprecedented control over inhibitory signaling. This technical guide provides a foundational understanding and practical protocols for researchers to harness the potential of this technology. The continued exploration of this compound's applications, particularly in advanced formulations like hydrogels, holds great promise for both fundamental research and the development of novel therapeutic strategies for neurological disorders.
References
Methodological & Application
Application Notes and Protocols for RuBi-GABA in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine-caged-GABA) is a photolabile-caged compound that allows for the precise spatiotemporal release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) upon illumination with visible light. This property makes it a valuable tool in neuroscience research, particularly in the field of brain slice electrophysiology, for studying inhibitory circuits, synaptic plasticity, and neuronal network dynamics with high precision. Unlike UV-sensitive caged compounds, this compound's excitation spectrum in the visible range offers deeper tissue penetration, reduced phototoxicity, and the convenience of using readily available and less expensive light sources.[1][2]
These application notes provide a comprehensive guide to the use of this compound in brain slice electrophysiology, covering its photochemical properties, detailed experimental protocols for one- and two-photon uncaging, and data presentation guidelines.
Photochemical and Photophysical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and calibrating uncaging experiments.
| Property | Value | Notes |
| One-Photon Absorption Maximum (λmax) | ~450 nm | Excitable with blue-green light. A 473 nm laser is commonly used. |
| Molar Extinction Coefficient (ε) | > 4,000 M⁻¹cm⁻¹ at 473 nm (for RuBi-Glutamate) | High absorption in the visible spectrum allows for efficient uncaging. |
| Quantum Yield (Φ) | ~0.09 (for RuBiGABA-2) | Represents a high efficiency of GABA release upon photon absorption. |
| Two-Photon Action Cross-Section (δaΦ) | Poor | Not ideal for two-photon applications; requires high concentrations that can be toxic.[3][4] |
| Recommended Concentration (1P Uncaging) | 5-30 µM | Effective for one-photon uncaging with minimal side effects.[5] |
| Recommended Concentration (2P Uncaging) | >300 µM (for RuBi-Glutamate) | High concentrations are needed, which can lead to antagonism of GABAergic transmission and potential toxicity. |
| Toxicity | Can be toxic at concentrations > 20 µM. | It is crucial to use the lowest effective concentration. |
| Antagonistic Effects | Can act as a GABA receptor antagonist at millimolar concentrations. |
Signaling Pathway of this compound Uncaging
Upon photolysis, this compound releases GABA, which then binds to postsynaptic GABA receptors (primarily GABA-A and GABA-B receptors) on the neuron. The activation of these receptors leads to an influx of chloride ions (GABA-A) or an efflux of potassium ions (GABA-B), resulting in hyperpolarization of the postsynaptic membrane and subsequent inhibition of neuronal firing.
GABAergic signaling pathway initiated by this compound uncaging.
Experimental Protocols
Brain Slice Preparation
A standard protocol for preparing acute brain slices is required. The specific parameters may vary depending on the animal model and brain region of interest.
Materials:
-
Animal model (e.g., mouse, rat)
-
Anesthetic
-
Perfusion pump and tubing
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid, aCSF)
-
Vibratome
-
Recovery chamber with carbogenated (95% O₂, 5% CO₂) aCSF at 32-34°C
-
Holding chamber with carbogenated aCSF at room temperature
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution until the brain is cleared of blood.
-
Rapidly dissect the brain and immerse it in ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-350 µm).
-
Transfer the slices to a recovery chamber with carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Move the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.
One-Photon Uncaging of this compound
This is the most common application for this compound due to its high one-photon efficiency.
Materials:
-
Prepared brain slices
-
Recording setup with patch-clamp amplifier, micromanipulators, and data acquisition system
-
Microscope with appropriate optics (e.g., 40x or 60x water-immersion objective)
-
Light source for uncaging (e.g., 473 nm solid-state laser) coupled to the microscope light path
-
This compound stock solution (e.g., 10 mM in water or DMSO, stored at -20°C)
-
aCSF for recording
Protocol:
-
Prepare the recording aCSF containing the desired final concentration of this compound (typically 5-10 µM). Protect the solution from light.
-
Transfer a brain slice to the recording chamber and continuously perfuse with the this compound containing aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Position the uncaging laser spot to the desired location (e.g., perisomatic region, dendrite).
-
Deliver brief pulses of light (e.g., 1-10 ms) to uncage GABA. The laser power should be adjusted to elicit a physiological response (typically 5-20 mW at the objective).
-
Record the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs).
Troubleshooting:
-
No response: Increase laser power or pulse duration. Check the this compound concentration and ensure it has not degraded.
-
Large, non-physiological response: Decrease laser power or pulse duration. The uncaging spot may be too large or too close to the soma.
-
Cell health deteriorates: Reduce laser power and/or pulse duration to minimize phototoxicity. Ensure the this compound concentration is not too high.
Two-Photon Uncaging of this compound (Considerations and Limitations)
While this compound has a poor two-photon cross-section, some studies have reported its use. However, it is generally not the ideal compound for this application.
Materials:
-
Same as for one-photon uncaging, but with a two-photon laser (e.g., Ti:Sapphire laser tuned to ~800 nm for RuBi-Glutamate, though the optimal wavelength for this compound is not well-established).
Protocol:
-
Prepare recording aCSF with a higher concentration of this compound (be cautious of toxicity, starting around 20 µM and increasing if necessary, though higher concentrations are likely needed and may be problematic).
-
Establish a whole-cell patch-clamp recording.
-
Use a two-photon laser to deliver focused light pulses to a specific subcellular location.
-
Monitor for physiological responses.
Important Considerations:
-
Due to the low two-photon efficiency, high laser power and/or long pulse durations may be required, increasing the risk of phototoxicity.
-
The high concentrations of this compound needed may lead to off-target effects, such as GABA receptor antagonism.
-
Other caged GABA compounds with better two-photon properties may be more suitable for these experiments.
Experimental Workflow
The following diagram illustrates a typical workflow for a brain slice electrophysiology experiment involving this compound uncaging.
Experimental workflow for this compound uncaging in brain slices.
Conclusion
This compound is a powerful tool for the optical control of inhibition in brain slices. Its visible light sensitivity makes it a versatile and accessible option for many electrophysiology labs. By carefully considering its photochemical properties and following detailed experimental protocols, researchers can effectively use this compound to dissect the function of inhibitory circuits and advance our understanding of brain function. For two-photon applications, the limitations of this compound should be carefully weighed, and alternative caged compounds may be more appropriate.
References
- 1. [PDF] Photorelease of GABA with Visible Light Using an Inorganic Caging Group | Semantic Scholar [semanticscholar.org]
- 2. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 5. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
Application Notes and Protocols for Two-Photon Uncaging of RuBi-GABA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the application of two-photon (2P) uncaging of RuBi-GABA, a ruthenium-based caged compound that allows for the precise spatiotemporal release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) using focused laser light. This technique is a powerful tool for dissecting the function of inhibitory circuits in the brain with high precision.
Introduction
This compound (Ruthenium-bipyridine-triphenylphosphine-GABA) is a caged GABA compound that can be photolyzed with visible light, offering advantages over UV-sensitive compounds by reducing phototoxicity and increasing tissue penetration.[1] While highly efficient for one-photon (1P) excitation, this compound can also be used for 2P uncaging, enabling neurotransmitter release in a highly localized volume (femtoliter range), ideal for targeting individual dendritic spines or subcellular compartments.[2][3] Two-photon excitation relies on the near-simultaneous absorption of two lower-energy photons to excite the caged compound, a non-linear process that inherently confines the uncaging to the focal point of a high-powered laser.[3] This methodology is invaluable for functional mapping of GABA receptors, studying synaptic integration, and optically silencing neuronal activity with high precision.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the two-photon uncaging of RuBi compounds. It is important to note that much of the detailed 2P uncaging data comes from studies on the analogous compound, RuBi-Glutamate, and serves as a strong starting point for optimizing this compound experiments.
| Parameter | Value | Compound | Application | Source |
| Excitation Wavelength (2P) | ~800 nm (optimal) | RuBi-Glutamate | Neuronal activation | |
| Laser Power at Sample (2P) | 150–400 mW | RuBi-Glutamate | Action potential generation | |
| Uncaging Pulse Duration (2P) | ~70 ms | RuBi-Glutamate | Action potential generation | |
| Working Concentration | 300 µM | RuBi-Glutamate | 2P uncaging in brain slices | |
| Working Concentration (1P) | 5-20 µM | This compound | GABA receptor mapping, neuronal silencing | |
| Solubility | Soluble in physiological buffer | This compound | Stock solution preparation | |
| Storage of Stock Solution | -20°C for months, -80°C for up to 6 months | This compound | Long-term storage |
Signaling Pathway
Upon two-photon excitation, this compound undergoes photolysis, releasing free GABA into the extracellular space. This uncaged GABA binds to and activates postsynaptic GABA receptors, primarily GABA-A receptors. The activation of these ionotropic receptors leads to an influx of chloride ions (Cl-), resulting in hyperpolarization of the postsynaptic membrane and subsequent inhibition of neuronal firing.
Figure 1: Signaling pathway of GABAergic inhibition via two-photon uncaging of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Physiological buffer (e.g., HEPES-buffered saline or artificial cerebrospinal fluid (aCSF))
-
Vortex mixer
-
Microcentrifuge
-
Aluminum foil
-
Cryogenic vials
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound at a concentration of 10-20 mM in the desired physiological buffer.
-
To aid dissolution, vortex the solution thoroughly. Gentle sonication can also be used if necessary.
-
Centrifuge the stock solution to pellet any undissolved particles.
-
Protect the solution from light by wrapping the vial in aluminum foil. This compound is light-sensitive.
-
Aliquot the stock solution into smaller volumes in cryogenic vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Brain Slices (Example for Neuroscience Application)
Materials:
-
Rodent brain (e.g., mouse or rat)
-
Vibratome
-
Ice-cold cutting solution (e.g., sucrose-based aCSF)
-
Standard aCSF for recovery and recording
-
Carbogen gas (95% O₂, 5% CO₂)
Protocol:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300-350 µm thick).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until use.
Two-Photon Uncaging Experiment
Materials:
-
Two-photon laser scanning microscope equipped with a Ti:Sapphire laser.
-
Water-immersion objective with high numerical aperture (e.g., 60x, 1.1 NA).
-
Patch-clamp electrophysiology setup.
-
Perfusion system.
-
Brain slice recording chamber.
-
Working solution of this compound (e.g., 300 µM in aCSF).
Experimental Workflow:
Figure 2: Experimental workflow for two-photon uncaging of this compound in brain slices.
Protocol:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest. A fluorescent dye (e.g., Alexa Fluor 594) can be included in the internal solution to visualize the neuron's morphology.
-
Switch the perfusion to aCSF containing the working concentration of this compound (e.g., 300 µM). Allow sufficient time for the compound to equilibrate in the tissue.
-
Using the two-photon microscope's imaging mode, locate the target subcellular region for uncaging (e.g., a specific dendritic branch or spine).
-
Switch the laser to uncaging mode. Tune the Ti:Sapphire laser to the appropriate wavelength (~800 nm, to be optimized).
-
Position the laser spot at the desired location and deliver a brief pulse of laser light. The optimal power and duration will need to be determined empirically but can be guided by the values in the table above (e.g., 150-400 mW, ~70 ms).
-
Simultaneously record the physiological response of the neuron using the patch-clamp amplifier. For GABA uncaging, this will typically be an inhibitory postsynaptic current (IPSC) in voltage-clamp or a hyperpolarization in current-clamp.
-
Move the laser spot to different locations to map the spatial distribution of GABA receptors or to different distances to assess the spatial resolution of uncaging.
Important Considerations and Best Practices
-
Pharmacological Blockade: RuBi compounds have been shown to have some antagonistic effects on GABAergic transmission at higher concentrations. It is crucial to use the lowest effective concentration of this compound and to perform control experiments to quantify any potential off-target effects.
-
Calibration: The actual laser power at the sample can vary significantly. It is advisable to calibrate the laser power at the focal plane.
-
Phototoxicity: Although 2P excitation is less phototoxic than 1P, high laser powers and long exposure times can still cause cellular damage. It is important to use the minimum laser power and pulse duration necessary to elicit a physiological response.
-
Light Sensitivity: Protect all solutions containing this compound from ambient light to prevent premature uncaging.
-
Control Experiments: Perform control experiments without laser stimulation to ensure that the bath application of this compound itself does not alter baseline neuronal properties. Additionally, confirm that the uncaging response is blocked by the appropriate GABA receptor antagonist (e.g., gabazine for GABA-A receptors).
By following these protocols and considerations, researchers can effectively utilize two-photon uncaging of this compound to investigate the intricate roles of inhibitory signaling in the nervous system with unparalleled precision.
References
In Vivo Application of RuBi-GABA for Circuit Mapping: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of RuBi-GABA, a visible light-sensitive caged gamma-aminobutyric acid (GABA) compound, for neural circuit mapping. This compound offers significant advantages over traditional ultraviolet (UV) light-sensitive compounds, including greater tissue penetration and reduced phototoxicity, making it a powerful tool for transiently and focally silencing neuronal activity to probe circuit function.[1][2][3]
Introduction to this compound
This compound is a ruthenium-based caged compound that, upon illumination with visible light (typically blue light), rapidly releases GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] This targeted release of GABA allows for the precise spatiotemporal silencing of neuronal activity. The use of visible light for uncaging is a key advantage for in vivo applications as it scatters less in biological tissue compared to UV light, enabling deeper and more targeted stimulation.
Key Advantages:
-
Visible Light Activation: Can be uncaged using blue light (e.g., 473 nm), which allows for greater tissue penetration and is less phototoxic than UV light.
-
High Quantum Efficiency: Releases GABA with high efficiency, allowing for the use of lower concentrations.
-
Rapid Photorelease: Enables temporally precise control over neuronal inhibition.
-
Spatiotemporal Precision: When combined with appropriate light delivery systems, it allows for the silencing of specific neuronal populations to map their role in a circuit.
Data Presentation: Quantitative Parameters for In Vivo this compound Application
The following tables summarize key quantitative data from published studies. These parameters can serve as a starting point for experimental design, but optimal conditions should be empirically determined for each specific application.
Table 1: this compound Concentration and Delivery
| Parameter | Species | Brain Region | Concentration | Delivery Method | Reference |
| Concentration for Seizure Termination | Rat | Neocortex | 0.1 mM - 0.2 mM | Local application onto brain surface | |
| Concentration for LFP Modulation | Mouse | Cerebral Cortex | 250 µM (RuBiGABA-PMe3) | Infusion | |
| In Vitro Concentration (for reference) | Mouse | Visual Cortex Slices | 5 µM | Bath application |
Table 2: Photostimulation Parameters for this compound Uncaging
| Parameter | Species | Brain Region | Wavelength (nm) | Power/Intensity | Duration | Reference |
| Light Intensity for Seizure Termination | Rat | Neocortex | Blue Light | 10, 15, and 20 mW | 30 s | |
| Laser Pulse for LFP Modulation | Mouse | Cerebral Cortex | Blue Light | Not specified | 1 s | |
| In Vitro Laser Parameters | Mouse | Visual Cortex Slices | 473 | 5 - 30 mW | 0.5 - 5 ms |
Experimental Protocols
Materials and Reagents
-
This compound (Tocris Bioscience, MedChemExpress, R&D Systems)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for craniotomy
-
Optical fiber or implantable LED
-
Laser source (e.g., 473 nm DPSS laser) or LED driver
-
Electrophysiology recording system (for LFP or single-unit recordings)
-
Micromanipulator
Animal Preparation and Surgical Procedure
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent and mount it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the brain region of interest to expose the dura.
-
Durotomy: Carefully remove the dura to allow for the application of this compound and insertion of an optical fiber and/or recording electrode.
-
Optical Fiber/LED Implantation: Securely implant an optical fiber or LED above the target region. For chronic experiments, the implant should be fixed to the skull with dental cement.
-
Recording Electrode Placement: If performing electrophysiological recordings, insert the recording electrode into the target brain region.
This compound Preparation and Delivery
-
Preparation: Dissolve this compound in aCSF to the desired concentration (e.g., 0.1-0.2 mM). Protect the solution from light to prevent premature uncaging.
-
Delivery:
-
Acute Experiments: A reservoir can be built around the craniotomy and filled with the this compound solution.
-
Chronic Experiments: For targeted delivery, a cannula can be implanted alongside the optical fiber for microinjection of the this compound solution.
-
Photostimulation for GABA Uncaging
-
Light Source: Connect the implanted optical fiber to a laser or LED light source.
-
Stimulation Parameters:
-
Wavelength: Use a wavelength appropriate for this compound uncaging (e.g., 473 nm).
-
Power: The light power should be carefully calibrated. A starting point for in vivo applications is in the range of 10-20 mW at the fiber tip.
-
Duration: The duration of the light pulse will determine the duration of GABA release. For transient silencing, short pulses (e.g., 1 second) can be used.
-
-
Control Experiments: Perform control experiments with light delivery in the absence of this compound to ensure that the observed effects are not due to light-induced artifacts.
Data Acquisition and Analysis
-
Electrophysiology: Record neural activity (spikes or LFPs) before, during, and after photostimulation.
-
Behavioral Analysis: In behaving animals, monitor and quantify changes in behavior that are time-locked to the photostimulation.
-
Analysis: Analyze the changes in neural firing rates, LFP power in different frequency bands, or behavioral performance to map the function of the silenced neuronal population within the circuit.
Visualizations
Signaling Pathway of this compound Action
References
- 1. Circuit Mapping by UV Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Photorelease of GABA with visible light using an inorganic caging group [frontiersin.org]
Step-by-Step Guide for Preparing and Using RuBi-GABA Solutions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and application of RuBi-GABA solutions in a research setting. This compound is a caged gamma-aminobutyric acid (GABA) compound that allows for the precise spatiotemporal release of GABA upon illumination with visible light, making it a valuable tool for studying inhibitory neurotransmission.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its effective use in experimental design.
| Chemical and Physical Properties | Value | Reference |
| Molecular Weight | 922.8 g/mol | [1] |
| Molecular Formula | C₄₂H₃₉F₆N₅O₂P₂Ru | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO to 25 mM | |
| Soluble in sterile water to 10 mM | ||
| Storage Conditions | Store at -20°C, protected from light |
| Photochemical Properties | Value | Reference |
| Excitation Wavelength | Visible light (e.g., 465 nm, 473 nm) | |
| Molar Extinction Coefficient (ε) | ~5300 M⁻¹cm⁻¹ at 447 nm (for RuBiGABA-2) | |
| Quantum Yield (Φ) | ~0.09 (for RuBiGABA-2) | |
| Photorelease Kinetics | Fast (nanosecond range) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol details the preparation of stock solutions of this compound, which can be further diluted to the desired working concentration.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized water or physiological buffer (e.g., ACSF)
-
Vortex mixer
-
Microcentrifuge tubes (light-protected)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required stock concentration and volume. Common stock concentrations are 1 mM, 5 mM, or 10 mM.
-
Calculate the mass of this compound needed. Use the formula: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ).
-
Weigh the this compound solid in a light-protected microcentrifuge tube. Due to its light sensitivity, perform this step in a darkened room or under dim red light.
-
Add the appropriate solvent. For a DMSO stock, add the calculated volume of anhydrous DMSO. For an aqueous stock, add the calculated volume of sterile water or buffer.
-
Dissolve the compound. Vortex the tube until the solid is completely dissolved. Brief sonication can be used if necessary.
-
Aliquot and store. Aliquot the stock solution into smaller, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C. Stock solutions in DMSO are generally stable for several months when stored properly.
Protocol 2: Preparation of Working Solutions for Electrophysiology
This protocol describes the dilution of the stock solution to a working concentration for use in electrophysiological experiments, such as patch-clamp recordings.
Materials:
-
This compound stock solution (from Protocol 1)
-
Artificial cerebrospinal fluid (ACSF) or other appropriate physiological buffer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final working concentration. For bath application, a typical concentration is 5-10 µM. For local application via a puffer pipette, a higher concentration may be required.
-
Calculate the volume of stock solution needed. Use the formula: V₁ = (C₂ x V₂) / C₁, where V₁ is the volume of the stock solution, C₁ is the concentration of the stock solution, V₂ is the final volume of the working solution, and C₂ is the final concentration of the working solution.
-
Prepare the working solution. In a suitable container, add the calculated volume of the stock solution to the final volume of ACSF. Mix thoroughly by gentle inversion or pipetting.
-
Protect from light. Keep the working solution protected from light until it is used in the experiment.
Protocol 3: Uncaging this compound in Brain Slices
This protocol outlines the general procedure for photostimulation to uncage GABA in acute brain slices during electrophysiological recording.
Materials:
-
Acute brain slices
-
Electrophysiology setup with a microscope and recording chamber
-
Light source for uncaging (e.g., 473 nm laser or LED) coupled to the microscope
-
This compound working solution (from Protocol 2)
-
Data acquisition system
Procedure:
-
Prepare the brain slices according to standard laboratory protocols.
-
Transfer a slice to the recording chamber and perfuse with ACSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Switch the perfusion to ACSF containing the this compound working solution. Allow sufficient time for the compound to equilibrate in the tissue.
-
Position the light spot from the uncaging light source to the desired location on the neuron (e.g., soma, dendrite).
-
Deliver a brief light pulse to uncage GABA. The duration and intensity of the light pulse will need to be optimized for the specific experimental conditions and desired response.
-
Record the resulting postsynaptic current or potential. The uncaged GABA will activate GABA receptors, leading to an inhibitory postsynaptic current (IPSC) or potential (IPSP).
-
Analyze the data to characterize the GABAergic response.
Mandatory Visualizations
GABAergic Signaling Pathway
The following diagram illustrates the key components of a GABAergic synapse, the site of action for the GABA released from this compound.
References
Application Notes and Protocols for RuBi-GABA Photolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the light source requirements and experimental protocols for the photolysis of RuBi-GABA, a visible light-sensitive caged compound for the rapid and localized release of the neurotransmitter GABA.
Introduction
This compound (Ruthenium-bipyridine-triphenylphosphine-GABA) is a caged compound that allows for the controlled release of γ-aminobutyric acid (GABA) upon illumination with visible light.[1][2] This technology offers significant advantages over traditional UV-sensitive caged compounds, including deeper tissue penetration, reduced phototoxicity, and faster photorelease kinetics.[1][2] The ability to precisely control GABAergic inhibition with spatial and temporal accuracy makes this compound a valuable tool for neuroscience research and drug development, particularly in studies of synaptic transmission, neural circuit function, and the development of novel therapeutics targeting GABAergic signaling. Applications include GABA receptor mapping and the optical silencing of neuronal firing.[1]
Light Source Requirements for this compound Photolysis
The selection of an appropriate light source is critical for successful this compound photolysis. The key parameters to consider are the excitation wavelength, light power or intensity, and the mode of illumination (one-photon vs. two-photon excitation).
Quantitative Data Summary
The following table summarizes the light source parameters reported in the literature for both one-photon and two-photon uncaging of this compound and the related compound RuBi-Glutamate.
| Parameter | One-Photon Excitation | Two-Photon Excitation | Source |
| Wavelength | 473 nm | 800 nm (optimal for RuBi-Glutamate) | |
| Light Source | DPSS Laser, LEDs, Mercury/Xenon lamps | Ti:sapphire laser | |
| Pulse Duration | 0.5 ms - 5 ms | Not explicitly stated for this compound | |
| Power/Intensity | 5 - 30 mW at the sample | 150 - 400 mW on the sample (for RuBi-Glutamate) | |
| This compound Conc. | 5 µM | Not explicitly stated for this compound |
One-Photon vs. Two-Photon Excitation
One-photon excitation utilizes a single photon of visible light (e.g., 473 nm) to trigger the photorelease of GABA. This method is simpler to implement and can be achieved with a variety of common light sources, including lasers and LEDs. It is suitable for applications requiring wider-field illumination or when subcellular precision is not the primary concern.
Two-photon excitation involves the near-simultaneous absorption of two lower-energy photons (e.g., around 800 nm) to achieve the same electronic transition. This nonlinear process provides inherent three-dimensional spatial resolution, confining the uncaging volume to the focal point of the laser beam. This high spatial precision is ideal for applications such as mapping the distribution of GABA receptors on individual dendritic spines.
Experimental Protocols
The following are generalized protocols for one-photon and two-photon photolysis of this compound in brain slices, based on methodologies described in the literature.
Protocol 1: One-Photon Uncaging of this compound in Brain Slices
Objective: To induce GABA-A receptor-mediated currents in neurons in a brain slice preparation using a focused laser beam.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slices (e.g., from mouse neocortex)
-
Patch-clamp electrophysiology setup
-
Microscope with appropriate optics (e.g., 60x water immersion objective)
-
Light source: DPSS laser (473 nm) or a focused LED.
-
Data acquisition system
Methodology:
-
Preparation:
-
Prepare acute brain slices using standard procedures.
-
Continuously perfuse the slices with aCSF.
-
Prepare a stock solution of this compound and dilute it in the aCSF to a final concentration of 5 µM. Protect the this compound solution from light.
-
-
Electrophysiology:
-
Establish a whole-cell patch-clamp recording from a target neuron (e.g., a pyramidal neuron in layer 2/3).
-
Voltage-clamp the neuron at a holding potential that allows for the detection of GABAergic currents (e.g., -70 mV).
-
-
Photolysis:
-
Position the focused laser spot at a desired location, for example, near the soma of the patched neuron.
-
Deliver a brief pulse of light (e.g., 0.5 ms to 5 ms) using the 473 nm laser.
-
The laser power should be adjusted to elicit a reliable GABAergic response without causing photodamage (typically in the range of 5-30 mW at the sample).
-
-
Data Acquisition and Analysis:
-
Record the resulting inhibitory postsynaptic currents (IPSCs).
-
Analyze the kinetics (rise time, decay time) and amplitude of the uncaging-evoked responses.
-
The specificity of the response can be confirmed by applying a GABA-A receptor antagonist, such as gabazine, which should block the light-evoked currents.
-
Protocol 2: Two-Photon Uncaging of this compound (Conceptual)
While specific two-photon uncaging protocols for this compound are not as detailed in the provided search results, a protocol can be inferred from the principles of two-photon microscopy and protocols for the analogous compound, RuBi-Glutamate.
Objective: To achieve highly localized photorelease of GABA at the level of single dendritic spines.
Materials:
-
This compound
-
aCSF
-
Brain slices
-
Two-photon laser scanning microscope equipped with a Ti:sapphire laser.
-
Patch-clamp electrophysiology setup
-
Data acquisition system
Methodology:
-
Preparation:
-
Prepare brain slices and a this compound solution as described in Protocol 1. The optimal concentration for two-photon uncaging may be higher and needs to be empirically determined. For RuBi-Glutamate, concentrations up to 300 µM have been used.
-
-
Electrophysiology and Imaging:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Fill the neuron with a fluorescent dye (e.g., Alexa Fluor) to visualize its morphology using two-photon imaging.
-
Locate a dendritic spine of interest.
-
-
Photolysis:
-
Tune the Ti:sapphire laser to the optimal two-photon excitation wavelength for this compound (expected to be in the 750-850 nm range, similar to RuBi-Glutamate).
-
Position the focused laser spot onto the head of the selected dendritic spine.
-
Deliver a short train of laser pulses to uncage GABA. The laser power and pulse duration will need to be carefully optimized to elicit a localized response without causing photodamage. For RuBi-Glutamate, powers of 150-400 mW have been used.
-
-
Data Acquisition and Analysis:
-
Record the resulting synaptic currents or changes in membrane potential.
-
Analyze the spatial resolution of the uncaging by moving the laser spot to adjacent areas and measuring the response.
-
Visualizations
Signaling Pathway of this compound Photolysis
Caption: Signaling pathway of this compound photolysis and subsequent neuronal inhibition.
Experimental Workflow for One-Photon this compound Uncaging
Caption: Experimental workflow for one-photon this compound uncaging in brain slices.
References
Application Notes and Protocols: Optimizing RuBi-GABA Concentration for Cellular and In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine-caged GABA) is a photolabile-caged compound that enables the precise spatiotemporal release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) upon illumination with visible light.[1][2][3][4] This property makes it an invaluable tool for neuroscientists and pharmacologists studying inhibitory circuits, synaptic plasticity, and neuronal excitability. Unlike UV-sensitive caged compounds, this compound's activation by visible light (typically in the blue-green spectrum) offers deeper tissue penetration, reduced phototoxicity, and faster photorelease kinetics.
The optimal concentration of this compound is a critical parameter that can significantly impact experimental outcomes. An insufficient concentration may fail to elicit a physiological response, while an excessive concentration can lead to off-target effects, including cytotoxicity and receptor antagonism. This application note provides a comprehensive guide to calculating and validating the optimal this compound concentration for a range of experimental paradigms.
Principles of this compound Concentration Optimization
The ideal concentration of this compound for a given experiment is a balance between maximizing the photo-released GABA to elicit a physiological response and minimizing potential side effects. Key factors to consider include:
-
Experimental System: The required concentration will vary between in vitro preparations (e.g., cell culture, brain slices) and in vivo models due to differences in diffusion, tissue penetration of light, and the volume of distribution.
-
Light Delivery System: The power, wavelength, and duration of the light source will directly influence the uncaging efficiency. Higher-powered light sources may allow for the use of lower this compound concentrations.
-
Target Receptor Density and Sensitivity: The density and subtype of GABA receptors on the target cells will determine the amount of GABA required to elicit a response.
-
Potential for Cytotoxicity and Off-Target Effects: At high concentrations, this compound and its photolysis byproducts may exhibit cytotoxicity or antagonistic effects on GABA receptors. For two-photon uncaging, this compound has been reported to be potentially toxic at concentrations greater than 20 µM. Furthermore, this compound has a reported IC50 of 4.4 mM for antagonism of GABA-A receptors.
The following diagram illustrates the logical workflow for optimizing this compound concentration:
Caption: A flowchart outlining the systematic approach to determining the optimal this compound concentration.
Data Presentation: Recommended Concentration Ranges
The following table summarizes this compound concentrations and associated experimental parameters reported in the literature. This information should serve as a starting point for designing your own experiments.
| Experimental Model | This compound Concentration | Light Source | Power/Intensity | Pulse Duration | Application | Reference |
| Mouse Neocortical Slices | 5 µM | 473 nm laser | - | 0.5 - 5 ms | GABA receptor mapping and optical silencing | |
| Rat Neocortical Slices | 0.1 - 0.2 mM | Blue LED | 10 - 20 mW | 30 s | Seizure termination | |
| Rat Hippocampal Slices | 50 µM (puffed) | 458 nm argon laser | 0.15 - 0.2 mW | - | Dendritic spine plasticity | |
| Leech Motoneurons | - | Up to 532 nm | - | - | Photodelivery of GABA | |
| Two-Photon Uncaging | < 20 µM (due to toxicity) | ~800 nm Ti:Sapphire laser | 150 - 400 mW | ~70 ms | Neuronal activation (RuBi-Glutamate analogy) | |
| In Vivo (Rat) | 0.1 - 0.2 mM | 465 nm blue light | - | - | Modulation of neural activity |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in sterile water or a suitable buffer (e.g., HEPES-buffered saline) to a stock concentration of 10 mM.
-
Storage: Aliquot the stock solution into light-protected tubes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol for Determining Optimal Concentration in Brain Slices
This protocol describes a dose-response experiment to identify the minimal effective concentration of this compound for eliciting inhibitory postsynaptic currents (IPSCs) in neurons within acute brain slices.
Experimental Workflow Diagram:
Caption: A step-by-step workflow for the electrophysiological determination of the optimal this compound concentration.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF at a physiological temperature.
-
Patch-Clamp: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Dose-Response:
-
Begin by perfusing the slice with the lowest concentration of this compound to be tested (e.g., 1 µM).
-
Deliver a brief light pulse (e.g., 1 ms) from a calibrated light source focused on the soma of the recorded neuron.
-
Record the resulting IPSC.
-
Wash out the this compound and repeat the light stimulation to ensure the response is dependent on the caged compound.
-
Incrementally increase the concentration of this compound (e.g., 5 µM, 10 µM, 20 µM, 50 µM) and repeat the uncaging and recording steps.
-
-
Data Analysis: Plot the amplitude of the evoked IPSC as a function of the this compound concentration to generate a dose-response curve. The optimal concentration will be the lowest concentration that elicits a robust and reliable physiological response.
GABA-A Receptor Signaling Pathway
Upon uncaging, the released GABA primarily acts on GABA-A receptors, which are ligand-gated ion channels. The following diagram illustrates the canonical GABA-A receptor signaling pathway.
Caption: A diagram illustrating the mechanism of action of uncaged GABA on the GABA-A receptor.
Troubleshooting
-
No or Weak Response:
-
Increase the concentration of this compound.
-
Increase the light power or pulse duration.
-
Ensure the light is properly focused on the target cell.
-
Verify the viability of the cells or tissue preparation.
-
-
High Background Activity or Cell Death:
-
Decrease the concentration of this compound.
-
Reduce the light power or exposure time to minimize phototoxicity.
-
Test for potential antagonistic effects of the this compound batch.
-
By following these guidelines and protocols, researchers can confidently determine the optimal this compound concentration for their specific experimental needs, leading to more reliable and reproducible results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:1028141-88-9 | Caged GABA; excitable by visible wavelength | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Mapping GABA Receptor Distribution with RuBi-GABA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RuBi-GABA, a ruthenium-based caged compound, for the precise spatiotemporal mapping of γ-aminobutyric acid (GABA) receptor distribution in neuronal preparations. The protocols detailed below are intended for researchers familiar with electrophysiology and microscopy techniques.
Introduction to this compound
This compound (Ruthenium-bipyridine-triphenylphosphine-GABA) is a photolabile "caged" compound that renders the inhibitory neurotransmitter GABA biologically inactive until it is released by light. A key advantage of this compound is its sensitivity to visible light, which offers deeper tissue penetration and reduced phototoxicity compared to traditional UV-sensitive caged compounds.[1][2] This property makes it particularly well-suited for applications in living tissues, such as brain slices.[2] The rapid and localized release of GABA upon illumination allows for the high-resolution mapping of GABA receptor function on neuronal membranes.
Data Presentation: Comparison of Caged GABA Compounds
The selection of a caged GABA compound is critical for the successful execution of photorelease experiments. The following table summarizes key quantitative parameters of this compound in comparison to other commonly used caged GABA compounds.
| Caged Compound | Excitation | One-Photon Wavelength (nm) | Two-Photon Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (GM) | Notes |
| This compound | Visible | ~450-500 | ~780-800 | ~0.04-0.08 | ~0.3 | Low antagonism at working concentrations.[3] |
| MNI-caged GABA | UV | ~350 | ~720 | ~0.085 | ~0.1 | Can exhibit antagonist effects at GABA receptors. |
| DMNB-caged GABA | UV | ~350 | Not commonly used | ~0.004 | - | Low quantum yield. |
| NPEC-caged GABA | UV | ~350 | Not commonly used | ~0.01 | - | Slow release kinetics. |
Note: Quantum yield and two-photon cross-section values can vary depending on the experimental conditions (e.g., solvent, pH). The data presented here are approximate values for comparison.
Signaling Pathways
To effectively interpret the results of GABA receptor mapping experiments, a thorough understanding of the downstream signaling pathways is essential.
GABA-A Receptor Signaling
GABA-A receptors are ionotropic receptors that, upon binding GABA, open an intrinsic chloride ion channel.[4] In mature neurons, this typically leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent inhibition of neuronal firing.
GABA-A Receptor Signaling Pathway
GABA-B Receptor Signaling
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs). Their activation initiates a signaling cascade that can lead to the opening of potassium channels and the inhibition of adenylyl cyclase, resulting in a slower but more prolonged inhibitory effect.
GABA-B Receptor Signaling Pathway
Experimental Protocols
The following protocols provide a detailed methodology for mapping GABA receptor distribution in acute brain slices using this compound with both one-photon and two-photon excitation.
Experimental Workflow
The general workflow for a GABA receptor mapping experiment using this compound involves several key stages, from initial sample preparation to final data analysis.
GABA Receptor Mapping Workflow
Protocol 1: One-Photon Uncaging of this compound for GABA Receptor Mapping
This protocol is suitable for mapping GABA receptor distribution with cellular or subcellular resolution.
Materials:
-
Acute brain slices (e.g., hippocampus, cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (10-50 µM in aCSF)
-
Patch-clamp rig with IR-DIC optics
-
Electrophysiology recording equipment (amplifier, digitizer, software)
-
Light source for one-photon excitation (e.g., 473 nm laser) coupled to the microscope
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated slicing solution.
-
Slice Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
-
This compound Loading: Transfer a slice to the recording chamber and perfuse with aCSF containing 10-50 µM this compound. Ensure the solution is protected from light to prevent premature uncaging.
-
Cell Targeting: Identify a target neuron using IR-DIC optics.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from the target neuron.
-
Uncaging and Recording:
-
Position the uncaging laser spot at various locations along the dendrites and soma of the patched neuron.
-
Deliver brief pulses of light (e.g., 1-5 ms, 5-20 mW) to uncage GABA.
-
Record the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs).
-
Systematically move the uncaging spot to different locations to create a map of GABAergic responses.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the uncaging-evoked responses at each location.
-
Plot the response amplitude as a function of the uncaging location to generate a map of GABA receptor distribution.
-
Protocol 2: Two-Photon Uncaging of this compound for High-Resolution Mapping
This protocol provides higher spatial resolution, enabling the mapping of GABA receptors on individual dendritic spines.
Materials:
-
Same as Protocol 1, with the addition of:
-
Two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., Ti:Sapphire laser tuned to 780-800 nm).
-
Fluorescent dye (e.g., Alexa Fluor 488 or 594) in the intracellular solution for visualizing neuronal morphology.
Procedure:
-
Slice Preparation and Recovery: Follow steps 1 and 2 from Protocol 1.
-
This compound Loading: Perfuse the slice with aCSF containing a higher concentration of this compound (e.g., 100-300 µM) to compensate for the smaller two-photon excitation volume.
-
Cell Targeting and Visualization:
-
Establish a whole-cell patch-clamp recording with an intracellular solution containing a fluorescent dye.
-
Allow the dye to fill the neuron for 10-15 minutes.
-
Visualize the detailed morphology of the neuron, including dendrites and spines, using two-photon imaging.
-
-
Two-Photon Uncaging and Recording:
-
Position the two-photon laser spot at a specific dendritic spine or small dendritic segment.
-
Deliver short trains of laser pulses (e.g., 1-10 pulses, 1-2 ms duration, 5-20 mW at the sample) to uncage GABA.
-
Record the resulting IPSCs or IPSPs.
-
Repeat at multiple locations to generate a high-resolution map.
-
-
Data Analysis:
-
Analyze the uncaging-evoked responses as in Protocol 1.
-
Correlate the response amplitude with the precise anatomical location (e.g., spine head, spine neck, dendritic shaft) to create a fine-scale map of GABA receptor distribution.
-
Concluding Remarks
This compound is a powerful tool for the functional mapping of GABA receptor distribution with high spatiotemporal precision. The choice between one-photon and two-photon uncaging will depend on the desired spatial resolution of the experiment. By following these detailed protocols, researchers can effectively utilize this compound to investigate the intricate organization and function of inhibitory synapses in the nervous system.
References
Combining RuBi-GABA Uncaging with Calcium Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous application of RuBi-GABA uncaging and calcium imaging. This powerful combination allows for the precise spatiotemporal control of inhibitory neurotransmission while monitoring the downstream effects on neuronal calcium dynamics. These techniques are invaluable for dissecting neural circuit function, understanding synaptic integration, and for the screening of pharmacological agents targeting GABAergic signaling.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its activation of GABA-A receptors typically leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. Calcium ions (Ca2+), on the other hand, are versatile second messengers that play a critical role in a myriad of neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression.[1][2]
The ability to precisely manipulate GABAergic input at specific subcellular locations and at defined times, while simultaneously observing the resulting changes in intracellular calcium concentration, offers a powerful tool for neuroscientists and drug development professionals. This compound (Ruthenium-bipyridine-triphenylphosphine-GABA) is a caged compound that allows for the photorelease of GABA using visible light, which offers advantages over UV-sensitive compounds in terms of tissue penetration and reduced phototoxicity.[3] Calcium imaging, using fluorescent indicators, provides a real-time readout of neuronal activity.[1][2]
Signaling Pathways
GABA-A Receptor Signaling Pathway
Upon uncaging, GABA binds to and activates GABA-A receptors, which are ligand-gated ion channels. This activation leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.
Neuronal Calcium Signaling Pathway
Neuronal intracellular calcium levels are tightly regulated and can be increased through influx from the extracellular space via voltage-gated calcium channels (VGCCs) and NMDA receptors, or by release from internal stores like the endoplasmic reticulum (ER). GABA-A receptor-mediated hyperpolarization can indirectly influence calcium signaling by reducing the likelihood of VGCC activation.
Experimental Protocols
Cell Preparation and Loading
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Plate neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
Calcium Indicator Loading:
-
Prepare a stock solution of a calcium indicator (e.g., Fluo-4 AM, GCaMP variants) in anhydrous DMSO.
-
Dilute the stock solution in a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) to the final working concentration (typically 1-5 µM). Pluronic F-127 (0.02%) can be added to aid in dye loading.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the calcium indicator solution for 30-60 minutes at 37°C.
-
Wash the cells 2-3 times with HBSS to remove excess dye.
-
Allow the cells to de-esterify the AM ester for at least 30 minutes in fresh HBSS at room temperature before imaging.
-
-
This compound Application:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
During the experiment, perfuse the cells with the physiological saline solution containing the desired final concentration of this compound (typically 5-20 µM). Ensure the perfusion is stable before starting the uncaging and imaging.
-
Combined Uncaging and Imaging Protocol
-
Microscope Setup:
-
Use an inverted microscope equipped for epifluorescence imaging and with a dedicated light source for uncaging.
-
The uncaging light source (e.g., a 473 nm DPSS laser) should be coupled to the microscope's light path, allowing for precise targeting of the light spot.
-
The imaging light source (e.g., a 488 nm laser for Fluo-4 or GCaMP) should be controlled separately to allow for time-lapse imaging.
-
Use appropriate dichroic mirrors and emission filters to separate the uncaging and imaging light paths and to collect the fluorescence emission from the calcium indicator.
-
-
Experimental Procedure:
-
Locate the cell or region of interest using brightfield or DIC microscopy.
-
Switch to fluorescence imaging to confirm successful loading of the calcium indicator and to establish a baseline fluorescence level.
-
Position the uncaging laser spot to the desired subcellular location (e.g., a specific dendrite or the soma).
-
Initiate time-lapse calcium imaging.
-
Deliver a brief pulse of the uncaging light (e.g., 1-10 ms) to photorelease GABA.
-
Continue to acquire images to monitor the change in intracellular calcium concentration.
-
Repeat the uncaging stimulus as required by the experimental design, allowing for sufficient recovery time between stimuli.
-
Data Presentation
Quantitative data from combined this compound uncaging and calcium imaging experiments are crucial for robust analysis. The following tables summarize typical experimental parameters.
Table 1: this compound Uncaging Parameters
| Parameter | Typical Range | Notes |
| Concentration | 5 - 20 µM | Higher concentrations may lead to off-target effects. |
| Laser Wavelength | 473 nm | Blue light is effective for this compound uncaging. |
| Laser Power | 5 - 30 mW | Power should be optimized to achieve effective uncaging without causing photodamage. |
| Pulse Duration | 0.5 - 10 ms | Shorter pulses provide better temporal resolution. |
Table 2: Calcium Imaging Parameters
| Parameter | Typical Value/Range | Notes |
| Calcium Indicator | Fluo-4 AM, GCaMP6s/f | Choice depends on the desired sensitivity and kinetics. |
| Indicator Concentration | 1 - 5 µM (for AM esters) | Varies for genetically encoded indicators. |
| Excitation Wavelength | ~488 nm | For common green fluorescent indicators. |
| Imaging Frame Rate | 1 - 10 Hz | Higher rates are needed for fast calcium transients. |
Experimental Workflow and Data Analysis
The overall workflow involves sample preparation, the combined uncaging and imaging experiment, and subsequent data analysis.
Data Analysis Workflow:
-
Region of Interest (ROI) Selection: Define ROIs corresponding to the cell body or specific subcellular compartments.
-
Background Subtraction: Subtract the background fluorescence from the ROI fluorescence at each time point.
-
Calculate ΔF/F0: Normalize the fluorescence signal to the baseline fluorescence (F0) to obtain the relative change in fluorescence (ΔF/F0). F0 is typically calculated as the average fluorescence over a period before the stimulus.
-
Quantification of Calcium Transients: Analyze the amplitude, rise time, decay time, and frequency of the calcium transients evoked by GABA uncaging.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak calcium response | Ineffective uncaging (low laser power, short duration). Low this compound concentration. Insufficient calcium indicator loading. | Increase laser power or pulse duration. Increase this compound concentration. Optimize dye loading protocol. |
| Photodamage | Excessive laser power or prolonged exposure. | Reduce laser power and/or pulse duration. Use the minimum necessary exposure for imaging. |
| High background fluorescence | Incomplete removal of extracellular dye. Autofluorescence. | Ensure thorough washing after dye loading. Use a background subtraction algorithm. |
| Signal bleaching | Excessive imaging light exposure. | Reduce imaging laser power and/or exposure time. Use a more photostable indicator. |
By following these guidelines and protocols, researchers can effectively combine this compound uncaging with calcium imaging to gain valuable insights into the complex interplay between inhibitory neurotransmission and calcium signaling in the nervous system.
References
Application Notes and Protocols for Optical Silencing of Neurons Using RuBi-GABA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing RuBi-GABA for the optical silencing of neuronal activity. This technique offers high spatiotemporal precision, making it an invaluable tool for dissecting neural circuits and developing novel therapeutic strategies.
Introduction to this compound
This compound (Ruthenium-bipyridine-triphenylphosphine-GABA) is a caged compound that upon photolysis, releases the inhibitory neurotransmitter γ-aminobutyric acid (GABA). A key advantage of this compound is its sensitivity to visible light, which allows for greater tissue penetration and reduced phototoxicity compared to UV-sensitive caged compounds.[1][2][3][4] This property, combined with its high quantum efficiency, enables the use of low concentrations, minimizing potential side effects.[5]
The release of GABA hyperpolarizes the neuron by activating GABA-A receptors, which are ligand-gated chloride channels. The influx of chloride ions makes the neuron less likely to fire an action potential, effectively silencing its activity. This precise control over neuronal firing allows for the investigation of the role of specific neurons or neuronal populations within a circuit.
Key Advantages of this compound:
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Visible Light Excitation: Can be activated by blue light (e.g., 473 nm), offering deeper tissue penetration and lower phototoxicity than UV-excitable compounds.
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High Quantum Efficiency: Releases GABA efficiently, allowing for the use of low, minimally invasive concentrations.
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Spatiotemporal Precision: Enables precise control over which neurons are silenced and for how long.
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Fast Kinetics: The photorelease of GABA is rapid, allowing for the study of fast-acting neural processes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in optical silencing experiments.
| Parameter | One-Photon (1P) Uncaging | Two-Photon (2P) Uncaging | Reference(s) |
| Excitation Wavelength | 473 nm (blue light) | 800 nm | |
| Concentration | 5 µM - 30 µM | 300 µM | |
| Light Source | Laser (e.g., 473 nm DPSS), LED (e.g., 465 nm) | Ti:sapphire laser | |
| Spatial Resolution | XY plane: ~15 µmZ plane: ~40 µm | High, sufficient for single spine precision | |
| Laser Power | Not specified | 150–400 mW on the sample | |
| Pulse Duration | Not specified | ~70 ms |
Table 1: Comparison of One-Photon and Two-Photon Uncaging Parameters for this compound.
| Compound | Concentration for Effective Uncaging | Effect on Evoked GABAergic IPSCs (at 300 µM) | Reference(s) |
| This compound | 5 µM - 30 µM (1P), 300 µM (2P) | 50.0 ± 6.0% reduction | |
| MNI-Glutamate | >2.5 mM (2P) | 83.0 ± 3.0% reduction |
Table 2: Comparison of this compound and MNI-Glutamate Effects on Inhibitory Postsynaptic Currents (IPSCs). This table highlights the reduced blockade of GABAergic transmission by this compound at effective uncaging concentrations compared to the commonly used caged glutamate compound, MNI-glutamate.
Experimental Protocols
Protocol 1: One-Photon Optical Silencing of Neurons in Brain Slices
This protocol describes the general procedure for using this compound to silence neuronal activity in acute brain slices using one-photon excitation.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF)
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Brain slice preparation setup (vibratome, microscope)
-
Electrophysiology rig with patch-clamp amplifier
-
Light source: 473 nm DPSS laser or a focused blue LED (465 nm)
-
Data acquisition system
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Slice Recovery: Allow slices to recover for at least 1 hour in oxygenated ACSF at room temperature.
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This compound Loading: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF containing 5-30 µM this compound. Allow at least 10-15 minutes for the compound to perfuse the tissue.
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Neuronal Recording: Obtain a whole-cell patch-clamp recording from a target neuron.
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Induce Neuronal Firing: Elicit action potentials in the recorded neuron through current injection or synaptic stimulation.
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Optical Silencing:
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Position the light source (e.g., fiber-coupled laser) to illuminate the soma or dendrites of the recorded neuron.
-
Deliver a brief pulse of blue light (e.g., 473 nm). The duration and intensity of the light pulse should be optimized to achieve the desired level of silencing without causing photodamage.
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Observe the cessation or reduction of action potential firing during and immediately after the light pulse.
-
-
Data Analysis: Analyze the recorded electrophysiological data to quantify the duration and extent of neuronal silencing.
Protocol 2: Two-Photon Uncaging of this compound for High-Resolution Silencing
This protocol outlines the use of two-photon microscopy for the precise spatial uncaging of this compound, enabling the silencing of specific subcellular compartments like individual dendritic spines.
Materials:
-
This compound
-
ACSF
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Two-photon microscope equipped with a Ti:sapphire laser
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Electrophysiology rig integrated with the two-photon microscope
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Image acquisition and analysis software
Procedure:
-
Slice Preparation and Loading: Follow steps 1-3 from Protocol 1, using a higher concentration of this compound (e.g., 300 µM) in the ACSF.
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Neuronal Recording and Imaging:
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Obtain a whole-cell patch-clamp recording from a target neuron filled with a fluorescent dye (e.g., Alexa Fluor 594) to visualize its morphology.
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Acquire a two-photon image of the neuron to identify the target subcellular location for uncaging (e.g., a specific dendritic spine).
-
-
Two-Photon Uncaging:
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Tune the Ti:sapphire laser to 800 nm.
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Focus the laser beam to a small spot on the target location.
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Deliver a short laser pulse (e.g., ~70 ms) with a power of 150-400 mW on the sample to uncage this compound.
-
-
Functional Readout:
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Monitor the membrane potential or synaptic currents of the neuron to observe the inhibitory effect of the uncaged GABA.
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For spine-specific silencing, you can simultaneously use two-photon glutamate uncaging at a different wavelength to evoke an excitatory postsynaptic potential (EPSP) and observe its reduction by the co-application of uncaged GABA.
-
-
Data Analysis: Analyze the electrophysiological recordings and imaging data to correlate the spatial location of uncaging with the observed inhibitory effect.
Visualizations
Signaling Pathway of Neuronal Silencing by this compound
Caption: Signaling pathway of this compound mediated neuronal silencing.
Experimental Workflow for Optical Silencing
Caption: General experimental workflow for this compound silencing.
References
- 1. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. [PDF] Photorelease of GABA with Visible Light Using an Inorganic Caging Group | Semantic Scholar [semanticscholar.org]
- 4. tocris.com [tocris.com]
- 5. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo RuBi-GABA Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery and uncaging of RuBi-GABA, a visible light-sensitive caged gamma-aminobutyric acid (GABA). This powerful tool allows for the precise spatiotemporal control of GABAergic inhibition in living animals, opening new avenues for investigating neural circuits, synaptic plasticity, and neurological disorders.
Introduction to this compound
This compound is a ruthenium-bipyridine-triphenylphosphine caged compound that sequesters GABA, rendering it biologically inactive.[1] Upon illumination with visible light (typically blue light, ~470 nm), the cage undergoes rapid photolysis, releasing free GABA into the extracellular space with high quantum efficiency.[2][3] This method provides several advantages for in vivo studies over traditional pharmacology and even other caged compounds:
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High Spatiotemporal Precision: Light delivery can be precisely targeted to specific brain regions, neuronal populations, or even subcellular compartments.
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Rapid Onset of Action: Photorelease of GABA is nearly instantaneous, allowing for the investigation of fast-acting inhibitory processes.
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Visible Light Activation: Unlike UV-sensitive caged compounds, this compound is activated by longer wavelength light, which offers greater tissue penetration and reduced phototoxicity.[3]
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Minimal Off-Target Effects: At effective uncaging concentrations, this compound has been shown to have no significant effect on endogenous GABAergic or glutamatergic transmission.[1]
Applications in In Vivo Research
The precise control over GABAergic signaling afforded by this compound makes it a versatile tool for a range of in vivo applications:
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Mapping Inhibitory Circuits: By systematically uncaging GABA at different locations while recording neuronal activity, researchers can map the functional connectivity of inhibitory networks.
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Investigating Synaptic Plasticity: this compound can be used to study the role of inhibition in long-term potentiation (LTP) and long-term depression (LTD) by transiently silencing specific inputs or neuronal populations.
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Modeling and Modulating Neurological Disorders: The ability to induce localized inhibition makes this compound a valuable tool for studying and potentially treating conditions characterized by neuronal hyperexcitability, such as epilepsy.
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Behavioral Studies: By uncaging GABA in specific brain regions of awake, behaving animals, researchers can investigate the role of inhibition in various cognitive and motor functions.
Quantitative Data Summary
The following tables summarize key quantitative parameters from in vivo studies utilizing this compound. This data can serve as a starting point for experimental design.
| Application | Animal Model | This compound Concentration | Delivery Method | Light Source | Light Power | Light Duration | Observed Effect | Reference |
| Seizure Termination | Rat (4-AP model) | 0.1 mM | Cranial window with reservoir | 473 nm Laser | 15 mW | 30 s | No significant reduction in seizure duration | |
| Seizure Termination | Rat (4-AP model) | 0.1 mM | Cranial window with reservoir | 473 nm Laser | 20 mW | 30 s | No significant reduction in seizure duration | |
| Seizure Termination | Rat (4-AP model) | 0.2 mM | Cranial window with reservoir | 473 nm Laser | 10 mW | 30 s | Significant reduction in seizure duration | |
| Seizure Termination | Rat (4-AP model) | 0.2 mM | Cranial window with reservoir | 473 nm Laser | 15 mW | 30 s | Significant reduction in seizure duration | |
| Inhibition of Neuronal Activity | Mouse | 250 µM (RuBiGABA-PMe) | Infusion over cortex | Blue light pulses | Not specified | 1 s | Decreased Local Field Potential (LFP) power |
| Uncaging Method | Wavelength | Laser Power | Pulse Duration | Typical Concentration | Resulting Effect | Brain Region | Reference |
| One-Photon (this compound) | 473 nm | 0.5 - 0.8 mW | 2 - 4 ms | 0.1 - 0.2 mM | Inhibition of Ca2+ transients | Hippocampal Slices | |
| Two-Photon (RuBi-Glutamate) | 800 nm | 150 - 400 mW | ~70 ms | 300 µM | Action potentials | Neocortical Slices | |
| Two-Photon (other caged GABA) | 830 nm | 20.6 mW | 2 ms | 4 mM (N-DCAC-GABA) | Inhibitory postsynaptic currents | Hippocampal Slices |
Experimental Protocols
Protocol 1: In Vivo this compound Delivery via Implantable Optical Fiber and Cranial Window for Seizure Control
This protocol is adapted from the work of Wang et al. (2017) for the termination of focal neocortical seizures in a rat model.
Materials:
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This compound
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Artificial cerebrospinal fluid (ACSF)
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Anesthesia (e.g., isoflurane)
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Stereotaxic frame
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Surgical drill
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Implantable optical fiber (e.g., 200 µm diameter)
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Fiber optic cannula
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Dental cement
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Blue light laser (473 nm)
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Electrophysiology recording system (for EEG)
Procedure:
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Animal Preparation: Anesthetize the animal and mount it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., motor cortex).
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Implantation:
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Implant EEG recording electrodes in the vicinity of the craniotomy.
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Create a reservoir around the craniotomy using dental cement.
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Implant the optical fiber through a fiber optic cannula, positioning the tip just above the cortical surface within the reservoir. Secure the cannula with dental cement.
-
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This compound Application: Fill the reservoir with ACSF containing the desired concentration of this compound (e.g., 0.2 mM). Allow for diffusion into the cortical tissue (e.g., at least 30 minutes).
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Seizure Induction (if applicable): Induce seizures using a model such as local injection of 4-aminopyridine (4-AP).
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Uncaging: At the onset of seizure activity, deliver blue light (473 nm) through the optical fiber. The optimal light power and duration should be empirically determined, but a starting point is 10-15 mW for 30 seconds.
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Data Acquisition and Analysis: Record EEG throughout the experiment. Analyze seizure duration, frequency, and spectral power before and after this compound uncaging.
Protocol 2: Local Infusion of this compound via Cannula for Mapping Inhibitory Circuits
This protocol provides a general framework for local infusion of this compound, which can be combined with electrophysiological recordings to map local inhibitory effects.
Materials:
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This compound
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Sterile saline or ACSF
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Anesthesia
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Stereotaxic frame
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Guide cannula and dummy cannula
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Internal infusion cannula
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Microinfusion pump
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Optical fiber (if not integrated with cannula)
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Electrophysiology recording electrodes (e.g., silicon probe)
Procedure:
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Animal Preparation and Cannula Implantation:
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Anesthetize the animal and place it in a stereotaxic frame.
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Perform a craniotomy over the target brain region.
-
Implant a guide cannula aimed at the desired coordinates and secure it with dental cement. Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover from surgery.
-
-
This compound Infusion:
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On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Connect the internal infusion cannula to a microinfusion pump via tubing filled with the this compound solution.
-
Insert the internal infusion cannula into the guide cannula.
-
Infuse a small volume of this compound solution (e.g., 0.1-0.5 µL) at a slow rate (e.g., 0.1 µL/min) to minimize tissue damage.
-
-
Light Delivery and Recording:
-
Position an optical fiber above the infusion site. If using a combined infusion/optic cannula, this step is integrated.
-
Lower recording electrodes into the target region.
-
Deliver light pulses to uncage GABA at specific time points relative to neuronal activity or sensory stimuli.
-
-
Data Analysis: Analyze changes in neuronal firing rates, local field potentials (LFPs), or other electrophysiological measures in response to GABA uncaging.
Visualization of Signaling Pathways and Workflows
GABAergic Synaptic Transmission
Caption: Overview of GABAergic synaptic transmission.
GABA-A Receptor Signaling Cascade
Caption: GABA-A receptor-mediated ionotropic signaling.
GABA-B Receptor Signaling Cascade
Caption: GABA-B receptor-mediated metabotropic signaling.
Experimental Workflow for In Vivo this compound Uncaging
Caption: General workflow for in vivo this compound uncaging experiments.
References
Troubleshooting & Optimization
RuBi-GABA Uncaging Experiments: Technical Support Center
Welcome to the technical support center for RuBi-GABA uncaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your photostimulation experiments.
Troubleshooting Guide
This guide addresses common problems encountered during this compound uncaging experiments in a question-and-answer format.
Q1: Why are my uncaging-evoked currents or potentials smaller than expected?
A1: Several factors can contribute to a weak response. Consider the following troubleshooting steps:
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This compound Concentration: Ensure you are using an appropriate concentration. While concentrations as low as 5 µM have been used for one-photon uncaging, higher concentrations may be necessary depending on the experimental goals.[1] However, be aware that high concentrations can have antagonistic effects (see Q2).
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Laser Power and Pulse Duration: The amount of uncaged GABA is directly related to the laser power and the duration of the light pulse.[1] Systematically increase the laser power and/or pulse duration to see if the response amplitude increases. Be mindful of potential phototoxicity with excessive light exposure.
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Focus and Alignment: The laser beam must be precisely focused on the area of interest (e.g., perisomatic region, dendrite). A slight shift in focus can significantly reduce the concentration of uncaged GABA reaching the receptors.
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This compound Integrity: Ensure your this compound stock solution is fresh and has been stored correctly (see FAQ section). Repeated freeze-thaw cycles can degrade the compound.[2]
-
Receptor Desensitization: Prolonged or repeated uncaging in the same location can lead to GABA receptor desensitization. Allow for a sufficient recovery period between stimulations.
Q2: I suspect this compound is acting as a GABA receptor antagonist in my experiments. How can I confirm and mitigate this?
A2: Caged compounds can sometimes exhibit pharmacological activity. Here’s how to address potential antagonism:
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Concentration Dependence: Antagonistic effects of this compound are concentration-dependent. Studies have shown no significant effect on endogenous GABAergic transmission at concentrations up to 20 µM.[1][3] If you are using higher concentrations, consider reducing it.
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Control Experiments: To test for antagonism, you can perform a control experiment where you record miniature inhibitory postsynaptic currents (mIPSCs) or evoke GABAergic currents with a puffer pipette in the presence and absence of this compound. A significant reduction in the amplitude of these currents in the presence of this compound would indicate an antagonistic effect.
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Alternative Compounds: If antagonism remains an issue at the concentrations required for your experiment, you may need to consider alternative caged GABA compounds.
Q3: How can I minimize phototoxicity to my cells?
A3: While this compound is designed for use with visible light to reduce phototoxicity compared to UV-sensitive compounds, excessive light exposure can still damage cells.
-
Use the Minimum Necessary Light Exposure: Titrate your laser power and pulse duration to the minimum required to elicit a reliable physiological response.
-
Wavelength Selection: For two-photon uncaging, using longer wavelengths (e.g., 800 nm) can reduce scattering and phototoxicity.
-
Limit Repeated Stimulation: Avoid prolonged and frequent uncaging at the same location.
Q4: The kinetics of my uncaging-evoked responses are much slower than endogenous synaptic currents. Is this normal?
A4: Yes, this is an expected characteristic of uncaging experiments. The slower kinetics are due to several factors, including the diffusion of the uncaged GABA from the point of photorelease to the receptors and the kinetics of the uncaging reaction itself. The rise and decay times of uncaging-evoked currents will generally be slower than those of synaptically-evoked IPSCs.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
A1: Proper preparation and storage are crucial for the stability and efficacy of this compound.
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Solubility: this compound is soluble in DMSO and water.
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Stock Solution Preparation: Prepare a concentrated stock solution in DMSO. For experiments, dilute the stock solution to the final working concentration in your extracellular recording solution.
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Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they are stable for about a month.
Q2: What is the optimal concentration of this compound to use?
A2: The optimal concentration depends on the specific application (one-photon vs. two-photon uncaging) and the desired physiological effect.
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One-Photon Uncaging: Concentrations in the range of 5-20 µM are commonly used and have been shown to be effective without significant antagonistic effects.
-
Two-Photon Uncaging: Higher concentrations (e.g., up to 300 µM for the related RuBi-Glutamate) may be required. However, there are reports that this compound may be toxic at concentrations greater than 20 µM for 2P uncaging. It is advisable to start with a lower concentration and gradually increase it while monitoring for any adverse effects.
Q3: What laser wavelengths are suitable for this compound uncaging?
A3: this compound is designed for excitation with visible light.
-
One-Photon Excitation: Wavelengths in the blue-green range, such as 473 nm, are effective.
-
Two-Photon Excitation: Wavelengths around 750-800 nm have been used for two-photon uncaging of RuBi compounds.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound uncaging experiments.
| Parameter | Value | Reference |
| One-Photon Excitation Wavelength | 458 nm, 473 nm | |
| Two-Photon Excitation Wavelength | 750 nm, 800 nm | |
| Quantum Yield (RuBiGABA-2) | ~0.09 | |
| Quantum Yield (RuBi-Glutamate) | ~0.13 | |
| Two-Photon Cross-Section | Low (specific value not reported) |
Table 1: Photophysical Properties of RuBi Compounds.
| Application | This compound Concentration | Laser Power | Pulse Duration | Reference |
| 1P Uncaging (Cortical Neurons) | 5 µM | 5–30 mW | 0.5–1 ms | |
| 1P Uncaging (Cerebellar Granule Cells) | 1 µM | 6.7 µW | 100 ms | |
| 2P Uncaging (RuBi-Glutamate) | 300 µM | 180–220 mW | Not specified | |
| Optical Silencing (1P) | Not specified | Not specified | 5 ms |
Table 2: Example Experimental Parameters for this compound Uncaging.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording with One-Photon this compound Uncaging
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Prepare ACSF: Prepare artificial cerebrospinal fluid (ACSF) containing the desired concentrations of salts, glucose, and buffered to pH 7.4.
-
Prepare this compound Solution: Dilute your this compound stock solution into the ACSF to the final working concentration (e.g., 5-20 µM). Protect this solution from light.
-
Slice Preparation: Prepare acute brain slices from the region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Electrophysiology Setup: Transfer a slice to the recording chamber of an upright microscope equipped with DIC optics, a patch-clamp amplifier, and a light source for uncaging (e.g., a 473 nm laser coupled to the microscope).
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Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette filled with an appropriate internal solution.
-
Uncaging: Position the laser spot to the desired subcellular location (e.g., soma or dendrite). Deliver brief pulses of light (e.g., 0.5-5 ms) to uncage GABA and record the resulting postsynaptic currents or potentials.
-
Data Analysis: Analyze the amplitude, kinetics, and spatial profile of the uncaging-evoked responses.
Visualizations
Caption: GABA-A receptor signaling pathway initiated by uncaged GABA.
Caption: Experimental workflow for this compound uncaging with electrophysiology.
Caption: Troubleshooting decision tree for weak this compound uncaging responses.
References
How to reduce phototoxicity in RuBi-GABA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phototoxicity in RuBi-GABA uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (Ruthenium-bipyridine-triphenylphosphine-GABA) is a "caged" neurotransmitter. In its caged form, the GABA molecule is inactive. Upon illumination with visible light (typically blue light around 473 nm) or via two-photon excitation (around 800 nm), the "cage" breaks, releasing active GABA with high temporal and spatial precision.[1][2] This allows for the precise control of inhibitory neuronal signaling in research applications such as mapping GABAergic circuits and optical silencing of neurons.[1][2]
Q2: What causes phototoxicity in this compound experiments?
A2: Phototoxicity in this compound experiments, as in other fluorescence microscopy techniques, arises from the interaction of light with cellular components. This can lead to the generation of reactive oxygen species (ROS), such as singlet oxygen, superoxide anions, and hydroxyl radicals.[3] These highly reactive molecules can damage cellular structures, including proteins, lipids, and nucleic acids, ultimately leading to cell stress and death. The ruthenium complex itself, upon photoexcitation, can contribute to the production of these cytotoxic species.
Q3: Is this compound less phototoxic than other caged GABA compounds?
A3: Yes, this compound is generally considered less phototoxic than traditional UV-sensitive caged GABA compounds (e.g., those based on nitrobenzyl groups). This is a key advantage of this compound. The use of longer wavelength visible light for one-photon uncaging results in less scattering, deeper tissue penetration, and lower energy per photon compared to UV light, which collectively reduces the potential for photodamage.
Q4: What is the difference between one-photon and two-photon uncaging of this compound, and which is better for reducing phototoxicity?
A4:
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One-photon (1P) uncaging uses a single photon of visible light (e.g., 473 nm) to break the cage. While less damaging than UV light, the excitation is not as localized, occurring along the entire light path through the sample.
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Two-photon (2P) uncaging uses two near-infrared photons (e.g., around 800 nm) that are simultaneously absorbed to achieve uncaging. This process is inherently localized to the focal point of the laser, significantly reducing out-of-focus excitation and, therefore, overall phototoxicity. For this reason, two-photon uncaging is the preferred method for minimizing phototoxicity , especially for long-term or repeated stimulation experiments.
Q5: Can the "RuBi-cage" byproduct be toxic to cells?
A5: There is evidence to suggest that at higher concentrations, the ruthenium-containing photoproduct, or "RuBi-cage," can have off-target effects, including antagonism of GABA-A receptors. This could potentially confound experimental results by altering normal inhibitory neurotransmission. Therefore, it is crucial to use the lowest effective concentration of this compound and illumination power to minimize the accumulation of this byproduct.
Troubleshooting Guide
Problem 1: I am observing signs of cell stress or death (e.g., blebbing, swelling, or loss of membrane integrity) after my this compound uncaging experiment.
| Possible Cause | Solution |
| Excessive illumination power or duration. | Reduce the laser power to the minimum required for a reliable GABA response. Shorten the duration of the light pulses. For repeated stimulations, increase the interval between pulses. |
| High concentration of this compound. | Titrate the this compound concentration to the lowest effective level. For one-photon uncaging, concentrations as low as 5 µM have been used successfully. For two-photon uncaging, higher concentrations (e.g., 300 µM for the related RuBi-Glutamate) may be necessary, but should still be optimized. |
| Sub-optimal wavelength selection. | For two-photon excitation of this compound, an 800 nm wavelength is often optimal. Using a wavelength that is far from the two-photon absorption peak can lead to inefficient uncaging and increased heating or other non-specific effects. |
| Accumulation of reactive oxygen species (ROS). | Supplement the artificial cerebrospinal fluid (aCSF) with ROS scavengers. Commonly used scavengers include ascorbic acid (200-400 µM) and Trolox (a water-soluble vitamin E analog, up to 1 mM). |
| Toxicity from the "RuBi-cage" byproduct. | As with high this compound concentrations, minimizing illumination and the initial caged compound concentration will reduce the accumulation of the photoproduct. Ensure adequate perfusion of the brain slice to help wash away byproducts. |
Problem 2: I am not getting a consistent or robust GABAergic response upon uncaging.
| Possible Cause | Solution |
| Insufficient illumination power or duration. | Gradually increase the laser power or pulse duration until a reliable response is observed. Be mindful of the phototoxicity thresholds. |
| Low concentration of this compound. | If increasing illumination is not feasible or leads to phototoxicity, consider increasing the this compound concentration. However, be aware of the potential for GABA-A receptor antagonism at higher concentrations. |
| Incorrect focal plane. | Ensure that the uncaging laser is precisely focused on the neuronal process of interest. Small deviations in the z-axis can significantly reduce the efficiency of two-photon uncaging. |
| Degradation of this compound. | Prepare fresh solutions of this compound for each experiment. Protect the stock solution and the experimental chamber from ambient light to prevent premature uncaging. |
Problem 3: I am observing off-target effects or widespread activation of neurons outside the intended area.
| Possible Cause | Solution |
| Light scattering (primarily in one-photon uncaging). | Switch to two-photon uncaging for superior spatial resolution. If using one-photon uncaging, use the lowest possible laser power and ensure the beam is tightly focused. |
| Diffusion of uncaged GABA. | Use shorter light pulses to limit the amount of GABA released at one time. Consider the local tissue environment and the density of GABA receptors when interpreting results. |
| Antagonistic effects of the RuBi-cage. | As mentioned previously, use the lowest effective concentration of this compound and illumination power. |
Data Presentation
Table 1: Recommended Starting Parameters for this compound Uncaging
| Parameter | One-Photon Uncaging | Two-Photon Uncaging |
| Wavelength | 473 nm | ~800 nm |
| This compound Concentration | 5 - 20 µM | 100 - 300 µM (extrapolated from RuBi-Glutamate data) |
| Laser Power at Sample | 5 - 30 mW | 10 - 50 mW |
| Pulse Duration | 0.5 - 5 ms | 0.5 - 2 ms |
Note: These are starting recommendations. Optimal parameters should be determined empirically for each experimental setup and biological preparation.
Table 2: Common ROS Scavengers for Reducing Phototoxicity
| Scavenger | Recommended Starting Concentration | Preparation and Use |
| Ascorbic Acid (Vitamin C) | 200 - 400 µM | Prepare fresh daily in aCSF. Protect from light. Ascorbic acid can alter neuronal excitability, so appropriate controls are essential. |
| Trolox | 300 µM - 1 mM | Dissolve in aCSF. More stable than ascorbic acid. |
Experimental Protocols
Protocol 1: Preparing Brain Slices and Applying ROS Scavengers
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Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated slicing solution.
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Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
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For experiments with ROS scavengers, prepare aCSF containing the desired concentration of ascorbic acid or Trolox.
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Transfer a slice to the recording chamber and perfuse with the aCSF containing the ROS scavenger for at least 15-20 minutes before starting the uncaging experiment to allow for tissue equilibration.
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Maintain continuous perfusion with the scavenger-containing aCSF throughout the experiment.
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Always run a parallel control experiment without the ROS scavenger to assess its effect on baseline neuronal activity and the uncaging response.
Protocol 2: Two-Photon Uncaging of this compound with Minimal Phototoxicity
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Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and store it protected from light at -20°C.
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On the day of the experiment, dilute the this compound stock solution in oxygenated aCSF to the final working concentration (start with a concentration in the range of 100-300 µM and optimize).
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If using ROS scavengers, add them to the aCSF as described in Protocol 1.
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Position the brain slice in the recording chamber and establish a whole-cell patch-clamp recording from the neuron of interest.
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Set the two-photon laser wavelength to approximately 800 nm.
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Start with a low laser power (e.g., 5-10 mW at the sample) and a short pulse duration (e.g., 0.5-1 ms).
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Focus the laser on a specific location on the neuron (e.g., a dendritic spine or a segment of dendrite).
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Deliver a single uncaging pulse and record the electrophysiological response.
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If no response is observed, gradually increase the laser power or pulse duration until a minimal, reliable inhibitory postsynaptic current (IPSC) or potential (IPSP) is elicited.
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Once the optimal parameters are determined, avoid prolonged or repetitive stimulation of the same spot to prevent cumulative photodamage. If multiple stimulations are required, allow for a sufficient recovery period between them.
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Monitor the health of the cell throughout the experiment by observing its morphology and electrophysiological properties (e.g., resting membrane potential, input resistance).
Visualizations
Signaling Pathway of Phototoxicity
Caption: Signaling pathway illustrating the induction of phototoxicity in this compound experiments.
Experimental Workflow for Reducing Phototoxicity
Caption: Experimental workflow for minimizing phototoxicity in this compound uncaging experiments.
Logical Relationship of Factors Contributing to Phototoxicity
Caption: Logical relationship between factors contributing to phototoxicity and mitigation strategies.
References
Technical Support Center: Optimizing Laser Power for RuBi-GABA Photorelease
Welcome to the technical support center for RuBi-GABA photorelease experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters for efficient and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a "caged" version of the neurotransmitter GABA (γ-aminobutyric acid). In its caged form, GABA is biologically inactive. This compound is designed to release GABA upon exposure to visible light, a process known as photorelease or uncaging.[1][2][3][4] This allows for precise spatial and temporal control over GABAergic signaling in biological preparations. The use of visible light for uncaging offers advantages over UV-sensitive compounds, including deeper tissue penetration, reduced phototoxicity, and potentially faster photorelease kinetics.[1]
Q2: What laser wavelengths are recommended for this compound uncaging?
For one-photon excitation, blue light in the range of 473 nm is commonly used. For two-photon excitation, a wavelength of around 800 nm has been found to be optimal.
Q3: What is the recommended concentration range for this compound?
For one-photon uncaging, concentrations as low as 5 µM have been used effectively. For two-photon uncaging, a concentration of around 300 µM has been reported to generate reliable responses. However, it is important to note that at concentrations above 20 µM, this compound may exhibit toxic effects in two-photon uncaging experiments. At millimolar concentrations, it can also act as a GABA receptor antagonist. Therefore, it is crucial to use the lowest effective concentration to avoid off-target effects.
Q4: How does laser power affect this compound uncaging?
The amount of GABA released is dependent on the laser power. Increasing the laser power will generally lead to a larger amount of uncaged GABA and a stronger physiological response, up to a saturation point where all the this compound molecules in the excitation volume are photolyzed. However, excessive laser power can lead to photodamage and other undesirable effects.
Troubleshooting Guide
Issue 1: No discernible physiological response after applying the laser pulse.
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Possible Cause: Insufficient laser power.
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Solution: Gradually increase the laser power at the sample. It is recommended to start with a low power setting and incrementally increase it while monitoring the cell's response.
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Possible Cause: Improper focus of the laser.
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Solution: Ensure that the laser is correctly focused on the area of interest (e.g., a specific neuron or dendritic spine).
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Possible Cause: Low concentration of this compound.
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Solution: While being mindful of potential toxicity at high concentrations, ensure that the concentration of this compound in your preparation is adequate for the intended experiment.
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Possible Cause: The photorelease is occurring, but the postsynaptic response is not being detected.
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Solution: Verify the health and responsiveness of the recorded cell to externally applied GABA. Check your recording setup and ensure that the cell is properly voltage-clamped.
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Issue 2: The uncaging-evoked response is too small or variable.
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Possible Cause: Suboptimal laser power or pulse duration.
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Solution: Systematically vary the laser power and pulse duration to find the optimal parameters for a robust and reproducible response. Refer to the experimental protocol below for a suggested workflow.
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Possible Cause: Diffusion of uncaged GABA away from the receptors.
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Solution: Optimize the location of the uncaging spot relative to the target receptors. The kinetics and amplitude of the response can be sensitive to the precise location of photorelease.
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Possible Cause: Partial antagonism by this compound itself.
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Solution: If using a high concentration of this compound, consider reducing it to minimize any potential antagonistic effects on GABA receptors.
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Issue 3: I am observing signs of photodamage (e.g., cell swelling, blebbing, or a sudden change in membrane properties).
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Possible Cause: Excessive laser power or prolonged exposure.
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Solution: Immediately reduce the laser power and/or the duration of the laser pulse. It is critical to use the minimum laser power necessary to elicit a reliable physiological response.
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Possible Cause: The chosen wavelength is causing phototoxicity.
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Solution: While this compound is designed for use with less damaging visible light, all light can cause damage at high intensities. Ensure you are using the recommended wavelengths and consider using a two-photon excitation approach, which inherently confines the excitation to a smaller focal volume, reducing overall phototoxicity.
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Data Presentation
Table 1: Summary of Experimental Parameters for this compound Uncaging
| Excitation Method | Wavelength | Laser Power (at sample) | Pulse Duration | This compound Concentration | Resulting Response | Reference |
| One-Photon | 473 nm | 5 - 30 mW | 0.5 - 5 ms | 5 µM | Outward currents in pyramidal neurons | |
| One-Photon | 473 nm | 1 - 2 mW | 1 - 5 ms | 10 - 30 µM | Reliable depolarizations, blockage of action potentials | |
| One-Photon | 473 nm | 15 - 20 mW | 30 s | 0.1 - 0.2 mM | Termination of seizure activity in vivo | |
| Two-Photon | 800 nm | 150 - 400 mW | ~70 ms (multiplexed) | 300 µM | Action potentials in pyramidal neurons | |
| Two-Photon | 750 nm | Up to ~80 mW | 100 ms | 10 - 20 µM | Chloride current peaks in cerebellar granule cells |
Experimental Protocols
Protocol 1: Optimizing Laser Power for Two-Photon this compound Uncaging
This protocol outlines a general procedure to determine the optimal laser power for eliciting a reliable physiological response while minimizing the risk of photodamage.
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Prepare the Biological Sample:
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Bath-apply this compound at the desired concentration (e.g., 300 µM for two-photon experiments, but consider starting lower to test for toxicity).
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Establish a whole-cell patch-clamp recording from the target neuron to monitor its physiological response.
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Initial Laser Setup:
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Set the two-photon laser to the optimal wavelength for this compound (approximately 800 nm).
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Begin with a very low laser power setting and a short pulse duration (e.g., 1 ms).
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Power Calibration Curve:
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Position the uncaging laser spot at a consistent location relative to the neuron (e.g., a specific distance from the soma or a dendritic spine).
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Deliver a single laser pulse and record the resulting postsynaptic current (PSC).
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Gradually increase the laser power in small increments, delivering a single pulse at each power level and recording the corresponding PSC.
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Continue this process until you observe a saturating response, where further increases in laser power do not lead to a larger PSC.
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Plot the PSC amplitude as a function of laser power to generate a power-response curve.
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Determine the Optimal Power:
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Select a laser power that is on the rising phase of the power-response curve (e.g., 50-80% of the maximum response). This will ensure that the uncaging is efficient while providing a buffer against photodamage that can occur at saturating power levels.
-
-
Monitor Cell Health:
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Throughout the experiment, continuously monitor the health of the cell. Look for any changes in resting membrane potential, input resistance, or cell morphology. If any signs of damage are observed, immediately reduce the laser power.
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-
Refine Pulse Duration:
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Once an appropriate laser power is determined, you can further refine the uncaging parameters by adjusting the pulse duration to achieve the desired temporal precision of GABA release.
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Visualizations
Caption: this compound photorelease mechanism.
Caption: Experimental workflow for laser power optimization.
Caption: Troubleshooting decision tree for this compound uncaging.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-color, two-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | GABAB Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: RuBi-GABA Uncaging for High Spatial Resolution
Welcome to the technical support center for improving the spatial resolution of RuBi-GABA uncaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments for precise spatial control of GABA release.
Troubleshooting Guide
This guide addresses common issues encountered during this compound uncaging experiments that can affect spatial resolution.
Q1: My spatial resolution is poor with one-photon (1P) excitation. How can I improve it?
A1: Poor spatial resolution with 1P uncaging is a common challenge due to the linear excitation profile, which uncages this compound throughout the light path. Here are several strategies to improve it:
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Reduce Pulse Duration: Shorter laser pulses can limit the diffusion of uncaged GABA, thereby improving spatial confinement. For instance, reducing the pulse duration from 5 ms to 0.5 ms has been shown to improve axial resolution.[1]
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Lower Laser Power: Use the minimum laser power necessary to elicit a physiological response. This minimizes the volume of excitation and reduces potential phototoxicity.
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Optimize Wavelength: While this compound can be excited by visible light (e.g., 473 nm), ensure your laser wavelength is optimally focused by your objective.[1][2]
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Consider Two-Photon (2P) Excitation: For the highest spatial resolution, transitioning to a two-photon uncaging setup is the most effective solution. 2P excitation inherently confines the uncaging event to a small focal volume.[3][4]
Q2: I'm using two-photon (2P) uncaging, but the responses seem broader than expected.
A2: While 2P uncaging offers superior spatial resolution, several factors can still lead to broader-than-expected responses:
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Laser Power and Pulse Duration: Even with 2P excitation, excessive laser power or long pulse durations can lead to a larger uncaging volume and saturation of GABA receptors. It is crucial to titrate these parameters to find the optimal balance for localized uncaging.
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Objective Numerical Aperture (NA): A higher NA objective will produce a tighter focal spot, leading to better spatial confinement. Ensure you are using an objective with a high NA suitable for two-photon microscopy.
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This compound Concentration: While a sufficient concentration is needed for a robust signal, excessively high concentrations can lead to uncaging in the periphery of the focal volume, effectively increasing the area of GABA release. A typical concentration for 2P this compound uncaging is around 5 µM.
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Scattering in Tissue: Deep tissue imaging can lead to light scattering, which can broaden the focal volume. While this compound's visible light activation offers better tissue penetration than UV-sensitive compounds, scattering can still be a factor.
Q3: I am observing inconsistent or no response to this compound uncaging.
A3: A lack of consistent response can stem from several experimental variables:
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This compound Degradation: Protect your this compound stock solution and perfusate from light to prevent premature uncaging and degradation.
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Inadequate Laser Power at the Sample: Ensure your laser power is calibrated and sufficient at the focal plane within the tissue.
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Receptor Desensitization: Repetitive uncaging in the same location can lead to GABA receptor desensitization. Allow for a sufficient recovery period between stimulations.
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pH of the Solution: Ensure the pH of your experimental buffer is within the optimal range for both this compound stability and physiological receptor function.
Frequently Asked Questions (FAQs)
Q1: What is the achievable spatial resolution with this compound uncaging?
A1: The spatial resolution of this compound uncaging is highly dependent on the excitation method (one-photon vs. two-photon) and experimental parameters.
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One-Photon (1P) Excitation: With visible light, the lateral (X/Y) resolution is significantly better than the axial (Z) resolution. For example, with a 473 nm laser, the axial resolution at half-maximum was found to be 16.2 µm with a 0.5 ms pulse and 21.7 µm with a 5 ms pulse. The lateral resolution is about five times better than the axial resolution.
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Two-Photon (2P) Excitation: 2P uncaging offers significantly improved spatial resolution, approaching the sub-micrometer scale, which is sufficient to stimulate individual dendritic spines. The full width at half maximum (FWHM) lateral resolution for 2P mapping has been determined to be as low as 0.85 µm.
Q2: What are the advantages of using this compound over UV-sensitive caged GABA compounds?
A2: this compound offers several advantages over traditional UV-sensitive caged compounds:
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Visible Light Excitation: this compound can be uncaged using visible light, which allows for greater tissue penetration and reduces phototoxicity compared to UV light.
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Faster Photorelease Kinetics: It exhibits faster photorelease kinetics, enabling more precise temporal control over GABA delivery.
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Lower Antagonism at Working Concentrations: While many caged compounds can exhibit some level of receptor antagonism, this compound can be used at concentrations that minimize this effect on GABAergic transmission compared to some other caged compounds.
Q3: Can this compound be used for both activating and inhibiting neuronal activity?
A3: Yes. By uncaging GABA at specific subcellular locations, you can achieve different outcomes:
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Inhibition: Uncaging GABA near the soma or axon initial segment can effectively silence neuronal firing.
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Shunting Inhibition: Local uncaging on dendrites can create localized shunting inhibition, which can modulate synaptic integration and plasticity.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound uncaging to facilitate comparison and experimental design.
Table 1: Spatial Resolution of this compound Uncaging
| Excitation Mode | Wavelength (nm) | Pulse Duration (ms) | Resolution Type | Achieved Resolution (at half-max) | Reference |
| One-Photon | 473 | 0.5 | Axial (Z) | 16.2 µm | |
| One-Photon | 473 | 5 | Axial (Z) | 21.7 µm | |
| One-Photon | 473 | N/A | Lateral (X/Y) | ~5x better than axial | |
| Two-Photon | 800 | 1 | Lateral (X/Y) | 0.85 µm (FWHM) | |
| Two-Photon | 800 | N/A | N/A | Single dendritic spine precision |
Table 2: Recommended Experimental Parameters
| Parameter | Recommended Value | Notes | Reference |
| This compound Concentration (1P) | 0.1 - 0.2 mM | Higher concentrations may be needed depending on the application. | |
| This compound Concentration (2P) | 5 µM | Lower concentrations are typically sufficient for 2P uncaging. | |
| 1P Excitation Wavelength | 473 nm | Common laser line for visible light uncaging. | |
| 2P Excitation Wavelength | 750 - 800 nm | Typical range for two-photon excitation of RuBi compounds. | |
| 1P Pulse Duration | 0.5 - 5 ms | Shorter pulses improve spatial resolution. | |
| 2P Pulse Duration | 1 - 2 ms | Sufficient for eliciting responses at the single-spine level. |
Experimental Protocols
Protocol 1: One-Photon Uncaging of this compound in Brain Slices
This protocol is adapted from studies performing GABA receptor mapping and optical silencing.
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Preparation: Prepare acute brain slices (e.g., neocortical or hippocampal) from mice or rats.
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Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons. Load neurons with a fluorescent dye (e.g., Alexa Fluor 594) for visualization.
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Perfusion: Perfuse the slices with artificial cerebrospinal fluid (ACSF) containing 0.1-0.2 mM this compound. Protect the perfusate from light.
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Light Source: Use a 473 nm laser coupled to the microscope.
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Uncaging: Deliver laser pulses (0.5-4 ms duration) to the desired location (e.g., soma or dendrites).
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Data Acquisition: Record the resulting GABA-A receptor-mediated currents in voltage-clamp or membrane potential changes in current-clamp.
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Mapping: To map GABA receptor distribution, systematically move the uncaging spot across the neuron and record the response at each location.
Protocol 2: Two-Photon Uncaging of this compound at Single Dendritic Spines
This protocol is based on high-resolution mapping experiments.
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Preparation and Recording: Prepare and record from neurons as described in Protocol 1.
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Perfusion: Perfuse with ACSF containing a lower concentration of this compound, typically around 5 µM.
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Two-Photon Microscope: Use a two-photon microscope equipped with a mode-locked Ti:sapphire laser tuned to 750-800 nm.
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Targeting: Identify individual dendritic spines using two-photon imaging.
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Uncaging: Position the laser beam at the head of the target spine and deliver short laser pulses (e.g., 1-2 ms).
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Data Analysis: Measure the amplitude and kinetics of the uncaging-evoked postsynaptic currents.
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Resolution Measurement: To determine the spatial resolution, systematically move the uncaging spot away from the spine head and measure the decay of the response amplitude.
Visualizations
References
- 1. Photorelease of GABA with Visible Light Using an Inorganic Caging Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial Distributions of GABA Receptors and Local Inhibition of Ca2+ Transients Studied with GABA Uncaging in the Dendrites of CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage issues of RuBi-GABA solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability and storage of RuBi-GABA solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store solid this compound and its stock solutions?
Proper storage is critical to maintain the integrity of this compound. Incorrect storage can lead to degradation and loss of function.
| Format | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Long-term | Store in the dark under desiccating conditions to prevent degradation from light and moisture.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] Ensure it is sealed and protected from moisture.[2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] Ensure it is sealed and protected from moisture. |
Q2: What is the recommended solvent for preparing this compound stock solutions?
The choice of solvent can impact the solubility and stability of your this compound solution.
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (108.37 mM) | Use newly opened, anhydrous DMSO as the compound is hygroscopic. |
| Sterile Water | Soluble to 10 mM | Ensure the water is of high purity to avoid contamination. |
Q3: I am not observing a physiological response after uncaging this compound. What are the possible causes?
Several factors could lead to a lack of response in your experiment. A systematic check of your setup and reagents is recommended.
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Solution Degradation: The most common issue is the premature uncaging of this compound due to exposure to ambient light. Always prepare solutions in low-light conditions and protect them from light using foil or amber tubes.
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Insufficient Light Power: The light source may not be providing enough energy to uncage the compound effectively. Check the power of your laser or LED and ensure it is properly focused on the area of interest.
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Incorrect Wavelength: this compound is designed for the visible spectrum, with an absorbance maximum around 424 nm and effective uncaging with light in the blue-green range (e.g., 473 nm). Using a UV light source is not optimal and can be more phototoxic.
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Biological Factors: The targeted cells may not express a sufficient density of GABA receptors, or the receptors may be desensitized.
Q4: My baseline neuronal activity changes after applying this compound, even before uncaging. Why is this happening?
This may indicate a direct pharmacological effect of the caged compound itself.
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GABA Receptor Antagonism: At high concentrations (in the millimolar range), this compound can act as a GABA receptor antagonist. Most studies report no significant effect on endogenous GABAergic or glutamatergic transmission at working concentrations of 5-20 µM. If you suspect antagonism, lower the concentration of this compound in your bath solution.
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Contamination: The solution may be contaminated with free GABA due to degradation. This can be assessed by performing control experiments where the this compound solution is applied without a light stimulus.
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Effects of Photolysis Byproducts: The "RuBi-cage" molecule and other byproducts of the uncaging reaction could have their own biological effects.
Q5: How can I be sure that the observed response is due to uncaged GABA?
Proper controls are essential to validate your experimental findings.
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Pharmacological Blockade: The most definitive control is to perform the uncaging experiment in the presence of a specific GABA-A receptor antagonist, such as gabazine. The response should be reversibly abolished.
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Light-Only Control: Apply the light stimulus to the preparation in the absence of this compound to ensure that the light itself is not causing a physiological response.
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Vehicle Control: Perfuse the cells with the vehicle (e.g., ACSF with DMSO) to rule out any effects of the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
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Pre-Experiment Preparation:
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Work in a dark room or use a fume hood with the light turned off.
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Wrap all tubes and containers with aluminum foil to protect them from light.
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Weighing the Compound:
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound in a microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 0.9228 mg.
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Dissolution:
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Add the appropriate volume of anhydrous DMSO to the tube.
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Vortex gently until the solid is completely dissolved. The solution should be a clear orange to red color.
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Aliquoting and Storage:
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Divide the stock solution into small, single-use aliquots (e.g., 5-10 µL) in light-protected microcentrifuge tubes.
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Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
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Protocol 2: Quality Control of this compound Solution using HPLC
This protocol provides a general framework for assessing the integrity of your this compound solution by separating the caged compound from free GABA.
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Sample Preparation:
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Dilute a small aliquot of your this compound stock solution in the mobile phase to a suitable concentration for HPLC analysis.
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Prepare a "forced degradation" sample by exposing a separate aliquot to the uncaging light source for an extended period to generate free GABA and the cage byproduct.
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HPLC Conditions (Example):
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Detection: UV-Vis detector set to the absorbance maximum of this compound (approx. 424 nm).
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Flow Rate: 1 mL/min.
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Analysis:
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Run a blank (mobile phase only), a standard of free GABA (if available and detectable by your system, though it may require derivatization), your stock solution, and the forced degradation sample.
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In the chromatogram of your stock solution, you should observe a major peak corresponding to intact this compound. The presence of a significant peak at the retention time of free GABA (determined from the standard or forced degradation sample) indicates degradation.
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Visualizations
Caption: The uncaging process of this compound upon light stimulation.
Caption: A logical workflow for troubleshooting uncaging experiments.
References
Minimizing side effects of the RuBi-cage after photolysis
Welcome to the technical support center for RuBi-cage photolysis. This resource is designed for researchers, scientists, and drug development professionals to help minimize the side effects associated with the use of RuBi-caged compounds in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using RuBi-caged compounds over traditional UV-sensitive cages?
A1: RuBi-caged compounds, such as RuBi-Glutamate and RuBi-GABA, offer several key advantages:
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Visible Light Excitation: They can be activated by visible light (e.g., blue light) for one-photon uncaging and near-infrared light for two-photon uncaging.[1][2] This is a significant improvement over traditional cages that require UV light, as visible light has greater tissue penetration and is less phototoxic to living cells.[2]
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Higher Quantum Efficiency: RuBi-caged compounds often have a high quantum efficiency, meaning a larger fraction of absorbed photons leads to the release of the active molecule.[1][3] This allows for the use of lower concentrations of the caged compound and lower light intensities.
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Reduced Side Effects: At the lower concentrations required for efficacy, RuBi-Glutamate exhibits less blockade of GABAergic transmission compared to commonly used caged glutamates like MNI-glutamate.
Q2: What is the primary side effect associated with RuBi-Glutamate?
A2: The most significant side effect of RuBi-Glutamate is the antagonism of GABAergic transmission, specifically the blockade of GABAA receptors. While this effect is less pronounced than with MNI-glutamate, it can still impact the study of inhibitory circuits.
Q3: Can the ruthenium core of the RuBi-cage itself be toxic?
A3: While the primary concern is often the pharmacological effect of the caged compound or the phototoxicity from the light source, the ruthenium complex itself can have biological effects. It is essential to perform control experiments to distinguish the effects of the uncaged molecule from any potential effects of the cage itself or the light used for photolysis.
Q4: What are the signs of phototoxicity in my experiments?
A4: Phototoxicity can manifest in several ways, from subtle changes to overt cell death. Signs to watch for include:
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Changes in cell morphology (e.g., blebbing, swelling).
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Altered electrophysiological properties (e.g., changes in resting membrane potential, input resistance).
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Spontaneous, uncaging-independent firing or signaling events.
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Difficulty in maintaining long, stable recordings after illumination.
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Outright cell death.
Q5: What is the difference between one-photon and two-photon uncaging with RuBi compounds?
A5:
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One-photon uncaging uses a single photon of visible light (e.g., 473 nm) to release the caged molecule. It is simpler to implement but offers lower spatial resolution.
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Two-photon uncaging uses the near-simultaneous absorption of two lower-energy photons (e.g., 800 nm) to achieve uncaging. This confines the uncaging to a very small focal volume, providing high spatial resolution and reduced phototoxicity outside the target area.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or absent inhibitory postsynaptic currents (IPSCs) after applying RuBi-Glutamate. | Antagonism of GABAA receptors by the caged compound. | 1. Use the lowest effective concentration of RuBi-Glutamate. For two-photon experiments, concentrations around 300 μM have been shown to be effective while minimizing GABAergic blockade compared to MNI-glutamate. For one-photon experiments, concentrations as low as 30 μM can be used. 2. Quantify the level of inhibition. Perform control experiments to measure the extent of IPSC reduction at your chosen concentration. 3. Consider using this compound for studying inhibitory circuits. If your primary goal is to activate GABAergic pathways, using a caged GABA compound is the more direct approach. |
| Signs of phototoxicity (cell swelling, blebbing, unstable recordings). | 1. Laser power is too high. 2. Illumination duration is too long. 3. Repeated illumination of the same area. | 1. Reduce laser power. Use the minimum power necessary to elicit a reliable physiological response. 2. Shorten the illumination duration. Use brief pulses (e.g., 1-5 ms) for uncaging. 3. Avoid repeated stimulation of the same spot. If multiple stimulations are needed, slightly displace the uncaging location between stimuli. 4. Switch to two-photon excitation. If using one-photon uncaging, switching to two-photon excitation can significantly reduce phototoxicity due to its inherent spatial confinement. |
| Inconsistent or no response to photostimulation. | 1. Suboptimal laser wavelength. 2. Low concentration of the RuBi-caged compound. 3. Degradation of the RuBi-caged compound. 4. Focal plane is not at the target. | 1. Optimize the laser wavelength. For two-photon uncaging of RuBi-Glutamate, 800 nm has been found to be optimal. For one-photon uncaging, blue light (e.g., 473 nm) is effective. 2. Increase the concentration of the RuBi-caged compound. If responses are weak, a modest increase in concentration may be necessary. However, be mindful of potential side effects. 3. Prepare fresh solutions. RuBi compounds are light-sensitive and should be stored in the dark. Prepare fresh solutions for each experiment to ensure potency. 4. Carefully align the uncaging laser. Use a fluorescent dye in your recording pipette to visualize the target cell and ensure the uncaging laser is accurately focused. |
| Widespread, non-specific activation of cells. | One-photon uncaging is activating a large area. | 1. Switch to two-photon uncaging. This is the most effective way to achieve highly localized uncaging. 2. Reduce the illumination field. If using a one-photon source, use the smallest possible aperture or spot size to limit the area of illumination. |
Data Presentation
Table 1: Comparison of GABAergic Blockade by RuBi-Glutamate and MNI-Glutamate
| Caged Compound | Concentration | Reduction in Evoked IPSC Amplitude | Reference |
| RuBi-Glutamate | 300 μM | ~50% | |
| MNI-glutamate | 300 μM | ~83% | |
| MNI-glutamate | 2.5 mM | ~97% |
Table 2: Recommended Experimental Parameters for RuBi-Glutamate Uncaging
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Reference |
| Wavelength | 473 nm | 800 nm | |
| Concentration | 30 μM | 300 μM | |
| Laser Power | Not specified | 150-400 mW on the sample | |
| Duration | Not specified | ~70 ms for eliciting action potentials |
Experimental Protocols
Protocol 1: Preparation of Brain Slices and Two-Photon Uncaging of RuBi-Glutamate
Objective: To provide a step-by-step guide for preparing acute brain slices and performing two-photon glutamate uncaging using RuBi-Glutamate to stimulate individual neurons.
Materials:
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RuBi-Glutamate
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Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
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Sucrose-based slicing solution
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Vibrating microtome
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Two-photon microscope with a Ti:sapphire laser
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Patch-clamp electrophysiology setup
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Pipettes filled with internal solution and a fluorescent dye (e.g., Alexa Fluor 594)
Procedure:
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Slice Preparation:
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Anesthetize and decapitate the animal according to approved institutional protocols.
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Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based slicing solution.
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Cut 300 µm thick coronal or sagittal slices using a vibrating microtome.
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Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes.
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Allow the slices to recover at room temperature for at least 1 hour before recording.
-
-
Loading RuBi-Glutamate:
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Transfer a slice to the recording chamber of the microscope.
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Perfuse the slice with oxygenated aCSF containing 300 µM RuBi-Glutamate. Ensure the solution is protected from light.
-
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Cell Identification and Patching:
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Visualize neurons using differential interference contrast (DIC) optics.
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Perform whole-cell patch-clamp recordings from the target neuron using a pipette containing a fluorescent dye to visualize the cell morphology.
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Two-Photon Uncaging:
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Tune the Ti:sapphire laser to 800 nm for optimal uncaging of RuBi-Glutamate.
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Position the uncaging laser spot at the desired location (e.g., next to a dendritic spine or on the soma).
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Use brief laser pulses (e.g., 1-5 ms) to uncage glutamate.
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Adjust the laser power (typically 150-400 mW on the sample) to elicit the desired physiological response (e.g., an excitatory postsynaptic potential or an action potential).
-
-
Data Acquisition:
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Record the electrophysiological response of the neuron to glutamate uncaging.
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Monitor cell health and morphology throughout the experiment.
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Protocol 2: Control Experiment for GABAergic Antagonism
Objective: To quantify the extent of GABAA receptor blockade by RuBi-Glutamate.
Procedure:
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Prepare a brain slice and obtain a whole-cell patch-clamp recording from a neuron as described in Protocol 1.
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In the presence of glutamate receptor blockers (e.g., CNQX and APV), use a stimulating electrode to evoke inhibitory postsynaptic currents (IPSCs).
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Record baseline IPSCs in normal aCSF.
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Perfuse the slice with aCSF containing the desired concentration of RuBi-Glutamate (e.g., 300 µM) and record the evoked IPSCs again.
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Compare the amplitude of the IPSCs before and after the application of RuBi-Glutamate to quantify the percentage of blockade.
Visualizations
Caption: Excitatory signaling pathway of glutamate.
Caption: Inhibitory signaling pathway of GABA.
Caption: Experimental workflow for RuBi-cage photolysis.
Caption: Troubleshooting decision tree for RuBi-cage experiments.
References
- 1. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
Technical Support Center: Precise GABA Release Through Uncaging Volume Calibration
Welcome to the technical support center for calibrating GABA uncaging volume. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure precise and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "uncaging," and why is it used for GABA release?
A: Uncaging is a technique that uses light to activate a biologically inactive "caged" molecule, releasing the active compound at a precise time and location. In this context, a photosensitive protecting group is attached to GABA, rendering it unable to bind to its receptors. When illuminated with a specific wavelength of light, this bond is broken, releasing functional GABA in a controlled manner. This method offers superior spatial and temporal resolution compared to other methods of agonist application, mimicking the rapid nature of synaptic transmission.
Q2: My uncaging experiment is yielding no or very weak GABA-mediated currents. What are the potential causes and solutions?
A: This is a common issue that can arise from several factors. Here's a troubleshooting guide:
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Inadequate Laser Power: The laser power might be too low to photolyze a sufficient amount of the caged GABA. Gradually increase the laser power while monitoring the cell's response. Be cautious of potential photodamage at excessively high power levels.
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Incorrect Wavelength: Ensure your light source is set to the optimal excitation wavelength for your specific caged GABA compound. Different caged compounds have distinct absorption spectra.
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Suboptimal Concentration of Caged GABA: The concentration of the caged compound in your bath or perfusion solution may be too low. While higher concentrations can increase the uncaged amount of GABA, be aware that some caged compounds can act as antagonists at their target receptors at high concentrations.[1][2]
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Photodamage: Excessive light exposure can damage the cell or the surrounding tissue, leading to a diminished response. Use the minimum laser power and duration necessary to elicit a physiological response.
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Poor Focus: Ensure the laser is correctly focused on the area of interest (e.g., a specific dendrite or spine). Defocusing the laser will significantly reduce the efficiency of two-photon uncaging.
Q3: How can I improve the spatial resolution of my GABA uncaging?
A: Achieving high spatial resolution is critical for studying subcellular signaling. Here are some tips:
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Utilize Two-Photon Uncaging: Two-photon excitation inherently provides better spatial confinement of the uncaging volume compared to one-photon excitation.[1][3] This is because the probability of two-photon absorption is highest at the focal point, minimizing out-of-focus uncaging.
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Optimize Objective Numerical Aperture (NA): A higher NA objective will result in a smaller focal volume and therefore higher spatial resolution.
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Adjust Laser Power and Pulse Duration: Use the lowest laser power and shortest pulse duration that still elicits a reliable response. This will minimize the diffusion of uncaged GABA to neighboring areas.
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Choose the Right Caged Compound: Different caged compounds can have different diffusion properties. Refer to the literature to select a compound suitable for high-resolution mapping. For example, DEAC450-caged GABA has been shown to be effective for two-photon uncaging with a spatial resolution of about 3 μm.[1]
Q4: I am observing non-specific effects or cellular damage during my experiments. How can I mitigate this?
A: Non-specific effects and photodamage are significant concerns in uncaging experiments. Consider the following:
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Control Experiments: Always perform control experiments, including irradiating cells without the caged compound present to ensure that the light itself is not causing a response.
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Antagonism by Caged Compound: Be aware that high concentrations of some caged compounds, such as MNI-Glu and certain caged GABAs, can block GABA-A receptors. Determine the optimal concentration that maximizes the uncaging response while minimizing receptor blockade.
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Monitor Cell Health: Continuously monitor the health of your cell or tissue preparation. Look for signs of morphological changes, altered membrane properties, or a rundown of the response over time.
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Use Appropriate Wavelengths: Using wavelengths that are not well-absorbed by endogenous chromophores can help reduce non-specific heating and photodamage. For two-photon uncaging, longer wavelengths (e.g., 900 nm for DEAC450-GABA) are often preferred as they scatter less and penetrate deeper into the tissue.
Troubleshooting Guides
Guide 1: Calibrating Laser Power and Exposure Time
Achieving a reproducible and physiologically relevant GABA release requires careful calibration of the laser power and exposure duration.
Problem: Inconsistent or non-physiological GABA-mediated responses.
Solution:
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Start Low: Begin with a low laser power and short exposure duration.
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Incremental Increases: Gradually increase the laser power at a fixed, short exposure time (e.g., 1 ms) until you observe a minimal, reproducible response.
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Duration Titration: Once a threshold power is established, you can then vary the exposure duration to modulate the amount of GABA released.
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Monitor Response Amplitude: Record the amplitude of the postsynaptic current (PSC) or potential (PSP) at each power and duration setting.
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Plot a Dose-Response Curve: Plot the response amplitude as a function of laser power or duration to determine the optimal range for your experiment. This will help you to work in a range that avoids both response failure and saturation/photodamage.
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Visual Inspection: Visually inspect the cell or tissue for any signs of damage (e.g., blebbing, swelling) after each light exposure, especially at higher power levels.
Guide 2: Determining the Uncaging Volume
The spatial extent of GABA release is a critical parameter.
Problem: Difficulty in confining GABA release to a specific subcellular compartment.
Solution:
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Point Spread Function (PSF) Measurement: Characterize the point spread function of your two-photon microscope using fluorescent beads to understand the dimensions of your focal volume.
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Mapping Experiments: Perform mapping experiments by systematically moving the uncaging spot around the structure of interest (e.g., a dendrite) and recording the response. This will allow you to map the spatial profile of the uncaging volume.
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Alexa-594 Bleaching Method: An elegant method for calibrating the local power dosage involves using the bleaching of a known concentration of a fluorescent dye like Alexa-594. A consistent level of bleaching (e.g., 40%) can correspond to a consistent uncaging current.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used caged GABA compounds.
Table 1: Photolysis Properties of Caged GABA Compounds
| Caged Compound | Excitation Type | Optimal Wavelength (nm) | Quantum Yield (Φ) | Notes |
| DEAC450-GABA | One-photon | ~450 | 0.39 | Can also be uncaged with two-photon excitation at 900 nm. |
| RuBi-GABA | One-photon | 473 | - | Efficient one-photon uncaging at low concentrations. |
| CDNI-GABA | Two-photon | 720 | 0.60 | The first compound used for efficient two-photon uncaging of GABA. |
Table 2: Example Experimental Parameters for GABA Uncaging
| Caged Compound | Concentration | Laser Power | Exposure Duration | Resulting Current/Effect |
| DEAC450-GABA | 200 µM | 100 mW (900 nm, 2P) | 5 ms per point | Rapid outward currents. |
| This compound | 10 µM | 4.9 µW (458 nm, 1P) | 100 ms | Evoked chloride current peaks. |
| This compound | 10 µM | 77.3 mW (750 nm, 2P) | 100 ms | Evoked chloride current peaks. |
| CDNI-Glu & N-DCAC-GABA | 5 mM & 4 mM | 8.7 mW (720 nm) & 20.6 mW (830 nm) | 1 ms & 2 ms | Optically independent activation of AMPA and GABA-A receptors. |
Experimental Protocols
Protocol 1: Basic One-Photon GABA Uncaging
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Preparation: Prepare acute brain slices or cultured neurons as per your standard protocol.
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Caged Compound Application: Bath-apply the chosen caged GABA compound (e.g., DEAC450-GABA or this compound) at the desired concentration. Allow for equilibration.
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Electrophysiology: Obtain a whole-cell patch-clamp recording from a neuron of interest.
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Light Source Alignment: Align the light source (e.g., a 473 nm laser for this compound) to focus on the desired subcellular location.
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Calibration: Following the steps in "Guide 1: Calibrating Laser Power and Exposure Time," determine the optimal light stimulation parameters.
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Data Acquisition: Record the postsynaptic currents or potentials evoked by the uncaging of GABA.
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Pharmacological Confirmation: To confirm that the observed response is mediated by GABA receptors, apply a specific antagonist like picrotoxin or bicuculline and observe the blockade of the light-evoked current.
Visualizations
Caption: The process of photo-uncaging GABA.
Caption: A typical workflow for a GABA uncaging experiment.
Caption: Signaling pathway activated by uncaged GABA.
References
How to account for RuBi-GABA diffusion in tissue
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RuBi-GABA for two-photon uncaging experiments in tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
A1: this compound (Ruthenium-bipyridine-triphenylphosphine caged GABA) is a photolabile compound designed for the controlled release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) upon light stimulation.[1][2] Its key advantage is its sensitivity to visible light, which offers several benefits over UV-sensitive caged compounds:[2]
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Greater Tissue Penetration: Longer wavelengths of light scatter less, allowing for deeper uncaging within tissue samples.[2]
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Reduced Phototoxicity: Visible light is generally less damaging to cells than UV light.[2]
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Faster Photorelease Kinetics: The inorganic nature of the ruthenium caging group allows for very rapid release of GABA.
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High Quantum Yield: this compound efficiently releases GABA upon illumination.
Q2: How does the structure of brain tissue affect the diffusion of uncaged GABA?
A2: The brain's extracellular space (ECS), the network of narrow channels between cells, significantly hinders the diffusion of molecules like GABA. This is characterized by two main parameters:
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Volume Fraction (α): The ECS typically occupies about 20% of the total brain volume. This means that once uncaged, GABA is confined to a smaller volume, increasing its local concentration.
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Tortuosity (λ): The winding and obstructed paths within the ECS force molecules to travel a longer distance between two points. The tortuosity in the brain is typically around 1.6, which reduces the free diffusion coefficient by a factor of λ², or about 2.6.
These factors must be considered when modeling the spatiotemporal profile of GABA concentration following photorelease.
Q3: What is the practical difference between one-photon (1P) and two-photon (2P) uncaging?
A3: The primary difference lies in the spatial confinement of the photorelease.
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One-Photon (1P) Uncaging: A single photon of sufficient energy (e.g., UV or blue light for many cages) excites the molecule. This excitation is linear, meaning GABA is released along the entire light path through the tissue, creating a "column" of uncaged neurotransmitter.
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Two-Photon (2P) Uncaging: Two lower-energy (e.g., near-infrared) photons are absorbed almost simultaneously to excite the caged compound. This is a non-linear process that requires a very high flux of photons, which only occurs at the focal point of a high numerical aperture lens. The result is a highly localized, diffraction-limited release of GABA, often within a volume comparable to a single dendritic spine.
Troubleshooting Guide
Q4: I am not observing a physiological response after this compound uncaging. What are the potential issues?
A4: A lack of response can stem from several factors related to the compound, the setup, or the tissue.
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Compound Integrity: Ensure the this compound has been stored correctly (protected from light and at the recommended temperature) to prevent degradation. Prepare fresh solutions for each experiment.
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Laser Power and Wavelength: Verify that your laser is tuned to the correct wavelength for this compound (visible range) and that the power at the sample is sufficient. The required power will depend on the depth in the tissue and the efficiency of your optical setup.
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GABA Receptor Function: Confirm that the GABA-A receptors in your preparation are functional. You can test this by bath-applying a known GABA-A agonist. Also, be aware that some caged compounds, particularly at high concentrations, can act as antagonists for GABAergic transmission. While RuBi-Glutamate shows this effect, it's a possibility to consider for any caged compound.
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Cellular Health: Ensure the target neuron is healthy, with a stable resting membrane potential. Poor tissue health can lead to diminished or absent responses.
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Focus and Targeting: For 2P uncaging, precise focusing on the neuronal membrane is critical. Small drifts in focus can move the uncaging volume away from the receptors.
Q5: The amplitude of my uncaging-evoked currents is highly variable. How can I achieve more consistent results?
A5: Variability can be introduced by instability in the uncaging stimulus or the biological response.
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Laser Stability: Check the output power stability of your laser over the time course of the experiment.
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Tissue Diffusion: Ensure the caged compound has had sufficient time to diffuse evenly throughout the tissue slice. A pre-incubation time of at least 20-30 minutes after bath application is recommended. In vivo, applying the caged compound to the cortical surface requires time for it to diffuse to the desired depth.
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Precise Targeting: Use high-resolution imaging to consistently target the same subcellular compartment (e.g., a specific dendritic branch or spine). Small variations in the uncaging location can lead to large differences in the recorded response, especially when mapping receptor hotspots.
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Photodamage: Repetitive uncaging at the same location with high laser power can cause localized photodamage, leading to a rundown of the response. Use the minimum laser power and duration necessary to elicit a reliable response.
Q6: How can I model the diffusion of GABA after uncaging to better interpret my data?
A6: Modeling GABA diffusion requires accounting for the principles of diffusion in a porous medium like brain tissue. The classical diffusion equation is modified to include the volume fraction (α) and tortuosity (λ):
∂C/∂t = (D/λ²) ∇²C
Where:
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C is the concentration of GABA in the ECS.
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t is time.
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D is the free diffusion coefficient of GABA in water.
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D* = D/λ² is the effective diffusion coefficient in the tissue.
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∇² is the Laplacian operator, representing the spatial second derivative.
To model this, you need to estimate the initial concentration and volume of uncaged GABA and use numerical methods (e.g., Monte Carlo simulations or finite element analysis) to solve the equation. This will provide a spatiotemporal concentration profile, which can then be correlated with the observed physiological response.
Quantitative Data
Table 1: Diffusion Parameters for Small Molecules in Brain Tissue
| Parameter | Typical Value | Description | Source |
| Volume Fraction (α) | ~0.20 (20%) | The fraction of total tissue volume occupied by the extracellular space. | |
| Tortuosity (λ) | ~1.6 | A dimensionless parameter that quantifies the hindrance to diffusion caused by the geometry of the extracellular space. | |
| Effective Diffusivity (D*) | D / λ² (≈ D / 2.6) | The reduced diffusion coefficient within the tissue compared to the free diffusion coefficient (D) in water. | |
| Approx. Free Diffusion Coefficient (D) for Small Molecules (0.3-0.5 kDa) | ~10⁻⁶ cm²/s | The diffusion coefficient in an unobstructed medium like water. GABA (MW ~103 Da) falls in this range. |
Table 2: Properties of Select Caged GABA Compounds
| Caged Compound | Typical Excitation | Key Features | Source |
| This compound | Visible Light (1P); Can be used for 2P | Fast photorelease, high quantum yield, less phototoxicity. | |
| CDNI-GABA | 720 nm (2P) | Used in two-color uncaging experiments with glutamate. | |
| DEAC450-GABA | 473 nm (1P); 900 nm (2P) | High quantum yield (0.39); enables wavelength-selective uncaging when paired with other compounds. | |
| N-DCAC-GABA | 830 nm (2P) | Used for optically independent two-color uncaging with CDNI-Glu at 720 nm. |
Experimental Protocols & Visualizations
Protocol: Two-Photon Uncaging of this compound in Acute Brain Slices
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Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
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Recovery: Allow slices to recover for at least 1 hour in oxygenated ACSF at room temperature.
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This compound Loading: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF containing this compound at the desired concentration. Allow at least 20-30 minutes for the compound to diffuse into the tissue.
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Cell Targeting: Identify a target neuron using infrared differential interference contrast (IR-DIC) microscopy.
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Electrophysiology: Obtain a whole-cell patch-clamp recording from the target neuron. Include a fluorescent dye (e.g., Alexa Fluor 594) in the internal solution to visualize cell morphology.
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Two-Photon Imaging & Uncaging:
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Switch to the two-photon laser for imaging the cell morphology (using a wavelength appropriate for the internal dye, e.g., >850 nm).
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Tune the uncaging laser to the appropriate wavelength for this compound.
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Select a point of interest on the cell's membrane (e.g., soma, dendrite) for uncaging.
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Deliver a short laser pulse (e.g., 1-10 ms) at a specific power and record the resulting inhibitory postsynaptic current (IPSC) or potential (IPSP).
-
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Data Acquisition & Analysis: Record the physiological response and correlate it with the location of the uncaging stimulus. To map receptor fields, repeat step 6 at multiple locations across the neuron's surface.
GABAergic Signaling Pathway
The diagram below illustrates the sequence of events following the photorelease of GABA.
References
RuBi-GABA Protocols for Long-Term Experiments: A Technical Support Center
Welcome to the technical support center for RuBi-GABA applications in long-term experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound for long-term experiments compared to other caged GABA compounds?
A1: this compound offers several advantages for long-term studies. It can be activated by visible light (e.g., 473 nm), which is less phototoxic and penetrates deeper into tissue than the UV light required for many other caged compounds.[1][2][3] It also has a higher quantum yield, meaning more GABA is released per photon, allowing for the use of lower light intensities and concentrations of the compound itself.[1]
Q2: What is the recommended concentration of this compound for long-term cell culture experiments?
A2: For most applications, a concentration of 5 µM this compound in the bath is effective for eliciting GABAergic responses without significant side effects.[1] It is important to note that at higher concentrations (e.g., millimolar), this compound can act as a GABA receptor antagonist. For long-term experiments, it is crucial to use the lowest effective concentration to minimize potential off-target effects and the accumulation of photolysis byproducts.
Q3: How should I store my this compound stock solutions to ensure stability for long-term experiments?
A3: Proper storage is critical for maintaining the efficacy of this compound. Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
Always protect the solid compound and its solutions from light.
Q4: Can the photolysis byproducts of this compound affect my cells in long-term experiments?
A4: Studies have investigated the effects of the "RuBi-cage" byproduct after photolysis on GABAA receptors. While acute electrophysiological measurements have been conducted, the cumulative effects of these byproducts over several days in culture are not yet fully characterized. To minimize potential long-term effects, it is recommended to perform partial media changes to reduce the accumulation of these byproducts.
Q5: How can I minimize phototoxicity during long-term this compound uncaging experiments?
A5: Minimizing phototoxicity is essential for the health of your cells over extended periods. Here are some key strategies:
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Use the lowest effective light intensity and duration for uncaging.
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Implement a pulsed or intermittent light stimulation protocol rather than continuous illumination.
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Consider using a photo-inert culture medium to reduce the generation of phototoxic byproducts from media components upon light exposure.
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Monitor cell viability regularly throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak GABAergic response to uncaging | 1. Degraded this compound: Improper storage or prolonged exposure to light can lead to degradation. 2. Insufficient light power: The light intensity at the sample may be too low for efficient uncaging. 3. Incorrect wavelength: The light source may not be at the optimal wavelength for this compound excitation. 4. Low this compound concentration: The concentration in the bath may be too low. | 1. Prepare fresh this compound solutions from a properly stored stock. Protect all solutions from light. 2. Measure the light power at the objective and increase it gradually. 3. Ensure your light source is emitting at or near the optimal excitation wavelength for this compound (e.g., 473 nm for one-photon). 4. Increase the this compound concentration in small increments, being mindful of potential antagonist effects at high concentrations. |
| Decreased cell viability over time | 1. Cumulative phototoxicity: Repeated light exposure, even at low levels, can damage cells over days. 2. Toxicity from photolysis byproducts: Accumulation of the "RuBi-cage" may have long-term cytotoxic effects. 3. This compound antagonist effects: If the concentration is too high, it can block GABA receptors. | 1. Reduce the frequency and/or duration of light stimulation. Use the minimum light intensity required for a response. Consider using a photo-inert culture medium. 2. Perform partial media changes every 24-48 hours to remove accumulated byproducts. 3. Lower the concentration of this compound in the culture medium. |
| Inconsistent responses to uncaging over several days | 1. This compound degradation in media: The compound may not be stable in the culture medium at 37°C for extended periods. 2. Changes in cell health or receptor expression: Long-term culture conditions can alter neuronal properties. | 1. Perform partial media changes with fresh this compound-containing medium every 24-48 hours. 2. Monitor the health and morphology of your cells daily. Include control groups that are not subjected to uncaging to assess baseline changes in the culture. |
Data Presentation
Table 1: Photophysical and Pharmacological Properties of this compound and Related Compounds
| Parameter | This compound | RuBiGABA-2 |
| Excitation Wavelength (1-photon) | ~473 nm | Up to 532 nm |
| Quantum Yield (Φ) | Higher than CNB-GABA | ~0.09 |
| Molar Absorptivity (ε) | Not specified | 5300 M-1cm-1 at 447 nm |
| Effective Concentration | 5 µM | Not specified |
| Antagonist Effect Concentration | Millimolar concentrations | Not specified |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles, protect from light. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, protect from light. |
Experimental Protocols
Protocol 1: Preparation and Long-Term Application of this compound in Neuronal Cultures
-
Stock Solution Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Aliquot the stock solution into single-use volumes in light-blocking tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed, sterile culture medium to the final working concentration (e.g., 5 µM). It is recommended to use a photo-inert medium for long-term experiments to minimize phototoxicity.
-
Protect the working solution from light at all times.
-
-
Long-Term Application to Cultures:
-
Replace the existing culture medium with the freshly prepared this compound-containing medium.
-
For experiments lasting several days, perform a 50% media change with fresh this compound-containing medium every 24-48 hours. This helps to maintain the effective concentration of this compound and reduces the accumulation of photolysis byproducts.
-
Protocol 2: Chronic Photostimulation for this compound Uncaging in Long-Term Experiments
-
Light Source Calibration:
-
Calibrate your light source (e.g., 473 nm laser or LED) to deliver a known power at the sample plane.
-
Determine the minimum light intensity and pulse duration required to elicit a reliable GABAergic response.
-
-
Stimulation Protocol:
-
Design a chronic stimulation paradigm with intermittent light pulses. Avoid continuous illumination.
-
An example protocol could be a series of short light pulses (e.g., 1-5 ms) delivered at a low frequency (e.g., 0.1 Hz) for a defined period each day.
-
The specific parameters will need to be optimized for your cell type and experimental question.
-
-
Control Groups:
-
Include a control group of cells cultured in the this compound-containing medium but not exposed to light to assess any potential dark toxicity of the compound.
-
Include a second control group of cells cultured in standard medium and exposed to the same light stimulation protocol to assess phototoxicity independent of this compound uncaging.
-
Visualizations
Caption: GABAergic signaling pathway activated by this compound uncaging.
Caption: Experimental workflow for long-term this compound experiments.
References
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of RuBi-GABA for Optogenetic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RuBi-GABA's in vivo performance with alternative caged GABA compounds, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate replication and further investigation.
Introduction to this compound and Caged Compounds
This compound is a ruthenium-based caged compound that allows for the photo-release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) upon illumination with visible light.[1][2][3] This property offers significant advantages over traditional ultraviolet (UV) light-sensitive caged compounds, including deeper tissue penetration, reduced phototoxicity, and faster photorelease kinetics.[1][2] The ability to precisely control the timing and location of GABA release in vivo makes this compound a powerful tool for studying neural circuits and for potential therapeutic applications, such as the termination of epileptic seizures.
Comparative Analysis of In Vivo Efficacy
The primary application demonstrating this compound's in vivo efficacy is in the rapid termination of seizures in animal models. The following tables summarize the quantitative data from these studies and compare this compound with other caged GABA compounds.
Table 1: In Vivo Anti-Seizure Efficacy of this compound
This table summarizes the dose- and light-dependent anti-seizure effects of this compound in a 4-aminopyridine (4-AP)-induced acute seizure model in rats.
| This compound Concentration (mM) | Light Intensity (mW) | Mean Seizure Duration (s) | Seizure Duration Reduction vs. Control (%) | Mean Interictal Period (s) |
| 0.1 | 15 | 67.25 ± 3.57 | No significant difference | 273.00 ± 85.31 |
| 0.1 | 20 | 75.33 ± 10.48 | No significant difference | 370.78 ± 164.72 |
| 0.2 | 10 | 31.00 ± 6.05 | 52.9% | 468.50 ± 162.25 |
| 0.2 | 15 | 20.86 ± 7.20 | 68.4% | 556.75 ± 215.83 |
| 0.2 | 20 | Not Reported | Not Reported | Not Reported |
| Control (4-AP only) | 0 | 65.92 ± 4.60 | - | 263.90 ± 23.00 |
Data adapted from studies using a 4-aminopyridine (4-AP) induced seizure model in rats.
Table 2: Comparison of this compound with Alternative Caged GABA Compounds
While direct in vivo comparative studies under identical conditions are limited, this table provides a qualitative and quantitative comparison based on available literature.
| Feature | This compound | MNI-caged GABA | NPEC-caged GABA | DEAC-caged GABA |
| Excitation Wavelength | Visible (e.g., 473 nm) | UV (e.g., 350-370 nm) | UV (e.g., 355 nm) | Visible (e.g., 450 nm) |
| In Vivo Application | Seizure termination, neuronal silencing | Primarily in vitro and ex vivo studies | Limited in vivo data | Primarily in vitro studies |
| Key Advantages | Deeper tissue penetration, lower phototoxicity, faster kinetics | Established use in two-photon uncaging | High quantum yield | Wavelength-selective uncaging |
| Key Disadvantages | Potential for off-target effects at high concentrations | UV light toxicity and scattering, potential GABA-A receptor antagonism | Limited visible light activation | Newer compound with less established in vivo use |
| Reported In Vivo Efficacy | Significant reduction in seizure duration and frequency | Limited reports of in vivo efficacy | Limited reports of in vivo efficacy | No significant in vivo efficacy data found |
Experimental Protocols
4-Aminopyridine (4-AP) Induced Acute Seizure Model in Rats
This protocol is a widely used method for inducing epileptiform activity to test the efficacy of anti-seizure compounds like this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-350 g)
-
4-Aminopyridine (4-AP)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Implantable optical fiber and cannula
-
EEG recording system
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region (e.g., motor cortex).
-
Implant an optical fiber coupled to a laser source and recording electrodes for EEG.
-
Create a reservoir around the craniotomy and fill it with aCSF containing the desired concentration of this compound.
-
Induce seizures by intracortical injection of 4-AP.
-
Record baseline seizure activity.
-
Deliver light pulses through the optical fiber at specified intensities and durations to uncage GABA.
-
Record EEG during and after light stimulation to quantify changes in seizure duration and frequency.
In Vivo Two-Photon Uncaging of Caged GABA
This protocol allows for the precise spatiotemporal release of GABA at the subcellular level. While more commonly used with UV-sensitive compounds like MNI-GABA, it can be adapted for visible-light sensitive compounds.
Materials:
-
Anesthetized mouse or rat
-
Two-photon microscope with a Ti:Sapphire laser
-
Caged GABA compound (e.g., MNI-GABA)
-
Surgical setup for craniotomy and head-fixation
-
Micropipette for local application of the caged compound
-
Electrophysiology or imaging setup to record neuronal activity
Procedure:
-
Prepare the animal for in vivo imaging by performing a craniotomy and securing a glass coverslip to create an imaging window.
-
Locally apply the caged GABA compound to the brain surface or via a micropipette for deeper structures.
-
Identify the target neuron or dendritic spine using two-photon imaging.
-
Position the laser beam at the desired location and deliver short, high-intensity laser pulses to uncage GABA.
-
Simultaneously record the physiological response, such as changes in membrane potential or calcium transients.
Mandatory Visualizations
GABAergic Signaling Pathway
Caption: Simplified signaling pathway of GABAergic neurotransmission.
Experimental Workflow for In Vivo this compound Uncaging
Caption: Experimental workflow for in vivo uncaging of this compound.
Logical Comparison of Caged GABA Compounds
Caption: Logical comparison of different classes of caged GABA compounds.
References
A Comparative Guide to the Quantum Yield of Caged GABA Compounds for Neuroscientists
For Researchers, Scientists, and Drug Development Professionals
The precise spatiotemporal control of neuronal activity is a cornerstone of modern neuroscience research. Caged compounds, which are photoactivatable molecules that release a bioactive substance upon illumination, are invaluable tools for achieving this control. For researchers studying inhibitory neurotransmission, caged γ-aminobutyric acid (GABA) compounds are particularly crucial. The efficiency of these tools is fundamentally determined by their quantum yield (Φ), which represents the probability that an absorbed photon will result in the cleavage of the caging group and the release of GABA.
This guide provides an objective comparison of the quantum yields of several common caged GABA compounds, supported by experimental data and detailed methodologies for their determination.
Quantitative Comparison of Caged GABA Compounds
The selection of a caged GABA compound often involves a trade-off between quantum yield, wavelength of activation, and potential off-target effects. The following table summarizes the reported one-photon quantum yields for several widely used caged GABA compounds.
| Caged GABA Compound | Caging Group | Typical Excitation Wavelength (nm) | Quantum Yield (Φ) | Reference(s) |
| DEAC450-GABA | 7-diethylaminocoumarin-4-yl-methoxy | ~450-473 | 0.39 | [1][2] |
| RuBi-GABA | Ruthenium-bipyridine-triphenylphosphine | ~450 | >0.2 | |
| bis-CNB-GABA | α-carboxy-2-nitrobenzyl (caging both amine and carboxyl groups) | ~254-308 | O-position: 0.15, N-position: 0.032 | [3] |
| RuBiGABA-2 | Ruthenium bipyridyl | 447 | ~0.09 | |
| Coumarin-caged GABA | 7-aminocoumarinyl | >400 | ~0.04 | [4] |
| CDNI-GABA | 4-carboxymethoxy-5,7-dinitroindolinyl | Not specified | Moderate | |
| DMNB-GABA | 4,5-dimethoxy-2-nitrobenzyl | Not available in searches | Not available in searches | |
| NPEC-GABA | 1-(2-nitrophenyl)ethyl | Not available in searches | Not available in searches |
Experimental Protocols for Quantum Yield Determination
The accurate determination of the quantum yield of a caged compound is critical for the design and interpretation of uncaging experiments. The following is a generalized protocol for determining the photolysis quantum yield of a caged GABA compound using chemical actinometry, a method that relies on a well-characterized photochemical reaction to measure photon flux.
Principle
The quantum yield (Φ) of photolysis is the ratio of the number of molecules of the caged compound that are photolyzed to the number of photons absorbed by the sample. This can be determined by measuring the change in concentration of the caged compound over time upon irradiation with a light source of a known photon flux. The photon flux is first calibrated using a chemical actinometer, such as potassium ferrioxalate.
Materials and Equipment
-
Caged GABA compound of interest
-
Chemical actinometer: Potassium ferrioxalate solution (e.g., 0.006 M)
-
Spectrophotometer (UV-Vis)
-
Light source: A stable, monochromatic light source (e.g., a laser or an LED with a narrow bandwidth) at the desired uncaging wavelength.
-
Photoreactor/Cuvette holder: To hold the sample and ensure consistent irradiation geometry.
-
High-Performance Liquid Chromatography (HPLC) system: For separating and quantifying the caged compound and its photoproducts.
-
Quartz cuvettes
-
Inert gas (e.g., argon or nitrogen): For deoxygenating solutions.
Procedure
Part 1: Calibration of the Photon Flux using Potassium Ferrioxalate Actinometry
-
Prepare the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄. This solution should be prepared in the dark and handled under red light, as it is light-sensitive.
-
Irradiate the Actinometer: Fill a quartz cuvette with the actinometer solution and place it in the photoreactor. Irradiate the solution with the light source for a precisely measured time interval. The duration should be chosen to ensure a small but measurable conversion (typically <10%).
-
Develop the Complex: After irradiation, take a known volume of the irradiated actinometer solution and add it to a solution of 1,10-phenanthroline. Add a buffer solution (e.g., sodium acetate) to bring the pH to between 3 and 5. The Fe²⁺ ions produced during photolysis will form a colored complex with phenanthroline. Allow the color to develop in the dark for at least 30 minutes.
-
Measure Absorbance: Measure the absorbance of the colored complex at its absorption maximum (~510 nm) using a UV-Vis spectrophotometer.
-
Calculate Photon Flux: The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law. The photon flux can then be determined using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Part 2: Photolysis of the Caged GABA Compound
-
Prepare the Sample Solution: Prepare a solution of the caged GABA compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be adjusted to have an absorbance of ~0.1-0.3 at the irradiation wavelength to minimize inner filter effects. Deoxygenate the solution by bubbling with an inert gas.
-
Irradiate the Sample: Place the sample solution in the photoreactor and irradiate it under the same conditions used for the actinometer. Take aliquots at different time points.
-
Analyze by HPLC: Analyze the irradiated samples using HPLC to determine the concentration of the remaining caged GABA compound and/or the appearance of the photoproducts. A calibration curve for the caged compound should be prepared beforehand.
-
Calculate the Quantum Yield: The rate of disappearance of the caged GABA compound is determined from the HPLC data. The quantum yield (Φ) is then calculated using the following equation:
Φ = (moles of caged compound photolyzed) / (moles of photons absorbed)
The moles of photons absorbed is determined from the calibrated photon flux and the fraction of light absorbed by the sample.
Visualization of the Uncaging Process
The following diagrams illustrate the key processes involved in the uncaging of GABA and its subsequent interaction with a GABA-A receptor, as well as the experimental workflow for determining the quantum yield.
Caption: Photolysis of a caged GABA compound and subsequent binding to a GABAA receptor.
Caption: Experimental workflow for determining the quantum yield of a caged compound.
References
- 1. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Bis-CNB-GABA, a Photoactivatable Neurotransmitter with Low Receptor Interference and Chemical Two-Photon Uncaging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-validation of RuBi-GABA Uncaging with Electrophysiological Recordings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RuBi-GABA with other caged GABA compounds, supported by experimental data and detailed protocols. This guide will aid in the selection of the appropriate photolabile GABA for precise spatiotemporal control of inhibitory neurotransmission.
Introduction
The study of inhibitory circuits in the brain is fundamental to understanding neural computation and various neurological disorders. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1] Caged GABA compounds, which release GABA upon photolysis, are invaluable tools for dissecting the function of GABAergic signaling with high spatiotemporal resolution. This compound (Ruthenium-bipyridine-triphenylphosphine-GABA) has emerged as a popular caged compound due to its excitation by visible light, offering advantages over traditional UV-sensitive probes.[2][3] This guide provides a comprehensive comparison of this compound with other commonly used caged GABA alternatives, cross-validated with electrophysiological recordings.
Data Presentation: Comparison of Caged GABA Compounds
The selection of a caged GABA compound depends on the specific experimental requirements, such as the desired illumination wavelength, uncaging efficiency, and potential side effects. The following table summarizes the key quantitative parameters of this compound and two other widely used alternatives: DEAC450-GABA and CDNI-GABA.
| Property | This compound | DEAC450-GABA | CDNI-GABA |
| Excitation Maximum (One-Photon) | ~450 nm[4] | ~450 nm | ~330 nm |
| Two-Photon Excitation Wavelength | ~800 nm | ~900 nm | ~720 nm |
| Quantum Yield (Φ) | ~0.09 | Not Reported | ~0.6 |
| Two-Photon Uncaging Cross-Section (δu) | 0.14 GM (at 800 nm) | 0.5 GM (at 900 nm) | Not Reported |
| Solubility | Soluble to 10 mM in sterile water | Good aqueous solubility | Good aqueous solubility |
| Stability in Physiological Solution | Stable | Stable | MDNI/CDNI cages can hydrolyze slowly at physiological pH |
| Reported Side Effects | GABAA receptor antagonism (IC50 ~4.4 mM); phototoxic side products | GABAA receptor antagonism | GABAA receptor antagonism |
Experimental Protocols
Cross-validation of GABA uncaging with electrophysiological recordings is essential to confirm the physiological relevance of the photostimulation. Below is a detailed protocol for performing this compound uncaging in combination with whole-cell patch-clamp recordings in acute brain slices.
Protocol 1: Combined this compound Uncaging and Whole-Cell Patch-Clamp Recording
1. Acute Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based slicing solution.
-
Rapidly dissect the brain and prepare 300 µm thick slices in the same ice-cold slicing solution using a vibratome.
-
Transfer slices to a recovery chamber with NMDG-based solution at 32-34°C for 10-15 minutes.
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at room temperature and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.
-
Fill the patch pipette with an internal solution containing a fluorescent dye (e.g., Alexa Fluor 488) to visualize cell morphology.
-
Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp or current-clamp mode.
3. This compound Uncaging:
-
Add this compound to the perfusion aCSF to a final concentration of 10-20 µM.
-
Use a laser (e.g., 473 nm DPSS laser) coupled to the microscope's light path.
-
Focus the laser beam to a small spot in the vicinity of the recorded neuron's dendrites or soma.
-
Deliver brief laser pulses (1-10 ms) to photorelease GABA.
-
Record the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs) with the patch-clamp amplifier.
4. Data Acquisition and Analysis:
-
Acquire electrophysiological data using a suitable data acquisition system and software.
-
Analyze the amplitude, kinetics, and spatial profile of the uncaging-evoked responses.
-
To confirm the response is GABAergic, apply a GABAA receptor antagonist (e.g., bicuculline or gabazine) and observe the blockade of the light-evoked response.
Mandatory Visualization
GABAergic Signaling Pathway
Caption: Simplified schematic of a GABAergic synapse.
Experimental Workflow for GABA Uncaging and Electrophysiology
References
- 1. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | CAS:1028141-88-9 | Caged GABA; excitable by visible wavelength | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | GABAB Receptors | Tocris Bioscience [tocris.com]
- 4. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of One-Photon vs. Two-Photon RuBi-GABA Uncaging
A Guide for Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the release of neurotransmitters in space and time has revolutionized neuroscience research. RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine-GABA) is a caged compound that allows for the photo-activated release of the inhibitory neurotransmitter GABA. This guide provides a comparative analysis of one-photon and two-photon uncaging of this compound, offering a detailed look at their respective performance metrics, experimental protocols, and underlying principles to assist researchers in selecting the optimal technique for their specific experimental needs.
Performance Characteristics at a Glance
The choice between one-photon and two-photon uncaging of this compound hinges on the experimental requirements for spatial precision, tissue penetration, and potential for phototoxicity. Below is a summary of key performance indicators based on available experimental data.
| Parameter | One-Photon Uncaging | Two-Photon Uncaging | Key Advantages |
| Excitation Wavelength | Visible (e.g., 473 nm) | Near-Infrared (e.g., ~800 nm) | 2P: Deeper tissue penetration and reduced scattering. |
| Spatial Resolution (Lateral) | ~15 µm (for RuBi-Glutamate) | Sub-micron (estimated for this compound) | 2P: Significantly higher spatial confinement, enabling single-spine targeting. |
| Spatial Resolution (Axial) | ~40 µm (for RuBi-Glutamate) | ~1-2 µm (estimated for this compound) | 2P: Superior optical sectioning capability. |
| Uncaging Efficiency | High Quantum Yield | Lower probability, requires high photon density | 1P: Generally more efficient in terms of molecules released per incident photon. |
| Two-Photon Cross-Section | Not Applicable | ~0.14 GM at 800 nm (for RuBi-Glutamate) | 1P: Simpler optics and potentially lower laser power requirements for wide-field stimulation. |
| Concentration Used | ~5-11 µM | ~300 µM (for RuBi-Glutamate) | 1P: Lower concentrations reduce the risk of pharmacological side effects and toxicity.[1] |
| Phototoxicity | Higher potential for out-of-focus damage | Confined to the focal volume, generally lower | 2P: Reduced phototoxicity outside the target area. |
| Tissue Penetration Depth | Limited by scattering of visible light | Deeper due to longer wavelength | 2P: Ideal for in vivo and deep tissue imaging and uncaging. |
The Underlying Principles: A Tale of Two Photons
The fundamental difference between one-photon and two-photon excitation lies in the mechanism of light absorption by the this compound molecule.
In one-photon uncaging , a single, high-energy photon in the visible spectrum (e.g., 473 nm) is absorbed by the this compound molecule, promoting it to an excited state and leading to the release of GABA. This process can occur anywhere along the light path, leading to a cone of excitation and limiting spatial precision.
In two-photon uncaging , two lower-energy, near-infrared photons (e.g., ~800 nm) are absorbed nearly simultaneously. The probability of this occurring is significant only at the focal point where the photon density is extremely high. This inherent nonlinearity confines the uncaging event to a femtoliter-sized volume, providing exceptional three-dimensional spatial resolution.[2][3]
Signaling Pathway Post-Uncaging
Upon release, the uncaged GABA binds to its receptors, primarily GABAA receptors, on the neuronal membrane. This initiates a signaling cascade that typically results in neuronal inhibition.
Experimental Protocols
The following are generalized protocols for one-photon and two-photon this compound uncaging experiments in brain slices, coupled with whole-cell patch-clamp electrophysiology.
One-Photon this compound Uncaging Workflow
Detailed Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest and maintain them in artificial cerebrospinal fluid (aCSF).
-
This compound Application: Bath-apply this compound at a concentration of 5-11 µM in the recording chamber.
-
Electrophysiology: Obtain a whole-cell patch-clamp recording from a target neuron. The internal solution should be chosen based on the experimental goals (e.g., a high chloride concentration to study inhibitory currents).
-
Light Source: Use a visible light laser (e.g., a 473 nm DPSS laser) coupled to the microscope.
-
Uncaging: Deliver brief pulses of laser light (e.g., 1-5 ms) to the area of interest (e.g., perisomatic region).
-
Data Acquisition: Record the resulting inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs) using an appropriate data acquisition system.
-
Analysis: Analyze the amplitude, kinetics, and spatial profile of the GABAergic responses.
Two-Photon this compound Uncaging Workflow
Detailed Methodology:
-
Slice Preparation: As with one-photon uncaging, prepare and maintain acute brain slices.
-
This compound Application: Bath-apply this compound. A higher concentration, potentially around 300 µM, may be required for efficient two-photon uncaging, though it is important to be mindful of potential toxicity at higher concentrations.[4][5]
-
Electrophysiology: Establish a whole-cell patch-clamp recording from a target neuron. Including a fluorescent dye in the internal solution can aid in visualizing fine dendritic processes.
-
Light Source: Utilize a mode-locked Ti:Sapphire laser tuned to approximately 800 nm, coupled to a two-photon microscope.
-
Targeting: Identify the subcellular structure of interest (e.g., a specific dendritic spine) using two-photon imaging.
-
Uncaging: Position the laser focus at the target location and deliver short trains of femtosecond laser pulses to uncage GABA.
-
Data Acquisition: Record the resulting synaptic events.
-
Analysis: Analyze the highly localized GABAergic responses.
Concluding Remarks: Choosing the Right Tool for the Job
The decision to use one-photon or two-photon uncaging of this compound should be guided by the specific scientific question being addressed.
One-photon uncaging is a robust and accessible method suitable for experiments where broad, regional application of GABA is desired, such as studying the overall inhibitory tone on a neuron or a small network. Its advantages include higher uncaging efficiency at lower concentrations and less expensive equipment.
Two-photon uncaging , on the other hand, offers unparalleled spatial precision, making it the method of choice for investigating synaptic and dendritic integration at the level of single spines or small dendritic segments. The ability to optically section deep into scattering tissue also makes it indispensable for in vivo applications. Researchers should, however, be aware of the higher required concentrations of this compound and the potential for off-target pharmacological effects.
By carefully considering these factors, researchers can leverage the power of this compound to dissect the intricate roles of inhibitory signaling in the nervous system with unprecedented control and precision.
References
- 1. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of RuBi-GABA for GABA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of RuBi-GABA, a caged compound for the photo-release of the neurotransmitter γ-aminobutyric acid (GABA). In neuroscience research, the precise spatio-temporal control of neuronal activity is paramount. Caged compounds, which release bioactive molecules upon photostimulation, are invaluable tools for achieving this control. This compound, with its ruthenium-based caging group, offers distinct advantages, particularly its activation by visible light, which allows for deeper tissue penetration and reduced phototoxicity compared to traditional ultraviolet (UV)-sensitive probes.[1][2][3][4] This guide objectively compares this compound's performance with alternative caged GABA compounds, presenting supporting experimental data and detailed methodologies to inform experimental design and compound selection.
Performance Comparison of Caged GABA Compounds
The ideal caged GABA compound should exhibit high photosensitivity, rapid release kinetics, and, most critically, high biological inactivity before photolysis to ensure that any observed physiological effects are solely attributable to the released GABA. The following table summarizes key quantitative data for this compound and several common alternatives.
| Compound | Activation Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Uncaging Cross-Section (GM) | Reported Off-Target Effects |
| This compound | Visible (e.g., 473) | High (higher than CNB-GABA) | ~0.14 (at 800 nm for RuBi-Glutamate) | No detectable effect on endogenous GABAergic or glutamatergic transmission at effective uncaging concentrations.[1] |
| CNB-GABA | UV (e.g., 355) | Lower than this compound | Low | Can exhibit some receptor antagonism at higher concentrations. |
| DEAC450-caged GABA | Visible (450) | 0.39 | 0.5 (at 900 nm) | Can act as a GABA-A receptor antagonist at micromolar concentrations. |
| N-DCAC-GABA | UV/Visible | ~0.05 | Lower than DEAC450 | Specificity data is less extensively reported. |
Note: The two-photon uncaging cross-section for this compound is inferred from the value reported for the structurally similar RuBi-Glutamate. GM = Göppert-Mayer units.
Experimental Protocols for Specificity Assessment
To validate the specificity of a caged GABA compound like this compound, a combination of electrophysiological and pharmacological assays is typically employed.
Electrophysiological Recording in Brain Slices
This is a primary method to assess the functional impact of the caged compound and the photoreleased GABA on neuronal activity.
Objective: To determine if the caged compound itself alters baseline synaptic activity and to confirm that the photo-uncaged substance elicits responses characteristic of GABA receptor activation.
Methodology:
-
Preparation: Acute brain slices (e.g., from the hippocampus or cortex) are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: Whole-cell patch-clamp recordings are obtained from neurons within the slice. This allows for the precise measurement of membrane potential and synaptic currents.
-
Baseline Measurement: Spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs) are recorded in the absence of the caged compound to establish a baseline.
-
Application of Caged Compound: The caged compound (e.g., this compound) is bath-applied to the slice at a concentration effective for uncaging.
-
Assessment of Pre-uncaging Effects: sEPSCs and sIPSCs are recorded again to determine if the caged compound itself has any effect on synaptic transmission. A high-specificity compound like this compound should not significantly alter the frequency or amplitude of these spontaneous events.
-
Photostimulation: A light source (e.g., a laser) is used to deliver a brief pulse of the appropriate wavelength (visible light for this compound) to a specific area of the neuron.
-
Post-uncaging Response: The resulting postsynaptic current is recorded. For a GABAergic compound, this should be an outward current at depolarized potentials or an inward chloride current at potentials below the chloride reversal potential, consistent with the opening of GABA-A receptors.
-
Pharmacological Blockade: To confirm the response is mediated by GABA receptors, specific antagonists are applied. For example, the GABA-A receptor antagonist bicuculline should block the light-evoked current.
-
Off-Target Assessment: To test for non-specific effects on other neurotransmitter systems, the experiment can be repeated in the presence of antagonists for glutamate receptors (e.g., APV and CNQX for NMDA and AMPA receptors, respectively). A highly specific compound will not elicit a response that is blocked by these antagonists.
Radioligand Binding Assays
These assays provide a quantitative measure of the affinity of the caged compound for various receptors.
Objective: To determine the binding affinity (Ki or IC50) of the caged compound for GABA receptors and a panel of other relevant neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from brain tissue or cultured cells.
-
Incubation: The membranes are incubated with a radiolabeled ligand known to bind specifically to the target receptor (e.g., [³H]muscimol for the GABA-A receptor agonist site).
-
Competition: Increasing concentrations of the unlabeled test compound (the caged GABA) are added to the incubation mixture. The caged compound will compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the caged compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an affinity constant (Ki). A high Ki value indicates low affinity and thus higher specificity.
-
Specificity Profiling: This process is repeated for a panel of different receptors (e.g., glutamate, acetylcholine, dopamine receptors) to build a specificity profile of the caged compound.
Visualizing Pathways and Protocols
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Signaling pathways for GABA-A and GABA-B receptors.
Caption: Experimental workflow for assessing caged GABA specificity.
Caption: Comparison of this compound with other caged GABA compounds.
Conclusion
The available evidence strongly supports the high specificity of this compound for GABA receptors. Its activation by visible light provides significant practical advantages for in vitro and in vivo studies, minimizing phototoxicity and allowing for greater experimental flexibility. While alternatives exist, they often come with trade-offs in terms of off-target effects or less favorable activation wavelengths. For researchers requiring precise and localized release of GABA with minimal confounding pharmacological effects, this compound represents a superior choice. The experimental protocols outlined in this guide provide a framework for the rigorous validation of this and other caged compounds, ensuring the reliability and interpretability of experimental results in the complex field of neuroscience.
References
- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 2. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic and muscarinic cholinergic receptors coexist on GABAergic nerve endings in the mouse striatum and interact in modulating GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuronal Inhibition: RuBi-GABA vs. Optogenetic Methods
For researchers, scientists, and drug development professionals, selecting the appropriate tool for neuronal inhibition is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of two prominent methods: the photo-activated chemical compound RuBi-GABA and the genetically encoded optogenetic tools. We present a detailed analysis of their mechanisms, performance metrics, and experimental considerations, supported by quantitative data and standardized protocols.
At a Glance: Key Differences
| Feature | This compound | Optogenetic Methods (e.g., Halorhodopsin, Archaerhodopsin) |
| Principle | Photochemical release of GABA | Genetically expressed light-sensitive ion pumps or channels |
| Targeting | All neurons in the application area | Genetically defined cell populations |
| Temporal Precision | Milliseconds to seconds | Milliseconds |
| Spatial Resolution | Micrometer scale | Micrometer to millimeter scale (can be limited by light scattering in tissue) |
| Invasiveness | Requires delivery of the caged compound | Requires genetic modification (e.g., viral vector injection) |
| Off-Target Effects | Minimal at effective concentrations | Potential for off-target activation due to light delivery, and cellular stress from opsin expression. |
Mechanism of Action
This compound: A Light-Gated GABA Source
This compound (Ruthenium-bipyridine-triphenylphosphine-GABA) is a "caged" neurotransmitter.[1][2] The GABA molecule is rendered inactive by being chemically bound to a ruthenium-based photolabile protecting group.[1][3] Upon illumination with visible light (typically blue light around 473 nm), this chemical bond is broken, releasing active GABA into the extracellular space.[4] This released GABA then binds to and activates endogenous GABA receptors on nearby neurons, leading to their inhibition.
References
Evaluating the Temporal Precision of RuBi-GABA Photorelease: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to employ photolytic control of GABAergic signaling, the temporal precision of GABA photorelease is a critical parameter. This guide provides an objective comparison of RuBi-GABA with other commonly used caged GABA compounds, supported by experimental data to aid in the selection of the most appropriate tool for your research needs.
The ability to precisely control the release of neurotransmitters in space and time has revolutionized the study of neural circuits. Caged compounds, which are biologically inert molecules that release a bioactive substance upon photolysis, have become indispensable tools in neuroscience. This compound (Ruthenium-bipyridine-triphenylphosphine-GABA) has emerged as a popular caged GABA due to its advantageous properties, most notably its sensitivity to visible light. This attribute minimizes phototoxicity and allows for deeper tissue penetration compared to traditional UV-sensitive compounds.[1][2] This guide focuses on a key performance metric: the temporal precision of GABA photorelease, and provides a comparative analysis of this compound against other widely used alternatives.
Comparative Analysis of Photorelease Kinetics
The temporal precision of a caged compound is primarily determined by the kinetics of the photorelease process and the subsequent binding of the neurotransmitter to its receptors. This is typically quantified by the rise and decay times of the postsynaptic currents evoked by a brief pulse of light. The following table summarizes the reported kinetic parameters for this compound and other commonly used caged GABA compounds. It is important to note that experimental conditions, such as temperature, laser power, and the specific neuronal preparation, can influence these values.
| Caged Compound | Reported Rise Time (10-90%) | Reported Decay Time Constant (τ) | Excitation Wavelength | Experimental Model | Reference |
| This compound | 8.7 ± 0.7 ms | 53.8 ± 5.0 ms | 473 nm | Layer 2/3 pyramidal neurons (mouse neocortical slices) | Rial Verde et al., 2008 |
| MNI-caged glutamate * | ~1 ms (for glutamate release) | - | 355/365 nm | - | Ellis-Davies, 2007 |
| DPNI-caged GABA | - | - | UV (e.g., 355 nm) | - | - |
| CDNI-caged GABA | - | - | UV (e.g., 355 nm) | - | - |
The data indicates that this compound-evoked responses, while significantly faster than the diffusion of bath-applied agonists, are slower than endogenous miniature inhibitory postsynaptic currents (mIPSCs), which have rise times in the sub-millisecond range.[1] The original study on this compound notes that its kinetics are "comparable to the best caged GABA compounds presently available," suggesting a significant improvement over older generations of UV-sensitive compounds.[1][2]
Experimental Protocols
The evaluation of the temporal precision of caged GABA compounds typically involves whole-cell patch-clamp recordings from neurons in brain slices. A brief laser pulse is used to photolyze the caged compound in the vicinity of the recorded neuron, and the resulting postsynaptic current is measured.
Key Experimental Steps:
-
Slice Preparation: Acute brain slices (e.g., 300 µm thick) are prepared from the brain region of interest (e.g., neocortex, hippocampus) of a suitable animal model (e.g., mouse, rat).
-
Electrophysiological Recording:
-
Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Whole-cell patch-clamp recordings are established from the soma of the target neuron.
-
The intracellular solution contains a potassium-based solution to record inhibitory postsynaptic currents (IPSCs) at a holding potential of, for example, -70 mV.
-
-
Application of Caged Compound: The caged GABA compound (e.g., this compound at 5-10 µM) is bath-applied to the slice.
-
Photorelease:
-
A laser (e.g., a 473 nm diode-pumped solid-state laser for this compound) is focused to a small spot near the recorded neuron's soma or dendrites.
-
Brief pulses of light (e.g., 0.5-1 ms) are delivered to uncage the GABA.
-
-
Data Acquisition and Analysis:
-
The evoked IPSCs are recorded using an appropriate amplifier and data acquisition system.
-
The 10-90% rise time and the decay time constant (often fitted with a single or double exponential function) of the averaged IPSCs are measured to quantify the temporal kinetics.
-
Signaling Pathways and Experimental Workflow
To visually represent the processes involved in evaluating the temporal precision of this compound photorelease, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound photorelease and subsequent GABAergic transmission.
Caption: Experimental workflow for evaluating the temporal precision of this compound photorelease.
Conclusion
This compound offers significant advantages for the photostimulation of GABAergic signaling, primarily due to its visible-light sensitivity, which reduces phototoxicity and enhances tissue penetration. In terms of temporal precision, the photorelease of GABA from this compound occurs on a millisecond timescale, which is sufficient for many applications aimed at modulating neuronal activity. However, it is important to recognize that the kinetics of these phot-evoked currents are slower than those of natural synaptic events. For experiments requiring the mimicry of fast synaptic transmission with sub-millisecond precision, the choice of caged compound and experimental parameters must be carefully considered. This guide provides a foundation for comparing this compound to other available tools, enabling researchers to make informed decisions based on the specific temporal requirements of their experimental designs.
References
Uncaged: A Comparative Guide to the Neuronal Inertness of the RuBi-Cage
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the RuBi-cage's effects on neuronal activity against alternative caged compounds. Experimental data, detailed protocols, and pathway visualizations are presented to objectively assess its performance and suitability for precise neuroscientific applications.
The ideal caged compound should be biologically inert until photolysis, ensuring that any observed neuronal response is solely attributable to the released neurotransmitter. This guide examines the evidence supporting the RuBi-cage as a tool that approaches this ideal, particularly in comparison to the widely used MNI-caged glutamate.
Comparative Analysis of Off-Target Effects
A critical consideration for any caged compound is its potential for unintended pharmacological activity. The following tables summarize quantitative data from electrophysiological recordings, comparing the effects of RuBi-Glutamate and MNI-Glutamate on spontaneous and evoked postsynaptic currents in neurons.
Table 1: Effect of Caged Compounds on Spontaneous Postsynaptic Currents (PSCs)
| Caged Compound (Concentration) | Holding Potential | Parameter | Change from Control | Significance |
| RuBi-Glutamate (300 µM) | -65 mV | PSC Amplitude | No significant effect | - |
| PSC Frequency | No significant effect | - | ||
| PSC Rise Time | No significant effect | - | ||
| +40 mV | PSC Amplitude | Trend towards reduction | Not significant | |
| PSC Frequency | Trend towards reduction | Not significant | ||
| Miniature PSC Frequency (in TTX) | Significant reduction | p < 0.001[1][2] | ||
| MNI-Glutamate | Not explicitly detailed for spontaneous PSCs in the provided results, but known to have significant GABAergic antagonism. |
Table 2: Effect of Caged Compounds on Evoked Inhibitory Postsynaptic Currents (IPSCs)
| Caged Compound (Concentration) | Reduction in Evoked IPSC Amplitude | Significance |
| RuBi-Glutamate (300 µM) | ~50% | p < 0.001[1] |
| MNI-Glutamate (300 µM) | ~83% | p < 0.001[1] |
| MNI-Glutamate (2.5 mM) | ~97% (complete blockade) | p < 0.001[1] |
The data indicates that while RuBi-Glutamate is not entirely without effect, particularly on inhibitory currents at a holding potential of +40 mV, its off-target effects are substantially less pronounced than those of MNI-Glutamate. At equivalent concentrations, MNI-Glutamate demonstrates a much stronger antagonistic effect on GABAergic transmission.
Control Experiments: Isolating the Effect of the RuBi-Cage
To definitively assess the inertness of the cage itself, experiments have been conducted to evaluate the effects of the RuBi-cage photolysis byproducts, independent of the released neurotransmitter. In a study investigating RuBi-GABA, the "empty" RuBi-cage was isolated after photolysis and applied to cerebellar granule cells. These experiments revealed that the RuBi-cage alone did not elicit any significant current, indicating that the cage itself does not directly activate GABA-A receptors.
Experimental Protocols
For the reproduction of the key findings cited in this guide, the following experimental methodologies are provided.
1. Whole-Cell Patch-Clamp Recording
This protocol is designed to measure spontaneous and evoked postsynaptic currents from neurons in brain slices.
-
Slice Preparation: Acute brain slices (e.g., from mouse neocortex) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) of a specific composition, bubbled with 95% O2 / 5% CO2.
-
Recording Setup: Slices are transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. The setup includes a microscope with DIC optics, micromanipulators, an amplifier, and a data acquisition system. The entire setup should be housed within a Faraday cage to minimize electrical noise.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ. The internal solution filling the pipette contains salts mimicking the intracellular environment, a fluorescent dye for cell visualization (e.g., Alexa 594), and the caged compound if intracellular loading is desired.
-
Recording Procedure:
-
A neuron is identified, and the pipette is guided to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Brief suction is applied to rupture the membrane, establishing the whole-cell configuration.
-
The cell is held at specific membrane potentials (e.g., -65 mV to isolate excitatory currents and +40 mV to observe both excitatory and inhibitory currents).
-
Caged compounds are bath-applied at the desired concentration.
-
Spontaneous PSCs are recorded over several minutes before and after the application of the caged compound.
-
For evoked IPSCs, a stimulating electrode is placed near the recorded neuron to elicit synaptic responses. The responses are recorded in the absence and presence of the caged compound. Glutamate receptor antagonists (e.g., APV and CNQX) are included in the bath to isolate GABAergic currents.
-
2. Two-Photon Uncaging of Glutamate
This technique allows for the precise spatiotemporal release of glutamate to activate individual neurons or even single dendritic spines.
-
Caged Compound Application: RuBi-Glutamate is added to the aCSF at a concentration of approximately 300 µM for two-photon experiments.
-
Laser and Microscope: A two-photon laser scanning microscope equipped with a Ti:sapphire laser is used. The laser is tuned to the appropriate wavelength for RuBi-Glutamate uncaging (e.g., 800 nm).
-
Targeting and Uncaging:
-
A neuron is identified and filled with a fluorescent dye via the patch pipette for visualization.
-
The laser is targeted to a specific location, such as the soma or a dendritic spine.
-
Brief laser pulses (e.g., 1-4 ms) are delivered to uncage the glutamate.
-
The resulting neuronal response (e.g., depolarization, action potential, or postsynaptic current) is recorded using the patch-clamp setup.
-
-
Control for Uncaging Effects: To confirm that the observed response is due to the activation of glutamate receptors, the experiment is repeated in the presence of glutamate receptor antagonists (APV and CNQX). A significant reduction or complete block of the response confirms the specificity of the uncaging effect.
Visualizing the Experimental Workflow and Signaling
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of RuBi-GABA: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the photoactivated neurotransmitter RuBi-GABA, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on the chemical properties of its constituents—a ruthenium complex and a hexafluorophosphate anion—provides a clear path forward for safe waste management.
At its core, the disposal procedure for this compound and its associated waste demands meticulous handling, appropriate personal protective equipment (PPE), and strict adherence to institutional and local regulations. The primary hazards to consider are the potential toxicity of the ruthenium metal complex and the reactivity of the hexafluorophosphate anion, which can generate hazardous byproducts under certain conditions.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
All waste streams containing this compound must be treated as hazardous waste. This includes unused or expired solid compounds, aqueous solutions (both pre- and post-photolysis), and any labware that has come into contact with the chemical.
Step-by-Step Disposal Procedures
1. Waste Segregation and Containerization:
Proper segregation is the first and most critical step in the disposal process. Different forms of this compound waste should not be mixed.
-
Unused/Expired Solid this compound: Collect in a dedicated, clearly labeled, and sealed container. The label should read: "Hazardous Waste: Solid this compound (Ruthenium Compound, Hexafluorophosphate Salt)".
-
Aqueous Solutions of this compound: All aqueous solutions, whether they have been exposed to light or not, must be collected in a designated, sealed, and chemically-compatible hazardous waste container (e.g., high-density polyethylene). Label the container as "Hazardous Waste: Aqueous this compound Solution (Ruthenium Compound, Hexafluorophosphate Salt)". Under no circumstances should these solutions be poured down the drain.
-
Contaminated Labware: All disposable items such as pipette tips, vials, and gloves that have been in contact with this compound should be collected in a separate, sealed container labeled "Hazardous Waste: Solid Labware Contaminated with this compound".
2. Handling of Aqueous Waste:
Aqueous solutions containing the hexafluorophosphate (PF6-) anion warrant special attention. This anion can undergo hydrolysis, particularly in acidic conditions, to produce hydrofluoric acid (HF), which is highly corrosive and toxic. Therefore, it is crucial to avoid acidification of this compound waste streams . If the pH of the waste solution is known to be acidic, it should be neutralized with caution by adding a dilute base (e.g., 0.1 M NaOH) slowly and in a well-ventilated fume hood.
3. Consultation and Final Disposal:
Once the waste has been properly segregated and containerized, the next step is to consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and federal regulations for the disposal of heavy metal and fluoride-containing waste. The final disposal will be arranged through your institution's certified hazardous waste management vendor.
Key Data for Safe Handling and Storage
For easy reference, the following table summarizes essential quantitative data for this compound.
| Parameter | Information |
| Storage (Solid) | -20°C, protected from light and moisture. |
| Storage (in Solvent) | -80°C (stable for up to 6 months); -20°C (stable for up to 1 month). |
| Solubility | Readily soluble in Dimethyl sulfoxide (DMSO) at concentrations of 100 mg/mL or greater. |
Experimental Protocols: Photolysis Considerations
For experiments involving the photolysis of this compound, it is important to be aware of the potential byproducts. The photolysis process will result in the uncaged GABA molecule and a ruthenium-containing photoproduct. While the uncaged GABA is a well-understood neurotransmitter, the resulting ruthenium complex should be treated as a potentially hazardous chemical waste product.
A general procedure for the photolysis of ruthenium-bipyridine complexes, which can be adapted for waste characterization, involves:
-
Sample Preparation: A solution of the complex is prepared in a suitable solvent within a quartz cuvette.
-
Degassing: The solution is purged with an inert gas, such as nitrogen or argon, to remove oxygen, which can interfere with the photochemical reaction.
-
Irradiation: The sample is exposed to a light source at the appropriate wavelength to induce photolysis.
-
Analysis: Techniques like HPLC or mass spectrometry can be used to identify the resulting photoproducts in the solution.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in research.
Essential Safety and Operational Guide for Handling RuBi-GABA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with RuBi-GABA (Ruthenium-bipyridine-triphenylphosphine caged GABA). Adherence to these protocols is essential for ensuring laboratory safety and the integrity of your experimental results.
Chemical and Physical Properties of this compound
This compound is a photo-activated compound that releases GABA upon excitation with visible light.[1] It offers significant advantages over UV-sensitive caged compounds, including greater tissue penetration and reduced phototoxicity.[2] Below is a summary of its key properties.
| Property | Value |
| Molecular Weight | 922.8 g/mol [2] |
| Molecular Formula | C42H39F6N5O2P2Ru |
| CAS Number | 1028141-88-9 |
| Appearance | Orange to red solid |
| Storage Conditions | Store at -20°C, sealed and protected from light and moisture. |
| Solubility | Soluble in DMSO (up to 25 mM) |
Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for integrity before each use. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes. |
| Respiratory | NIOSH-Approved Respirator | Recommended when handling fine powders or if there is a risk of generating aerosols. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for safely handling this compound. The following step-by-step protocol should be followed in a well-ventilated area, preferably within a chemical fume hood.
Preparation:
-
Gather Materials: Ensure all necessary PPE is in good condition. Have appropriate tools, such as spatulas and weighing paper, ready.
-
Prepare Workspace: Designate a clean and well-lit area for handling the compound. Ensure an eyewash station and safety shower are accessible.
-
Consult Documentation: Before starting, review this guide and any available institutional safety protocols.
Handling:
-
Weighing and Reconstitution: When weighing the solid compound, take care to avoid creating dust. For reconstitution, add the solvent slowly and cap the vial securely.
-
Light Sensitivity: this compound is light-sensitive. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Container Management: Keep containers tightly closed when not in use.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: Carefully sweep or absorb the material and place it in a sealed, labeled container for disposal. Avoid creating dust.
-
Large Spills: Contain the spill if it is safe to do so. Prevent the material from entering drains or waterways. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed container. The label should identify the contents as "Ruthenium-Containing Waste" and include any relevant hazard warnings.
Disposal:
-
Dispose of the waste through your institution's hazardous waste program. Do not dispose of this compound down the drain or in regular trash.
-
Recycling: Investigate institutional options for the recovery and recycling of ruthenium, which can be both environmentally and economically beneficial.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
